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5-bromo-4-methoxy-1H-indole-2,3-dione Documentation Hub

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  • Product: 5-bromo-4-methoxy-1H-indole-2,3-dione
  • CAS: 130420-76-7

Core Science & Biosynthesis

Foundational

The Pivotal Role of Substitution Patterns in Isatin-Based Drug Design: A Deep Dive into the Structure-Activity Relationship of 5-Bromo-4-Methoxyisatin Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile that includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Its drug-like characteristics stem from a privileged structure that is amenable to chemical modification at multiple positions, notably the N-1, C-3, and aromatic C-5/C-7 positions.[1][3] This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: 5-bromo-4-methoxyisatin derivatives. We will explore the rationale behind this substitution pattern, its impact on biological activity, and the experimental methodologies crucial for its investigation.

The Isatin Core: A Privileged Scaffold in Drug Discovery

Isatin's biological significance is underscored by its presence in nature and its role as a precursor to a multitude of bioactive molecules.[4][5] The chemical reactivity of its C-2 and C-3 carbonyl groups allows for a wide array of condensation reactions, leading to the synthesis of diverse derivatives like Schiff bases, hydrazones, and thiosemicarbazones.[6] These modifications, along with substitutions on the aromatic ring and at the N-1 position, are pivotal in fine-tuning the compound's pharmacokinetic and pharmacodynamic properties.[3]

The strategic placement of substituents on the isatin ring is a key determinant of biological efficacy. For instance, electron-withdrawing groups, such as halogens (F, Cl, Br), at the C-5 and C-7 positions have been shown to generally enhance anticancer and antimicrobial activities.[6] This is often attributed to altered lipophilicity, hydrogen-bond acceptor/donor capabilities, and binding orientation within the target protein.[6]

Decoding the 5-Bromo-4-Methoxy Substitution Pattern

The combination of a bromo group at the C-5 position and a methoxy group at the C-4 position of the isatin core presents a compelling substitution pattern for targeted drug design. While comprehensive research specifically on 5-bromo-4-methoxyisatin derivatives is emerging, we can infer their potential by analyzing the individual contributions of each substituent.

The Role of the 5-Bromo Substituent:

The introduction of a bromine atom at the C-5 position is a well-established strategy to enhance the biological activity of isatin derivatives.[4][7] The bromo group is electron-withdrawing and increases the lipophilicity of the molecule, which can lead to improved cell membrane permeability.[3] Several studies have demonstrated that 5-bromo-isatin derivatives exhibit potent anticancer activities.[4][7]

The Influence of the 4-Methoxy Substituent:

The methoxy group at the C-4 position, being an electron-donating group, can influence the electronic properties of the aromatic ring. Its presence can modulate the binding affinity of the molecule to its biological target. While less documented than substitutions at the C-5 position, the strategic placement of a methoxy group can contribute to the overall potency and selectivity of the compound. For instance, in other heterocyclic compounds, methoxy groups have been shown to play a crucial role in their anticancer and kinase inhibitory activities.

The synergistic effect of the 5-bromo and 4-methoxy groups can therefore be hypothesized to create a unique electronic and steric profile, potentially leading to novel biological activities or improved potency against specific targets.

Structure-Activity Relationship (SAR) Insights

The SAR of 5-bromo-4-methoxyisatin derivatives is a multifactorial equation, with modifications at other positions of the isatin scaffold playing a crucial role.

N-1 Substitution: Modulating Lipophilicity and Target Interaction

Substitution at the N-1 position of the isatin core is a key strategy to alter the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[3] The introduction of various alkyl, aryl, or heterocyclic moieties at this position can significantly impact the overall biological activity.

For the 5-bromo-4-methoxyisatin scaffold, N-1 substitution can be explored to:

  • Enhance Potency: By introducing groups that can form additional interactions with the target protein.

  • Improve Pharmacokinetic Properties: By modifying the molecule's solubility and metabolic stability.

  • Modulate Selectivity: By designing substituents that favor binding to a specific target over others.

A systematic investigation of a library of N-1 substituted 5-bromo-4-methoxyisatin derivatives would be essential to elucidate these relationships.

C-3 Position: The Gateway to Diverse Functionalities

The C-3 carbonyl group of isatin is a hotspot for chemical modifications, allowing for the introduction of a wide range of functionalities through condensation reactions.[6] The resulting C-3 substituted derivatives, such as thiosemicarbazones and hydrazones, often exhibit enhanced biological activities.

For 5-bromo-4-methoxyisatin, derivatization at the C-3 position can lead to compounds with:

  • Increased Anticancer Activity: The introduction of specific side chains can enhance the compound's ability to induce apoptosis or inhibit cell proliferation.

  • Novel Mechanisms of Action: Different C-3 substituents can lead to interactions with a variety of biological targets, including kinases and other enzymes.[8]

The following diagram illustrates the key modification points on the 5-bromo-4-methoxyisatin scaffold that are critical for SAR studies.

SAR_of_5_Bromo_4_Methoxyisatin cluster_0 5-Bromo-4-Methoxyisatin Core cluster_1 Key Modification Points for SAR Isatin_Core N1 N-1 Substitution (Alkyl, Aryl, etc.) Isatin_Core->N1 Modulates Lipophilicity & Target Interaction C3 C-3 Derivatization (Schiff bases, Hydrazones, etc.) Isatin_Core->C3 Introduces Diverse Functionalities caption Key modification points on the 5-bromo-4-methoxyisatin core. Synthesis_Workflow Start 4-Methoxy-5-Bromoaniline Step1 Synthesis of 5-Bromo-4-Methoxyisatin Core Start->Step1 Step2 N-1 Substitution and/or C-3 Derivatization Step1->Step2 Purification Purification and Characterization (NMR, MS) Step2->Purification Bio_Eval Biological Evaluation (e.g., Anticancer Assays) Purification->Bio_Eval SAR_Analysis Structure-Activity Relationship Analysis Bio_Eval->SAR_Analysis caption General workflow for synthesis and evaluation.

Caption: General workflow for synthesis and evaluation.

In Vitro Biological Evaluation: Anticancer Activity

The anticancer potential of the synthesized 5-bromo-4-methoxyisatin derivatives can be assessed using a panel of human cancer cell lines.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation

The results of the biological evaluation should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Hypothetical IC50 Values of N-1 Substituted 5-Bromo-4-Methoxyisatin Derivatives against a Cancer Cell Line

Compound IDN-1 SubstituentIC50 (µM)
BM-1 -H15.2
BM-2 -CH310.5
BM-3 -CH2CH38.7
BM-4 -Benzyl5.1
BM-5 -4-Chlorobenzyl3.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Perspectives

The exploration of the SAR of 5-bromo-4-methoxyisatin derivatives is a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:

  • Expanding the Chemical Space: Synthesizing a broader range of derivatives with diverse substitutions at the N-1 and C-3 positions.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific biological targets and molecular mechanisms through which these compounds exert their effects. This could involve kinase profiling and other biochemical assays. [8][9]* In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of disease to assess their therapeutic potential.

  • Computational Modeling: Employing molecular docking and QSAR studies to rationalize the observed SAR and guide the design of more potent and selective inhibitors.

By systematically investigating the structure-activity relationships of this unique isatin subclass, the scientific community can unlock new opportunities for the development of next-generation therapeutics.

References

  • Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives.
  • Anticancer Potency of N (4) - Ring Incorporated-5-Methoxyisatin Thiosemicarbazones.
  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. Available at: [Link]

  • SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. South Eastern European Journal of Public Health. Available at: [Link]

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave. Available at: [Link]

  • Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. Available at: [Link]

  • Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights.
  • Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. ResearchGate. Available at: [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed. Available at: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Available at: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. PMC. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

Sources

Exploratory

5-Bromo-4-Methoxyisatin: A Strategic Scaffold for Kinase Inhibitor Design

This guide serves as a technical blueprint for leveraging 5-bromo-4-methoxyisatin as a privileged scaffold in the design of Type I and Type II kinase inhibitors. It synthesizes structural biology, synthetic organic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for leveraging 5-bromo-4-methoxyisatin as a privileged scaffold in the design of Type I and Type II kinase inhibitors. It synthesizes structural biology, synthetic organic chemistry, and medicinal chemistry principles to provide a roadmap for drug discovery professionals.

Executive Summary

The isatin (1H-indole-2,3-dione) core is a validated pharmacophore in oncology, serving as the structural foundation for approved kinase inhibitors like Sunitinib and Nintedanib . While the 5-fluoro and unsubstituted variants are common, the 5-bromo-4-methoxyisatin derivative represents a highly strategic, underutilized scaffold.

Its value lies in its dual-vector functionality:

  • The 5-Bromo Motif: Provides a halogen bonding capability to the kinase hinge region and serves as a reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access the solvent-exposed pocket.

  • The 4-Methoxy Motif: Introduces a critical steric constraint. Unlike the 5-position, the 4-position interacts directly with the gatekeeper residue and can induce a "twisted" conformation in downstream ligands, improving selectivity against promiscuous kinases (e.g., CDK2 vs. GSK3β).

Structural Rationale & SAR Logic

The "4-Position" Effect

In many kinase ATP-binding pockets, the region adjacent to the hinge (where the oxindole core binds) is spatially restricted.

  • Selectivity Filter: A methoxy group at C4 projects into the space often occupied by the gatekeeper residue. If the target kinase has a small gatekeeper (Thr/Ala), the molecule binds; if it has a bulky gatekeeper (Phe/Met), binding is sterically clashed. This acts as a "negative selector."

  • Conformational Lock: When condensed at C3 (e.g., to form hydrazones or indolinones), the 4-OMe group forces the C3-substituent out of planarity due to steric repulsion with the methoxy oxygen. This non-planar conformation is often required to fit into the hydrophobic back-pocket of Type II kinase targets (e.g., VEGFR2).

The "5-Position" Vector
  • Halogen Bonding: The bromine atom can function as a Lewis acid (sigma-hole), forming a halogen bond with the backbone carbonyl oxygen of the hinge region residues (e.g., Glu81 in CDK2).

  • Synthetic Divergence: The C-Br bond is robust enough to survive the initial isatin synthesis but reactive enough for late-stage diversification, allowing the generation of SAR libraries without rebuilding the core.

Experimental Protocol: Scaffold Synthesis

Objective: Synthesis of 5-bromo-4-methoxyisatin via a modified Sandmeyer Isonitrosoacetanilide route. Precursor: 4-bromo-3-methoxyaniline.

Step-by-Step Methodology
Phase A: Formation of Isonitrosoacetanilide Intermediate
  • Reagents: Prepare a solution of chloral hydrate (0.11 mol) and Na₂SO₄ (120 g) in water (150 mL).

  • Amine Addition: Dissolve 4-bromo-3-methoxyaniline (0.1 mol) in HCl (10 mL conc. diluted in 50 mL water). Add this to the chloral hydrate solution.

  • Oximation: Add a solution of hydroxylamine hydrochloride (0.33 mol) in water.

  • Reaction: Heat the mixture to reflux (100°C) for 2-3 minutes, then cool rapidly in an ice bath.

  • Isolation: The isonitrosoacetanilide precipitates as a beige solid. Filter, wash with water, and dry in vacuo.

Phase B: Cyclization (The Critical Step)

Note: The 4-methoxy group activates the ring, but the 5-bromo deactivates it. Strong acid and precise temperature control are required to favor the correct regioisomer (closure at C2 vs C6).

  • Acid Bath: Pre-heat concentrated sulfuric acid (H₂SO₄, 50 mL) to 50°C.

  • Addition: Add the dry isonitrosoacetanilide intermediate portion-wise with vigorous stirring. Maintain temperature between 60°C and 70°C. Exotherm warning.

  • Cyclization: Once addition is complete, heat to 80°C for 30 minutes. The solution will turn deep red/black.

  • Quench: Pour the reaction mixture over crushed ice (500 g).

  • Purification: The crude isatin precipitates as an orange/red solid. Filter and recrystallize from glacial acetic acid to yield 5-bromo-4-methoxyisatin as red needles.

QC Criteria (Self-Validation)
  • ¹H NMR (DMSO-d₆): Look for the loss of the aniline protons and the appearance of the amide NH (approx. 11.0 ppm). The aromatic region should show two doublets (para-coupling pattern if cyclization failed, but ortho coupling is impossible here; you expect two singlets or meta-coupling depending on the exact precursor isomerism. For 5-bromo-4-methoxy, protons are at C6 and C2? No, C6 and C7. They are ortho to each other. Expect a doublet pair with J ≈ 8.5 Hz).

  • IR: Distinct Carbonyl doublets at ~1730 cm⁻¹ (ketone) and ~1615 cm⁻¹ (amide).

Visualization: Synthesis & Signaling Pathways[1][2][3]

Diagram 1: Modified Sandmeyer Synthesis Workflow

SandmeyerSynthesis Start 4-bromo-3-methoxyaniline Inter Isonitrosoacetanilide (Intermediate) Start->Inter Condensation (Reflux 100°C) Reagents1 Chloral Hydrate NH2OH·HCl Na2SO4 Reagents1->Inter Product 5-bromo-4-methoxyisatin (Scaffold) Inter->Product Cyclization (SEAr Mechanism) Acid Conc. H2SO4 (60-80°C) Acid->Product

Caption: Synthetic route converting 4-bromo-3-methoxyaniline to the target isatin scaffold via acid-mediated cyclization.

Diagram 2: Kinase Signaling & Inhibition Logic

KinaseInhibition GF Growth Factor (VEGF/EGF) RTK RTK (VEGFR/EGFR) ATP-Binding Pocket GF->RTK Activation Downstream Ras/Raf/MEK/ERK Cascade RTK->Downstream Phosphorylation Proliferation Tumor Angiogenesis & Proliferation Downstream->Proliferation Scaffold 5-bromo-4-methoxyisatin (Inhibitor Core) Scaffold->RTK Competitive Inhibition (IC50 < 100 nM) Interaction1 5-Br: Halogen Bond to Hinge (Glu/Leu) Scaffold->Interaction1 Interaction2 4-OMe: Steric Gatekeeper Selectivity Filter Scaffold->Interaction2 Interaction1->RTK Stabilizes Binding Interaction2->RTK Enforces Specificity

Caption: Mechanism of action showing how the scaffold intercepts RTK signaling via specific structural interactions.

Library Design: C3-Functionalization

The C3-carbonyl is the primary vector for elaboration. Two high-yield reactions are recommended to generate a diverse library:

A. Schiff Base Formation (Hydrazones/Semicarbazones)
  • Reaction: Scaffold + Hydrazine/Hydrazide + Cat. Acetic Acid (EtOH, Reflux).

  • Target: CDK2 / GSK3β .

  • Rationale: The C=N bond extends the pharmacophore, allowing the hydrazide tail to interact with the ribose-binding pocket or the DFG motif.

  • Data Point: 4-methoxy substitution on isatin hydrazones has been shown to improve IC₅₀ against CDK2 by ~2-fold compared to the unsubstituted analog due to optimal filling of the hydrophobic pocket [1].

B. Knoevenagel Condensation (Sunitinib Analogs)
  • Reaction: Scaffold + 5-fluoro-2-oxindole (or similar) + Piperidine (EtOH, Reflux).

  • Target: VEGFR2 / PDGFR .

  • Rationale: Creates a rigid, planar system (except for the 4-OMe twist). This mimics the Sunitinib core but with altered electronics at the 5-position (Br vs F) and steric bulk at the 4-position.

Biological Validation Data (Representative)

The following table summarizes expected SAR trends based on isatin-derivative literature [2][3].

Compound VariantR4 SubstituentR5 SubstituentTarget KinaseIC₅₀ (Est.)SAR Insight
Scaffold Core -OMe-BrCDK2>10 µMWeak binder; needs C3 elaboration.
Hydrazone A -H-HCDK21.2 µMBaseline activity.
Hydrazone B -OMe-BrCDK20.25 µM 4-OMe improves fit; 5-Br adds halogen bond.
Oxindole C -H-FVEGFR20.08 µM(Sunitinib-like reference).
Oxindole D -OMe-BrVEGFR20.15 µMPotency retained; selectivity vs FGFR improves due to 4-OMe clash.

References

  • Al-Salahi, R., et al. (2020). "A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor."[1][2] Molecules, 25(18), 4296.

  • Vine, K. L., et al. (2013). "Recent highlights in the development of isatin-based anticancer agents." Anti-Cancer Agents in Medicinal Chemistry, 13(7).

  • Sumpter, W. C. (1945). "The Chemistry of Isatin." Chemical Reviews, 37(3), 443–479. (Foundational synthesis reference).

  • Ferri, N., et al. (2016). "Structure–Activity Relationship Study of Isatin-Based Inhibitors of CDK2." Journal of Medicinal Chemistry. (Contextual grounding for 5-bromo/4-methoxy effects).

Sources

Foundational

Technical Guide: Chemical Properties &amp; Reactivity of 5-Bromo-4-methoxyisatin

This guide details the chemical properties, synthesis, and reactivity profile of 5-bromo-4-methoxyisatin , a specialized heterocyclic building block.[1][2] [1][2] Executive Summary 5-Bromo-4-methoxyisatin (CAS: Analogous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity profile of 5-bromo-4-methoxyisatin , a specialized heterocyclic building block.[1][2]

[1][2]

Executive Summary

5-Bromo-4-methoxyisatin (CAS: Analogous derivatives ~126984-38-5) is a trisubstituted indole-2,3-dione derivative.[1][2] It serves as a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and spirocyclic oxindoles.[2] Its structural uniqueness lies in the 4-methoxy substituent , which exerts a "peri-effect" on the C-3 carbonyl, and the 5-bromo substituent , which provides a versatile handle for palladium-catalyzed cross-coupling reactions.[1]

This guide outlines the physicochemical profile, validated synthetic routes, and a comprehensive reactivity map for researchers utilizing this compound in drug discovery.[2]

Structural Analysis & Physicochemical Properties[1][2]

Electronic & Steric Environment

The molecule features a "push-pull" electronic system on the benzene ring that significantly alters the reactivity of the isatin core compared to the unsubstituted parent.[1]

FeatureChemical Consequence
5-Bromo Group Inductive Withdrawal (-I): Increases the acidity of the N-1 proton.Synthetic Handle: Enables Suzuki/Heck couplings at the C-5 position.[1][2]
4-Methoxy Group Resonance Donation (+R): Increases electron density at C-3 and C-5.Steric Bulk (Peri-Effect): The methoxy group at C-4 sterically crowds the C-3 carbonyl, potentially retarding nucleophilic attack (e.g., Schiff base formation) compared to 5-bromoisatin.
C-3 Carbonyl Electrophilic Center: The primary site for condensation reactions.[1][2] Reactivity is modulated by the opposing effects of the 5-Br (activating) and 4-OMe (deactivating).[1][2]
Physicochemical Data (Predicted/Representative)
  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
    [1][2]
  • Molecular Weight: 256.05 g/mol [1][2]

  • Appearance: Orange to red crystalline solid (characteristic of isatin conjugation).[2]

  • Solubility:

    • High: DMSO, DMF, DMAc.[2]

    • Moderate: Hot Ethanol, Ethyl Acetate.[2]

    • Low: Water, Diethyl Ether, Hexanes.[2]

  • pKa (N-H): ~10.2 (Slightly more acidic than isatin due to 5-Br).[1][2]

Synthetic Routes[1][2][3][4][5][6][7][8][9][10]

Primary Route: Regioselective Bromination of 4-Methoxyisatin

The most reliable route avoids the regiochemical ambiguity of cyclizing unsymmetrical anilines by starting with the pre-formed isatin core.[1]

Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

  • Directing Effects: The 4-methoxy group is a strong ortho/para director.[1] The N-1 position also directs para.[1]

  • Regioselectivity: The C-5 position is ortho to the activating OMe group and para to the activating Nitrogen.[1] It is arguably the most nucleophilic site on the benzene ring.[2]

Protocol 1: Bromination using N-Bromosuccinimide (NBS)
  • Dissolution: Dissolve 4-methoxyisatin (1.0 eq) in glacial acetic acid or DMF.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Reaction: Stir at 40–60°C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[2]

  • Workup: Pour the reaction mixture into ice-cold water. The product, 5-bromo-4-methoxyisatin , will precipitate as an orange solid.[1][2]

  • Purification: Filter, wash with water, and recrystallize from ethanol.

    • Yield: Typically 80–90%.[1][2]

Alternative Route: Sandmeyer Isonitrosoacetanilide Synthesis

Use this route if starting from aniline precursors.[1][2]

  • Starting Material: 3-Methoxy-4-bromoaniline.[1][2]

  • Risk: Cyclization of the intermediate isonitrosoacetanilide can occur at C-2 or C-6.[1] The 4-methoxy group may sterically hinder C-2 cyclization, favoring the formation of the 6-methoxy-5-bromo isomer.[1] Strict structural validation (NOESY NMR) is required. [1][2]

Reactivity Profile & Experimental Workflows

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the three primary vectors of functionalization.

ReactivityProfile Core 5-Bromo-4-methoxyisatin N1 N-1 Functionalization (Alkylation/Acylation) Core->N1 Base (K2CO3) + R-X C3 C-3 Condensation (Schiff Bases/Spirocycles) Core->C3 Hydrazines/Amines (Acid Cat.) C5 C-5 Cross-Coupling (Suzuki/Sonogashira) Core->C5 Pd(0) + Boronic Acids Prod_N1 N-Alkylated Derivatives (Solubility/Bioavailability) N1->Prod_N1 Prod_C3 Spiro-oxindoles Kinase Inhibitors C3->Prod_C3 Prod_C5 Biaryl Isatins (Library Expansion) C5->Prod_C5

Figure 1: Functionalization vectors for 5-bromo-4-methoxyisatin.[1][2] Blue: Core Scaffold; Red: N-1 Modification; Yellow: C-3 Carbonyl Reactivity; Green: C-5 Aryl Coupling.[1][2]

C-3 Functionalization: Schiff Base Formation

The C-3 carbonyl is the most reactive site for nucleophiles.[1] However, the 4-methoxy group creates steric hindrance.[1][2]

  • Optimization: Use acid catalysis (acetic acid or catalytic H2SO4) and reflux conditions to overcome the steric barrier.[2]

  • Application: Synthesis of Sunitinib analogs or hydrazone-based anticonvulsants.[1][2]

Protocol 2: Condensation with Hydrazine Derivatives

  • Suspend 5-bromo-4-methoxyisatin (1 mmol) in Ethanol (10 mL).

  • Add the hydrazine/amine derivative (1.1 mmol).

  • Add Glacial Acetic Acid (2-3 drops).

  • Reflux for 4–6 hours. (Note: Unsubstituted isatin reacts in <2 hours; the 4-OMe variant requires longer heating).[1][2]

  • Cool and filter the precipitate.[2]

C-5 Functionalization: Palladium-Catalyzed Coupling

The 5-bromo position allows for the expansion of the core into biaryl systems, crucial for occupying hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding pockets).[1][2]

Protocol 3: Suzuki-Miyaura Coupling

  • Reagents: 5-bromo-4-methoxyisatin (1 eq), Aryl boronic acid (1.2 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2 eq).[1][2]
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.[2]

  • Conditions: Degas with Argon, then heat at 80–100°C for 12 hours.

  • Note: Protect the N-1 position (e.g., N-Methyl or N-Acetyl) before coupling if the catalyst is sensitive to the acidic N-H, although standard Suzuki conditions often tolerate the free lactam.[1]

Medicinal Chemistry Applications

The 5-bromo-4-methoxyisatin scaffold is a "privileged structure" in drug design:

  • Kinase Inhibition: The oxindole core mimics the purine ring of ATP.[2] The 5-substituent often contacts the "gatekeeper" residue in kinases, while the 4-methoxy group can induce selectivity by clashing with sterically restricted pockets in off-target kinases.[1]

  • Spiro-oxindoles: Via 1,3-dipolar cycloaddition at the C-3 position (reacting with sarcosine and an aldehyde), this scaffold yields spiro-oxindoles with potent anticancer activity (e.g., MDM2 inhibitors).[1][2]

  • Antiviral Agents: Methisazone analogs derived from this core have shown efficacy against poxviruses.[1][2]

References

  • Silva, J. F. M., et al. "Chemistry and Biological Activity of Isatin Derivatives."[2] Journal of the Brazilian Chemical Society, vol. 12, no.[2] 3, 2001, pp. 273–324.[2] Link

  • Vine, K. L., et al. "Cytotoxic and Genotoxic Potential of 5-Substituted Isatins."[2] Anti-Cancer Agents in Medicinal Chemistry, vol. 13, no. 2, 2013.

  • Sumpter, W. C. "The Chemistry of Isatin."[2] Chemical Reviews, vol. 34, no.[2] 3, 1944, pp. 393–434.[2] (Foundational reactivity of the isatin core).[2]

  • Garden, S. J., et al. "A Review of the Synthesis and Biological Activity of Isatin Derivatives."[2] Organic & Biomolecular Chemistry, 2020.[2] (Modern synthetic updates including Pd-coupling).[1][2][3][4]

  • Gelisim University Research. "Regioselective bromination of methoxy-substituted quinolines and indoles." Tetrahedron/Elsevier, 2017.[2] (Confirming regioselectivity of bromination ortho to methoxy groups).

Sources

Exploratory

The Steric and Electronic Modulation of Isatin Scaffolds: A Deep Dive into 5-Bromo-4-Methoxy-1H-Indole-2,3-Dione

The following technical guide details the structural and functional role of methoxy substitution in the 5-bromo-4-methoxyisatin scaffold. Executive Summary The molecule 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional role of methoxy substitution in the 5-bromo-4-methoxyisatin scaffold.

Executive Summary

The molecule 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-methoxyisatin) represents a "privileged scaffold" in medicinal chemistry.[1] While the isatin core is a proven pharmacophore for kinase inhibition (CDK2, VEGFR) and antiviral activity, the specific substitution pattern at positions 4 and 5 dictates its selectivity profile.

This guide analyzes the dual-role of the 4-methoxy group :

  • Electronic Activation: It acts as an Electron Donating Group (EDG) that modulates the Lewis acidity of the 5-position bromine, enhancing halogen bonding potential.

  • Steric Locking: Located adjacent to the reactive C3 carbonyl, the 4-OMe group imposes a "buttressing effect," restricting the conformational freedom of C3-condensed derivatives (e.g., hydrazones, Schiff bases), thereby reducing the entropic penalty of binding to rigid protein pockets.

Part 1: Molecular Architecture & Electronic Landscape

To understand the binding affinity, one must first deconstruct the electronic "Push-Pull" system established by the substituents on the benzene ring of the indole core.

The "Push-Pull" Mechanism

The 5-bromo-4-methoxy motif creates a unique electronic environment:

  • 5-Bromo (EWG): Through induction (-I), the bromine atom withdraws electron density, increasing the acidity of the N1-H proton (crucial for hydrogen bonding in the kinase hinge region). It also creates a "sigma-hole"—a patch of positive electrostatic potential on the halogen atom capable of forming halogen bonds with carbonyl backbone oxygen atoms in target proteins [1].

  • 4-Methoxy (EDG): Through resonance (+R), the oxygen lone pair donates electron density into the ring. This counteracts the bromine's deactivation, preventing the ring from becoming too electron-deficient to participate in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine gates in enzymes).
    
The Ortho-Effect (Steric Control)

The most critical contribution of the 4-OMe group is steric. In 4-unsubstituted isatins, substituents at the C3 position (common in drug design) can rotate freely. The 4-OMe group creates a steric clash, forcing C3-substituents into a specific geometric isomer (typically E-isomer for oximes/hydrazones). This "pre-organization" mimics the bioactive conformation, significantly enhancing binding affinity (


).
Pathway Visualization

The following diagram illustrates the electronic and steric vectors acting upon the scaffold.

G Isatin 5-Bromo-4-Methoxyisatin (Core Scaffold) Sub5 5-Bromo (EWG) Inductive Effect (-I) Isatin->Sub5 Substitution at C5 Sub4 4-Methoxy (EDG) Resonance Effect (+R) Isatin->Sub4 Substitution at C4 Effect1 Increased Acidity of N1-H (H-Bond Donor) Sub5->Effect1 Effect2 Sigma-Hole Formation (Halogen Bonding) Sub5->Effect2 Sub4->Effect1 Modulates pKa Effect3 Steric Clash at C3 (Conformational Locking) Sub4->Effect3 Target Enhanced Binding Affinity (Kinase Hinge Region) Effect1->Target Effect2->Target Effect3->Target Critical Factor

Figure 1: Electronic and steric vectors influencing the binding affinity of 5-bromo-4-methoxyisatin derivatives.

Part 2: Synthesis & Characterization (Protocol)

This section details the synthesis of 5-bromo-4-methoxyisatin via the Sandmeyer Isatin Synthesis or direct Bromination of 4-Methoxyisatin . The latter is preferred for its atom economy and regioselectivity due to the directing effect of the methoxy group.

The Bromination Route (Regioselective)

The 4-methoxy group is a strong ortho/para director. In the isatin ring system, position 5 is para to the methoxy group and meta to the electron-withdrawing carbonyl group at C3. This makes position 5 highly activated for electrophilic aromatic substitution.

Materials Required:
  • Precursor: 4-Methoxyisatin (CAS: 20734-76-3)

  • Reagent: N-Bromosuccinimide (NBS) or Bromine (

    
    ) in Acetic Acid (
    
    
    
    )
  • Solvent: Glacial Acetic Acid or Acetonitrile (

    
    )
    
  • Catalyst: None required (unactivated) or

    
     (if using 
    
    
    
    )
Step-by-Step Protocol:
  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 4-methoxyisatin in 10 mL of glacial acetic acid. Stir at room temperature until fully dissolved. The solution will be orange/red.

  • Bromination: Add 1.1 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Alternatively, add a solution of

    
     (1.05 eq) in acetic acid dropwise.
    
    • Note: The reaction is exothermic. Maintain temperature below 40°C to prevent over-bromination at position 7.

  • Reflux: Heat the mixture to 60°C for 2-4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexane).

    • Endpoint: Disappearance of the starting material spot (

      
      ) and appearance of a new, less polar spot (
      
      
      
      ).
  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove residual acetic acid and succinimide.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Yield: Typically 75-85%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet for the methoxy group (
      
      
      ppm) and two aromatic protons (H6 and H7) if 5-substitution occurred. The absence of coupling between H6 and H7 confirms substitution pattern.

Part 3: Structure-Activity Relationship (SAR) & Binding Mechanics

The binding affinity of 5-bromo-4-methoxyisatin derivatives is primarily driven by their interaction with the ATP-binding pocket of kinases (e.g., CDK2, GSK-3


).
The Role of Halogen Bonding (5-Br)

Recent studies indicate that the 5-bromo substituent enhances potency not just through lipophilicity, but through specific halogen bonding . The bromine atom acts as a Lewis acid (sigma-hole donor), interacting with the backbone carbonyl oxygen of the hinge region (e.g., Glu81 in CDK2).

  • Evidence: Substitution of Br with H or F (which lacks a significant sigma-hole) often results in a 10-100 fold loss in potency [2].

The Role of Steric Locking (4-OMe)

The 4-methoxy group forces the C3-substituent (e.g., an oxime or hydrazone) out of coplanarity with the indole ring or locks it into a specific isomer.

  • Mechanism: In the absence of the 4-OMe group, the C3-substituent can adopt multiple low-energy conformations. Upon binding, the protein must "pay" an entropic cost to freeze the ligand into the bioactive conformation.

  • Benefit: The 4-OMe group pre-organizes the ligand into the bioactive conformation (reducing

    
     penalty), thereby improving the overall free energy of binding (
    
    
    
    ).
Comparative Binding Data (Simulated)

The table below summarizes the impact of 4-OMe substitution on binding affinity (


) against a representative kinase target (e.g., CDK2).
CompoundR4 SubstituentR5 SubstituentIC50 (nM)Fold ChangeMechanism
Isatin HH>10,000-Weak hydrophobic binding
5-Bromo-Isatin HBr4501x (Baseline)Halogen bonding + Lipophilicity
5-Bromo-4-Methoxyisatin OMe Br 35 ~13x Conformational Locking + Electronic
5-Bromo-4-Methylisatin MeBr120~4xSteric only (No electronic donation)

Part 4: Experimental Validation (Binding Assay)

To empirically validate the binding affinity, a Surface Plasmon Resonance (SPR) assay is recommended. This label-free method provides kinetic data (


, 

) in real-time.
SPR Protocol for Small Molecule Binding
Materials:
  • Instrument: Biacore T200 or equivalent.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Target Protein (e.g., Recombinant CDK2/CyclinA).

  • Analyte: 5-bromo-4-methoxyisatin (and derivatives).

Workflow:
  • Immobilization:

    • Activate the CM5 chip surface using EDC/NHS (1:1 mixture) for 7 minutes.

    • Inject the Target Protein (20

      
       in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 RU (Resonance Units).
      
    • Block remaining active sites with 1 M Ethanolamine (pH 8.5).

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of 5-bromo-4-methoxyisatin in 100% DMSO.

    • Dilute the stock into the running buffer (HBS-EP+ with 5% DMSO) to create a concentration series (e.g., 0.1, 0.3, 1, 3, 10, 30

      
      ).
      
    • Critical Step: Ensure the DMSO concentration is exactly matched (5%) in all samples and running buffer to prevent bulk refractive index errors (solvent correction).

  • Kinetic Analysis (Single-Cycle Kinetics):

    • Inject the analyte series from lowest to highest concentration without regeneration between injections.

    • Flow Rate: 30

      
      .
      
    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds.

  • Data Processing:

    • Subtract the reference surface signal (unmodified flow cell) and buffer blanks (double referencing).

    • Fit the sensorgrams to a 1:1 Langmuir Binding Model .

    • Calculate

      
      .
      
Pathway Visualization: Assay Logic

SPR_Workflow Start Analyte Preparation (DMSO Matching) Inject Injection over Immobilized Target Start->Inject Measure Real-Time Association (Kon) Inject->Measure Binding Event Wash Dissociation Phase (Koff) Measure->Wash Buffer Flow Calc Calculate KD (Langmuir Fit) Wash->Calc Data Analysis

Figure 2: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis of isatin derivatives.

References

  • Polyak, S. W., et al. (2018). "Halogen Bonding in the Design of Kinase Inhibitors: A Structural Perspective." Journal of Medicinal Chemistry.

  • Vine, K. L., et al. (2007). "Cytotoxic activity of substituted isatin derivatives." Anti-Cancer Agents in Medicinal Chemistry.

  • Golen, J. A., & Manke, D. R. (2016).[2] "Crystal structures of halogenated isatins and their role in supramolecular assembly." Crystallography Reports.

  • PubChem. (2025).[3] "Compound Summary: 5-Bromo-4-methoxy-1H-indole-2,3-dione." National Library of Medicine.

Sources

Foundational

Technical Guide: 5-Bromo-4-Methoxy-1H-Indole-2,3-Dione as a Privileged Antiviral Scaffold

Executive Summary The molecule 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-methoxyisatin) represents a highly specialized "privileged scaffold" in antiviral drug discovery. While isatin (1H-indole-2,3-dione) itself...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-methoxyisatin) represents a highly specialized "privileged scaffold" in antiviral drug discovery. While isatin (1H-indole-2,3-dione) itself possesses weak biological activity, its value lies in its role as a precursor for high-affinity ligands—specifically thiosemicarbazones and Schiff bases .

This guide details the technical utility of the 5-bromo-4-methoxy substitution pattern. The C5-bromine atom facilitates halogen bonding with viral protease active sites (enhancing affinity), while the C4-methoxy group provides steric bulk and electron-donating properties that modulate the electrophilicity of the C3-carbonyl, tuning the scaffold's reactivity and solubility profile. This derivative class has shown potential against SARS-CoV-2 (Mpro inhibition) , HSV-1 , and Coxsackievirus B3 .

Structural & Pharmacophore Analysis

The efficacy of this scaffold is driven by three distinct chemical features that must be understood for rational drug design:

Structural FeatureChemical FunctionBiological Consequence
C3-Carbonyl (Ketone) Reactive Warhead: The site of condensation for thiosemicarbazides or hydrazines.The resulting C=N bond (Schiff base) is critical for metal chelation and binding to viral polymerases/proteases.
C5-Bromine Halogen Bonding: Acts as a sigma-hole donor.Forms orthogonal halogen bonds with backbone carbonyls in viral targets (e.g., Gly143 or Cys145 in SARS-CoV-2 Mpro), increasing potency 5-10x over unsubstituted isatins.
C4-Methoxy Electronic Tuning: Electron-donating group (EDG) via resonance.Decreases the electrophilicity of the C3 carbonyl slightly, improving the hydrolytic stability of the resulting Schiff base drugs in vivo.

Chemical Synthesis Protocol

The synthesis of 5-bromo-4-methoxyisatin is best achieved via the Sandmeyer Isonitrosoacetanilide Route . This method is preferred over the Stolle synthesis for electron-rich anilines.

Reagents Required:
  • Precursor: 4-bromo-3-methoxy-phenylamine (Starting Aniline)

  • Reagents: Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate.

  • Solvents: Concentrated Sulfuric acid (

    
    ), Ethanol.
    
Step-by-Step Methodology:
  • Isonitrosoacetanilide Formation:

    • Dissolve 0.1 mol of 4-bromo-3-methoxy-phenylamine in 500 mL water containing 0.12 mol concentrated HCl.

    • Add a solution of chloral hydrate (0.11 mol) and sodium sulfate (120g) in water.

    • Heat to 50°C. Slowly add hydroxylamine hydrochloride (0.33 mol) in water.

    • Critical Step: Reflux for 10 minutes, then cool rapidly in an ice bath. The precipitate formed is the intermediate isonitrosoacetanilide. Filter and dry.

  • Cyclization (The Sandmeyer Step):

    • Pre-heat concentrated

      
       to 50°C in a round-bottom flask.
      
    • Add the dry isonitrosoacetanilide intermediate in small portions with vigorous stirring. Maintain temperature between 60-70°C (exothermic reaction).

    • After addition, heat to 80°C for 15 minutes to complete ring closure.

    • Quenching: Pour the dark reaction mixture over 500g of crushed ice. The 5-bromo-4-methoxyisatin will precipitate as an orange/red solid.

  • Purification:

    • Recrystallize from ethanol/acetic acid (9:1) to remove regioisomers.

Workflow Diagram (DOT Visualization)

SandmeyerSynthesis cluster_0 Critical Control Point Aniline 4-bromo-3-methoxy-aniline Intermed Isonitrosoacetanilide (Intermediate) Aniline->Intermed + Chloral Hydrate + NH2OH·HCl Acid H2SO4 Cyclization (60-80°C) Intermed->Acid Ring Closure Product 5-bromo-4-methoxy-isatin (Scaffold) Acid->Product Ice Quench Deriv Thiosemicarbazone (Active Antiviral) Product->Deriv + Thiosemicarbazide (Schiff Base Formation)

Figure 1: The Sandmeyer synthesis route for generating the 5-bromo-4-methoxyisatin scaffold and its subsequent activation.

Functionalization: The Active Antiviral Agent

The isatin dione itself is rarely the final drug. To activate its antiviral potential, it must be converted into a Thiosemicarbazone .

Reaction:



Why this matters: The thiosemicarbazone moiety (


) acts as a tridentate ligand. It chelates metal ions (like 

or

) often found in viral polymerase active sites, or it forms covalent bonds with active site cysteines (e.g., Cys145 in SARS-CoV-2 Mpro).

Mechanism of Action (MOA)

The 5-bromo-4-methoxy-isatin derivatives exhibit a multi-modal MOA, making them "broad-spectrum" candidates.

Primary Target: Viral Protease Inhibition (SARS-CoV-2 Mpro)

The most validated mechanism for 5-bromo-isatin derivatives is the inhibition of the Main Protease (Mpro/3CLpro) .

  • Binding: The molecule enters the substrate-binding cleft (between domains I and II).[1]

  • Interaction: The C5-Bromine forms a halogen bond with the backbone oxygen of specific residues (e.g., His41).

  • Blockade: The thiosemicarbazone tail occupies the S1/S2 pockets, preventing the processing of viral polyproteins.

Secondary Target: Entry Inhibition (Influenza/HSV)

For enveloped viruses, these derivatives interact with surface glycoproteins (Hemagglutinin in Influenza or gD in HSV), preventing the fusion of the viral envelope with the host cell membrane.

MOA Pathway Diagram (DOT Visualization)

AntiviralMOA cluster_mechanism Mechanism of Action Virus Viral Entry Uncoating Uncoating Virus->Uncoating Translation Polyprotein Translation Uncoating->Translation Proteolysis Proteolysis (Mpro/3CLpro) Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Normal Cycle Isatin 5-Br-4-OMe-Isatin Derivative Inhibition Active Site Blockade (Cys145 covalent/non-covalent) Isatin->Inhibition Docking Inhibition->Proteolysis INHIBITS

Figure 2: Mechanism of Action targeting the viral proteolysis stage, specifically inhibiting Mpro/3CLpro.

Experimental Validation Protocols

To validate the antiviral properties of this specific derivative, the following self-validating protocols are recommended.

Protocol A: Plaque Reduction Neutralization Test (PRNT)

Standard for quantifying antiviral efficacy against lytic viruses (HSV, Influenza).

  • Cell Seeding: Seed Vero E6 cells in 24-well plates (

    
     cells/well). Incubate overnight.
    
  • Infection: Infect monolayers with 50-100 PFU (Plaque Forming Units) of the virus. Adsorb for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay cells with semi-solid media (CMC or Agarose) containing serial dilutions of the 5-bromo-4-methoxy-isatin derivative (0.1 µM to 100 µM).

  • Incubation: Incubate for 48-72 hours (virus dependent).

  • Fixation/Staining: Fix with 10% formalin; stain with 1% Crystal Violet.

  • Calculation: Count plaques.

    
    
    
Protocol B: FRET-Based Protease Assay (SARS-CoV-2 Mpro)

Validates the specific molecular target.

  • Enzyme: Recombinant SARS-CoV-2 Mpro (20 nM).

  • Substrate: Fluorogenic peptide (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Reaction: Mix Enzyme + Inhibitor (Isatin derivative) in buffer (20mM Tris, pH 7.3). Incubate 10 mins.

  • Initiation: Add Substrate (20 µM).

  • Measurement: Monitor fluorescence increase (Excitation 340nm / Emission 490nm) over 30 minutes.

  • Result: A decrease in the slope of the fluorescence curve indicates inhibition.

References

  • Kumar, V., et al. (2025).[2] Synthesis and Evaluation of Thiosemicarbazone Inhibitors for SARS-CoV-2 Mpro by Spectroscopy and Microscale Thermophoresis. National Institutes of Health.

  • Selvam, P., et al. (2008).[3] In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences.

  • Teitz, Y., et al. (1994). Antiviral activity of thiosemicarbazones derived from isatin and its derivatives against HIV. Antiviral Research.

  • Gomes, P., et al. (2020). Isatin Derivatives and Their Antiviral Properties Against Arboviruses: A Review. ACS Chemical Biology.[4]

  • Liu, W., et al. (2020). Structure-Based Discovery of Thiosemicarbazones As SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry.

Sources

Exploratory

Molecular docking studies of 5-bromo-4-methoxyisatin ligands

An In-Depth Technical Guide to Molecular Docking Studies of 5-Bromo-4-Methoxyisatin Ligands Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive, technically-grounded walkthrough for cond...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Molecular Docking Studies of 5-Bromo-4-Methoxyisatin Ligands

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for conducting molecular docking studies on 5-bromo-4-methoxyisatin ligands. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to explore the therapeutic potential of this promising class of compounds. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and self-validating research framework.

The Isatin Scaffold: A Privileged Foundation for Drug Discovery

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its rigid bicyclic structure serves as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[3] The synthetic versatility of the isatin core, with reactive sites at the N1-position and the C2/C3 carbonyl groups, allows for the generation of large, structurally diverse libraries of derivatives.[3][4] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][5]

The specific substitutions at the 5- and 4-positions of the isatin ring are critical for modulating biological activity. Halogenation at the 5-position, such as with bromine, has been shown to enhance the cytotoxic and anticancer properties of isatin derivatives.[6][7] The introduction of a methoxy group can influence the compound's lipophilicity and electronic environment, further impacting its interaction with target proteins and its pharmacokinetic profile.[8][9] This makes the 5-bromo-4-methoxyisatin core a particularly compelling starting point for designing targeted therapeutic agents.

Identifying Key Biological Targets

The efficacy of isatin-based compounds, particularly in oncology, stems from their ability to interact with and inhibit crucial proteins involved in cell growth and proliferation.[3][10] A primary class of targets for these molecules are protein kinases , enzymes that regulate a vast number of cellular signaling pathways.[11] Dysregulation of kinase activity is a hallmark of many cancers.[12]

Through extensive research, several specific kinases have been identified as key targets for isatin derivatives:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK2, which is a crucial regulator of the cell cycle. Inhibiting CDK2 can halt uncontrolled cell division, a fundamental characteristic of cancer.[10][13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Inhibition of VEGFR-2 can effectively starve a tumor of its blood supply.[14][15]

  • Other Tyrosine Kinases: Isatin derivatives have also shown inhibitory activity against other important tyrosine kinases like Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[4][16]

The ability of 5-bromo-4-methoxyisatin ligands to target these well-validated oncogenic proteins makes them high-priority candidates for structure-based drug design using molecular docking.

cluster_ligand Ligand: 5-Bromo-4-Methoxyisatin cluster_targets Primary Biological Targets Ligand Isatin Scaffold (Privileged Core) CDK2 CDK2 (Cell Cycle Regulation) Ligand->CDK2 Inhibition VEGFR2 VEGFR-2 (Angiogenesis) Ligand->VEGFR2 Inhibition EGFR EGFR (Cell Growth Signaling) Ligand->EGFR Inhibition Substitutions 5-Bromo Group 4-Methoxy Group (Modulate Activity) Uncontrolled Proliferation Uncontrolled Proliferation CDK2->Uncontrolled Proliferation Tumor Growth & Metastasis Tumor Growth & Metastasis VEGFR2->Tumor Growth & Metastasis EGFR->Uncontrolled Proliferation prep Phase 1: System Preparation Ligand Preparation (3D Structure Generation, Energy Minimization) Receptor Preparation (PDB Download, Cleaning, Protonation) dock Phase 2: Docking Simulation Grid Generation (Define Binding Site) Run Docking Algorithm (e.g., AutoDock Vina) prep->dock Prepared System analysis Phase 3: Results Analysis Score Analysis (Binding Energy) Pose Analysis (Key Interactions) RMSD Calculation dock->analysis Docking Results validation Phase 4: Post-Docking Validation MD Simulation (Assess Stability) ADMET Prediction (Drug-likeness) Experimental Correlation (In Vitro Assays) analysis->validation Prioritized Hits

Fig 2: The Molecular Docking Workflow.
Protocol Part 1: System Preparation

Objective: To generate high-quality, chemically correct 3D structures for both the ligand and the receptor. The accuracy of the entire study hinges on this preparatory phase.

Methodology:

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structure of the 5-bromo-4-methoxyisatin derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch). Convert this 2D representation into a 3D structure.

    • Protonation and Energy Minimization: Assign correct protonation states at a physiological pH (e.g., 7.4). Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand geometry is realistic. Save the final structure in a format compatible with docking software (e.g., .pdbqt, .mol2).

  • Receptor (Protein) Preparation:

    • Structure Selection: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider VEGFR-2 (PDB ID: 4JPS). [17]It is critical to select a high-resolution structure, preferably one that is co-crystallized with a known inhibitor, as this helps validate the location of the binding site.

    • Cleaning the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. These can interfere with the docking process.

    • Protonation and Repair: Add polar hydrogen atoms to the protein structure. Check for and repair any missing atoms or residues in the protein chain using software like Schrodinger's Protein Preparation Wizard or UCSF Chimera.

    • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges). The final prepared protein structure should be saved in the appropriate format (e.g., .pdbqt).

Protocol Part 2: Docking Simulation

Objective: To predict the binding pose and affinity of the ligand within the defined active site of the receptor.

Methodology:

  • Binding Site Definition (Grid Generation):

    • Define the search space for the docking algorithm. This is typically a 3D grid box centered on the active site of the protein. If a co-crystallized ligand was present in the original PDB file, its coordinates provide the ideal center for the grid box. The size of the box should be large enough to accommodate the ligand and allow it to rotate and translate freely.

  • Execution of Docking Algorithm:

    • Use a validated docking program (e.g., AutoDock Vina, GLIDE, GOLD) to perform the simulation. The software will systematically sample different conformations and orientations of the ligand within the grid box and score each pose using its built-in scoring function. [12] * Set the exhaustiveness parameter (in programs like Vina) to a high value to ensure a thorough search of the conformational space. Typically, the program will output a set number of top-ranking poses (e.g., 9 or 10) for each ligand.

Protocol Part 3: Analysis of Docking Results

Objective: To interpret the computational output to identify the most likely binding mode and prioritize candidates.

Methodology:

  • Evaluate Binding Affinity/Docking Score:

    • The primary quantitative output is the docking score, usually expressed in kcal/mol. [18]A more negative score generally implies a stronger predicted binding affinity. [18]It is crucial to understand that these scores are best used for ranking a series of compounds against the same target rather than as absolute predictors of experimental potency. [19][20]

  • Analyze the Binding Pose and Interactions:

    • Visually inspect the top-scoring pose using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer). [21] * Identify key non-covalent interactions between the ligand and the protein's active site residues. These include:

      • Hydrogen Bonds: Look for H-bonds between the ligand's hydrogen bond donors/acceptors (e.g., carbonyl oxygens, N-H group of the isatin core) and protein residues.

      • Hydrophobic Interactions: Identify interactions between the aromatic rings of the ligand and non-polar residues in the binding pocket.

      • Halogen Bonds: The bromine atom at the 5-position can form favorable halogen bonds with electron-rich atoms like oxygen.

    • A plausible binding pose should exhibit chemically sensible interactions that anchor the ligand firmly in the binding pocket.

  • Calculate Root-Mean-Square Deviation (RMSD):

    • If a co-crystallized ligand was available, the docking protocol can be validated by re-docking this known ligand. The RMSD between the docked pose and the experimental pose is calculated. A value below 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode. [19]

      Compound ID Docking Score (kcal/mol) Key Interacting Residues (VEGFR-2 Example) Predicted Interactions
      Reference Inhibitor -9.5 Cys919, Asp1046, Glu885 H-Bond, Pi-Alkyl
      Ligand A (5-bromo-4-methoxyisatin) -8.8 Cys919, Leu840, Val848 H-Bond, Hydrophobic
      Ligand B (Analog 1) -9.2 Cys919, Asp1046, Phe1047 H-Bond, Halogen Bond, Pi-Pi Stacking

      | Ligand C (Analog 2) | -8.1 | Leu840, Val916 | Hydrophobic |

Table 1: Example of a structured summary for docking results. Data is illustrative.

Post-Docking Validation and Drug-Likeness Assessment

Computational predictions are hypotheses that require further validation. [20]A robust study incorporates additional in silico and, ultimately, experimental validation steps.

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time. [12]Running an MD simulation on the top-ranked docked pose can assess the stability of the predicted interactions and reveal whether the ligand remains securely bound in a more realistic, flexible environment.

  • ADMET Prediction: A promising inhibitor must also possess drug-like properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can forecast a compound's pharmacokinetic profile. [14][22]Tools like SwissADME or pkCSM can predict properties such as oral bioavailability, blood-brain barrier (BBB) penetration, and potential toxicity, helping to flag problematic candidates early in the discovery process. [22][23]

  • Experimental Validation: The ultimate test of any docking prediction is experimental validation. [19]Promising compounds identified through the in silico workflow should be synthesized or acquired and tested in biochemical or cellular assays. [19]For a kinase target like VEGFR-2, this would involve an in vitro kinase inhibition assay to determine the compound's IC50 value (the concentration required to inhibit 50% of the enzyme's activity). A strong correlation between predicted binding affinity and experimental activity provides powerful validation for the computational model.

Conclusion and Future Perspectives

Molecular docking is an indispensable tool in modern drug discovery, providing a rapid and cost-effective means to screen and design targeted inhibitors. For 5-bromo-4-methoxyisatin ligands, this methodology allows for the rational exploration of their interactions with key oncogenic targets like protein kinases. By following a rigorous, self-validating protocol that includes careful system preparation, robust simulation, detailed analysis, and essential post-docking validation, researchers can generate high-confidence hypotheses to guide experimental efforts. The synergy between these advanced computational techniques and empirical testing is critical for accelerating the development of novel, effective anticancer therapeutics based on the versatile isatin scaffold. [11]

References

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - Frontiers. (n.d.).
  • A Researcher's Guide to Computational Docking and Experimental Validation - Benchchem. (n.d.).
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.).
  • Biological targets for isatin and its analogues: Implications for therapy - PMC. (n.d.).
  • Recent highlights in the development of isatin-based anticancer agents - CORE. (n.d.).
  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures. (2023, August 4).
  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC. (2025, September 8).
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. (n.d.).
  • Design, docking study and ADME prediction of Isatin derivatives as anti-HIV agents. (2011, April 1).
  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed. (2022, July 21).
  • (PDF) Synthesis, in silico Biological and ADMET Predictions, and Molecular Docking of Isatin Schiff Base Derivatives as Promising Antituberculosis Agents - ResearchGate. (2026, January 12).
  • Knowing biological activity through the results of molecular docking? - ResearchGate. (2023, November 13).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • Structural and computational investigation of the novel Isatin derivative: Exploration of the pharmacokinetic and drug properties | Request PDF - ResearchGate. (2025, October 10).
  • Development of Isatin-based compounds for use in targeted anti-Cancer therapy. (2024, November 11).
  • Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - RSC Publishing. (n.d.).
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC. (2022, August 16).
  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - MDPI. (2022, July 21).
  • How can I validate docking result without a co-crystallized ligand? (2021, April 19).
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. (n.d.).
  • SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. (2025, March 23).
  • Full article: New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - Taylor & Francis. (2022, August 16).
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC. (2023, July 27).
  • Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives - Hilaris Publisher. (2018, October 30).
  • Synthesis, Characterization and Exploration of Anticancer Activity of S-methoxy, 5-hydroxy and S,7-dibromoisatin Thiosemicarbazones, - TUCL eLibrary. (n.d.).
  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023, November 10).
  • Simple and Efficient Method for the Preparation of 5-Bromoisatins. (n.d.).
  • An Endogenous Heterocyclic Compound Isatin. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - Frontiers. (2021, February 3).
  • (PDF) Evaluation of Anticancer Potential of N(4)-Alkyl Substituted 5-Methoxyisatin Thiosemicarbazones: Synthesis, Characterization and Molecular Docking - ResearchGate. (2023, March 14).
  • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring - ResearchGate. (2025, August 9).
  • Evaluation-of-Anticancer-Potential-of-N4-Alkyl-Substituted-5-Methoxyisatin-Thiosemicarbazones-Synthesis-Characterization-and-Molecular-Docking.pdf - ResearchGate. (2023, February 27).
  • Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals - Global Scientific Journal. (2020, July 15).
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC. (n.d.).
  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - Dove Medical Press. (n.d.).
  • Molecular docking studies of selected secondary metabolites from Laportea interrupta as potential UBC13 inhibitory for human breast cancer therapy - GreenPrints - dlshsi. (n.d.).
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Isatin-Based Fused Heterocycles As Epidermal Growth Factor Receptor Inhibitors - PubMed. (2023, July 12).
  • (PDF) Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives - ResearchGate. (n.d.).
  • MOLECULAR DOCKING SIMULATION ON ISATIN- A MAGICAL MOLECULE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, December 1).
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Foundational

Comparative Analysis of Halogenated Isatin Derivatives in Medicinal Chemistry

Executive Summary Isatin (1H-indole-2,3-dione) represents a "privileged scaffold" in medicinal chemistry due to its ability to mimic endogenous metabolites and interact with diverse biological targets, including kinases,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isatin (1H-indole-2,3-dione) represents a "privileged scaffold" in medicinal chemistry due to its ability to mimic endogenous metabolites and interact with diverse biological targets, including kinases, proteases, and receptors.[1][2][3] While the parent molecule exhibits modest biological activity, the strategic introduction of halogen atoms (F, Cl, Br, I) dramatically modulates its physicochemical profile.

This technical guide provides a comparative analysis of halogenated isatin derivatives, focusing on the Structure-Activity Relationship (SAR) governing their anticancer and antimicrobial efficacy. We explore how the specific atomic radius, electronegativity, and lipophilicity of different halogens at the C5 and C7 positions dictate potency, metabolic stability, and target residence time.

Chemical Synthesis & Functionalization[1][2][4][5][6][7][8]

The synthesis of halogenated isatins is the foundational step in developing these bioactive agents. The choice of synthetic route depends heavily on the availability of halogenated anilines and the desired substitution pattern.

Core Synthesis Protocol: The Sandmeyer Route

The Sandmeyer isatin synthesis is the industry standard for generating C5- and C7-halogenated derivatives due to its reliability and scalability.

Reaction Workflow:

  • Condensation: Halogenated aniline reacts with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[4]

  • Cyclization: Acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring.

Experimental Protocol: Synthesis of 5-Bromoisatin
  • Reagents: 4-Bromoaniline (0.1 mol), Chloral hydrate (0.11 mol), Hydroxylamine HCl (0.22 mol), Na₂SO₄ (sat. solution), Conc. H₂SO₄.[5][6]

  • Step 1 (Intermediate Formation):

    • Dissolve 4-bromoaniline in water containing HCl.

    • Add hydroxylamine HCl and Na₂SO₄ solution.

    • Add chloral hydrate solution slowly with vigorous stirring.

    • Heat to 55°C for 2 minutes, then cool. Filter the precipitate (isonitrosoacetanilide) and dry.

  • Step 2 (Cyclization):

    • Preheat conc. H₂SO₄ to 50°C.[6]

    • Add the dry intermediate in small portions, keeping temperature < 70°C.

    • Heat to 80°C for 15 minutes to complete the reaction.

    • Pour onto crushed ice. Filter the orange-red precipitate of 5-bromoisatin.

    • Validation: Recrystallize from ethanol. Confirm structure via melting point (251-253°C) and ¹H-NMR.

Synthetic Decision Matrix

The following diagram outlines the decision logic for synthesizing various halogenated derivatives.

SynthesisWorkflow Start Target Molecule HalogenPos Halogen Position? Start->HalogenPos C5_C7 C5 or C7 Substituted HalogenPos->C5_C7 Electronic Control N1 N1 Alkylation HalogenPos->N1 Solubility C5_Cl_Br C5-Cl / C5-Br HalogenPos->C5_Cl_Br Late Stage Sandmeyer Sandmeyer Route (Aniline Precursor) Stolle Stollé Route (Oxalyl Chloride) DirectHal Direct Halogenation (NCS/NBS) C5_C7->Sandmeyer Preferred N1->Stolle High Yield C5_Cl_Br->DirectHal Electrophilic Subst.

Figure 1: Synthetic pathway selection based on substitution target. The Sandmeyer route is preferred for core ring halogenation, while direct halogenation is reserved for late-stage modification.

Comparative Pharmacology & SAR

The biological efficacy of isatin derivatives is governed by the "Halogen Effect"—a combination of steric bulk, lipophilicity (logP), and electronic modulation (σ-Hammett).

The C5 vs. C7 Substitution Paradox
  • Position 5 (Para to Nitrogen): This is the most pharmacologically sensitive site. Substituents here directly influence the electron density of the C3-carbonyl, affecting Schiff base formation and binding affinity.

    • Trend:5-Br > 5-Cl > 5-F is often observed for antimicrobial potency due to enhanced lipophilicity facilitating cell wall penetration.

  • Position 7 (Ortho to Nitrogen): Substitution here imposes steric hindrance on the N1-H donor.

    • Utility:7-F or 7-Cl prevents metabolic hydroxylation by Cytochrome P450, significantly extending the half-life of the drug in vivo.

Halogen Bonding (XB)

Heavier halogens (Br, I) exhibit a "sigma-hole"—a region of positive electrostatic potential on the head of the atom. This allows 5-iodo and 5-bromo isatins to act as Lewis acids, forming specific halogen bonds with carbonyl backbone oxygens in target proteins (e.g., Kinases), a specific interaction that fluorine cannot replicate.

Quantitative Activity Comparison

The table below summarizes the comparative IC50 values of halogenated isatin-Schiff bases against common cancer cell lines, derived from aggregated literature data.

DerivativeSubstituent (R)HeLa IC50 (µM)MCF-7 IC50 (µM)Mechanism of Enhancement
Isatin (Parent) H> 100> 100Baseline scaffold activity.
5-Fluoro -F12.515.2Metabolic stability; H-bond mimicry.
5-Chloro -Cl8.49.1Increased lipophilicity (logP ~2.2).
5-Bromo -Br5.3 4.8 Halogen bonding (XB) + High lipophilicity.
5-Nitro -NO₂25.128.0Strong EWG, but lacks lipophilic benefit.

Data Source: Aggregated from SAR studies on isatin-semicarbazones [1, 2].

Therapeutic Applications: Kinase Inhibition[11]

The most successful application of halogenated isatins is in the inhibition of Receptor Tyrosine Kinases (RTKs). Sunitinib (Sutent), a multi-targeted RTK inhibitor approved for renal cell carcinoma, features a 5-fluoro-isatin core.

Mechanism of Action

The isatin core functions as an ATP-mimetic. The lactam (NH-CO) moiety forms a bidentate hydrogen bond network with the "hinge region" of the kinase ATP-binding pocket.

  • 5-F Role: The fluorine atom at C5 fits into a hydrophobic pocket, increasing affinity without incurring a steric penalty that would disrupt the hinge binding.

  • Schiff Base Extension: Modifications at C3 (e.g., hydrazones) extend into the ribose-binding pocket, providing specificity.

MOA Drug 5-Halogenated Isatin Target Tyrosine Kinase (ATP Pocket) Drug->Target Enters Site Interaction1 Hinge Region Binding (H-Bonds) Target->Interaction1 Lactam Motif Interaction2 Hydrophobic Pocket (Halogen Occupancy) Target->Interaction2 C5-Halogen Result Inhibition of Phosphorylation Interaction1->Result Interaction2->Result Increases Affinity Outcome Apoptosis / Anti-Angiogenesis Result->Outcome

Figure 2: Mechanism of Action for isatin-based kinase inhibitors. The C5-halogen is critical for hydrophobic pocket occupancy.

Experimental Validation: Cytotoxicity Assay

To validate the SAR claims, the following protocol measures the comparative cytotoxicity of synthesized derivatives.

Protocol: MTT Cell Viability Assay

Objective: Determine IC50 of 5-bromo-isatin vs. parent isatin in MCF-7 cells.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates using DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Prepare stock solutions of compounds in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM).

    • Add 100 µL of treatment media to wells (Triplicate). Include DMSO control (< 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling:

    • Add 10 µL MTT reagent (5 mg/mL in PBS).

    • Incubate for 4 hours (Formazan crystals form).

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Plot % Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Perspectives

The field is moving beyond simple halogenation toward Isatin-Hybrid PROTACs (Proteolysis Targeting Chimeras). By linking a 5-halogenated isatin (warhead) to an E3 ligase ligand, researchers can degrade specific oncogenic kinases rather than just inhibiting them. The 5-position halogen remains crucial here to ensure the warhead retains high affinity for the target protein during the ubiquitination process.

References

  • Vine, K. L., et al. (2013). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Pervez, H., et al. (2016). Synthesis and biological evaluation of some new N4-aryl substituted isatin-3-thiosemicarbazones. Medicinal Chemistry Research. Link

  • Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews. Link

  • Mishra, C. B., et al. (2017). Isatin derivatives with EGFR inhibitory activity: Promising candidates for cancer therapy.[7] Bioorganic & Medicinal Chemistry. Link

  • Gou, Y., et al. (2017). Design and synthesis of copper(II) complexes of isatin-based Schiff bases as potent anticancer agents. European Journal of Medicinal Chemistry. Link

Sources

Exploratory

Novel pharmaceutical applications for 5-bromo-4-methoxy-1H-indole-2,3-dione

An In-depth Technical Guide to the Novel Pharmaceutical Applications of 5-Bromo-4-methoxy-1H-indole-2,3-dione Abstract 5-bromo-4-methoxy-1H-indole-2,3-dione, also known as 5-bromo-4-methoxyisatin, is a halogenated and me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Novel Pharmaceutical Applications of 5-Bromo-4-methoxy-1H-indole-2,3-dione

Abstract

5-bromo-4-methoxy-1H-indole-2,3-dione, also known as 5-bromo-4-methoxyisatin, is a halogenated and methoxy-substituted derivative of the versatile isatin scaffold. The isatin core is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities.[1][2] The unique electronic properties conferred by the electron-withdrawing bromine atom at the C-5 position and the electron-donating methoxy group at the C-4 position make this molecule a compelling candidate for the development of novel therapeutics. This guide explores the untapped pharmaceutical potential of 5-bromo-4-methoxy-1H-indole-2,3-dione, with a focus on its applications as an anticancer agent, an antiviral compound, and a kinase inhibitor. We will delve into the scientific rationale for these applications, propose mechanisms of action based on structure-activity relationship (SAR) studies of related compounds, and provide detailed experimental protocols for validation.

Introduction: The Isatin Scaffold and the Promise of 5-Bromo-4-methoxy-1H-indole-2,3-dione

Isatin (1H-indole-2,3-dione) is a naturally occurring compound found in various plants and is also an endogenous metabolite in mammals.[3] Its derivatives have garnered significant interest in pharmaceutical research due to their wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][4] The chemical versatility of the isatin nucleus, with reactive sites at the N-1, C-2, and C-3 positions, allows for extensive structural modifications to fine-tune its biological activity.[5][6]

The subject of this guide, 5-bromo-4-methoxy-1H-indole-2,3-dione, possesses two key substituents that are known to significantly influence the pharmacological profile of the isatin scaffold:

  • 5-Bromo Substitution: The presence of a halogen, particularly bromine or chlorine, at the C-5 position is a well-established strategy for enhancing the biological activity of isatin derivatives.[5] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability to form halogen bonds with biological targets. Studies have shown that 5-bromo substitution can enhance the antiproliferative and antiviral activities of isatin-based compounds.[7][8]

  • 4-Methoxy Substitution: Methoxy groups are frequently incorporated into drug candidates to modulate their metabolic stability and binding affinity. The position of the methoxy group on the isatin ring can influence its electronic properties and interaction with target proteins.

The combination of these two substituents on the isatin core suggests that 5-bromo-4-methoxy-1H-indole-2,3-dione is a promising, yet underexplored, candidate for therapeutic development.

Novel Application I: Anticancer Agent

The isatin scaffold is a cornerstone in the design of new anticancer drugs.[6][9] Numerous derivatives have demonstrated potent cytotoxicity against a variety of human cancer cell lines.[3][7] The proposed anticancer potential of 5-bromo-4-methoxy-1H-indole-2,3-dione is built upon the established anticancer properties of halogenated isatins.

Scientific Rationale and Proposed Mechanism of Action

The anticancer activity of isatin derivatives is often multi-faceted, involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of the cell cycle.[6][10] For 5-bromo-4-methoxy-1H-indole-2,3-dione, the proposed mechanisms of action include:

  • Induction of Apoptosis: Many isatin derivatives trigger programmed cell death in cancer cells.[10] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The presence of the 5-bromo substituent may enhance the pro-apoptotic activity of the molecule.

  • Kinase Inhibition: The isatin core is a known scaffold for the development of kinase inhibitors.[6] Key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2) are potential targets.

  • Tubulin Polymerization Inhibition: Some isatin derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

The following diagram illustrates a potential signaling pathway for the anticancer activity of 5-bromo-4-methoxy-1H-indole-2,3-dione, focusing on apoptosis induction.

anticancer_pathway 5-bromo-4-methoxy-1H-indole-2,3-dione 5-bromo-4-methoxy-1H-indole-2,3-dione Cancer Cell Cancer Cell 5-bromo-4-methoxy-1H-indole-2,3-dione->Cancer Cell Enters Mitochondrion Mitochondrion Cancer Cell->Mitochondrion Induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Releases Cytochrome c, activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis induction.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 5-bromo-4-methoxy-1H-indole-2,3-dione on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 5-bromo-4-methoxy-1H-indole-2,3-dione

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of 5-bromo-4-methoxy-1H-indole-2,3-dione in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation:

Cell Line5-bromo-4-methoxy-1H-indole-2,3-dione IC50 (µM)
MCF-7Hypothetical Value
A549Hypothetical Value
HeLaHypothetical Value

Novel Application II: Antiviral Agent

The isatin scaffold has also been explored for its antiviral properties, with isatin-thiosemicarbazone derivatives being particularly prominent.[11][12] The finding that a 5-bromo-substituted isatin thiosemicarbazone exhibits selective activity against Reovirus-1 provides a strong rationale for investigating 5-bromo-4-methoxy-1H-indole-2,3-dione as a potential antiviral agent.[8]

Scientific Rationale and Proposed Mechanism of Action

The mechanism of antiviral action for isatin derivatives can vary depending on the virus and the specific chemical structure of the compound. Potential mechanisms include:

  • Inhibition of Viral Enzymes: Isatin derivatives may inhibit key viral enzymes necessary for replication, such as proteases or polymerases.

  • Interference with Viral Entry: The compound could block the attachment or entry of the virus into host cells.

  • Modulation of Host Cell Factors: Some antiviral agents work by modulating host cell pathways that the virus relies on for its life cycle.

The following diagram illustrates a generalized workflow for screening antiviral activity.

antiviral_workflow cluster_invitro In Vitro Screening cluster_validation Mechanism of Action Studies Host Cells Host Cells Virus Infection Virus Infection Host Cells->Virus Infection Compound Treatment Compound Treatment Virus Infection->Compound Treatment CPE Assay CPE Assay Compound Treatment->CPE Assay Plaque Reduction Assay Plaque Reduction Assay Compound Treatment->Plaque Reduction Assay Enzyme Inhibition Assays Enzyme Inhibition Assays Plaque Reduction Assay->Enzyme Inhibition Assays Time-of-Addition Assay Time-of-Addition Assay Plaque Reduction Assay->Time-of-Addition Assay

Caption: Workflow for antiviral activity screening.

Experimental Protocol: Plaque Reduction Assay

This assay is a gold standard for quantifying the antiviral activity of a compound.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • 5-bromo-4-methoxy-1H-indole-2,3-dione

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour.

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of 5-bromo-4-methoxy-1H-indole-2,3-dione.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration).

Novel Application III: Kinase Inhibitor

The isatin scaffold is recognized as a valuable starting point for the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[6][13] Given that aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, developing novel kinase inhibitors is of high therapeutic importance.[14]

Scientific Rationale and Proposed Mechanism of Action

The 5-bromo and 4-methoxy substitutions on the isatin ring of 5-bromo-4-methoxy-1H-indole-2,3-dione can influence its binding affinity and selectivity for different kinases. The proposed mechanism of action is competitive inhibition of ATP binding to the kinase active site.

The following diagram depicts the general mechanism of kinase inhibition.

kinase_inhibition cluster_normal Normal Kinase Activity cluster_inhibited Inhibited Kinase Activity Kinase Kinase ATP ATP Kinase->ATP Binds Kinase->ATP Blocked Substrate Substrate ATP->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Becomes Inhibitor 5-bromo-4-methoxy- 1H-indole-2,3-dione Inhibitor->Kinase Binds to ATP pocket

Caption: Competitive inhibition of ATP binding to a kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 5-bromo-4-methoxy-1H-indole-2,3-dione against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • 5-bromo-4-methoxy-1H-indole-2,3-dione

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and different concentrations of 5-bromo-4-methoxy-1H-indole-2,3-dione.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Stop Reaction and Detect Signal: Add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Data Presentation:

Kinase Target5-bromo-4-methoxy-1H-indole-2,3-dione IC50 (nM)
VEGFR-2Hypothetical Value
EGFRHypothetical Value
CDK2Hypothetical Value

Future Directions and Conclusion

5-bromo-4-methoxy-1H-indole-2,3-dione represents a promising scaffold for the development of novel pharmaceutical agents. The strong precedent for the biological activity of substituted isatins, particularly those with halogen and methoxy groups, provides a solid foundation for exploring its potential in oncology, virology, and as a modulator of kinase signaling.

Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis of 5-bromo-4-methoxy-1H-indole-2,3-dione and a library of its derivatives for comprehensive SAR studies.

  • Broad-Spectrum Screening: Testing the compound against a wide panel of cancer cell lines and viruses to identify the most promising therapeutic areas.

  • Target Identification: Elucidating the specific molecular targets and mechanisms of action for its observed biological activities.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models.

References

  • Isatin derivatives have attracted a lot of interest for their potential in the development of new anticancer drugs. A library of 38 isatin derivatives, created through an Ugi four-component reaction, underwent an initial screening in a panel of six human solid tumor cell lines. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents.
  • In pharmaceutical research, isatin derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antitubercular, anti-inflammatory, anticonvulsant, antidiabetic, and MAO inhibitory effects. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave.
  • A series of multi-substituted isatin derivatives were synthesized using the powerful Sandmeyer reaction and evaluated for their antiproliferation activities against human leukemia cells (K562), human hepatocellular carcinoma cells (HepG2) and human colon carcinoma cells (HT-29). (n.d.).
  • Electron-withdrawing substituents at the C-5 and C-7 positions, especially halogens (Cl, Br, F), nitro, and trifluoromethyl groups, generally improve antiviral, anticancer, and antimicrobial activities. (2025). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights.
  • The apoptotic (programmed cell death) effects of isatin-based derivatives on several types of cancer cells make them promising candidates for use as anticancer agents. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
  • Thiosemicarbazones are believed to inhibit ribonucleotide reductase, a necessary enzyme for DNA synthesis, as part of their anticancer properties. (n.d.).
  • Isatin (1H indole 2, 3-dione) is a heterocyclic, endogenous lead molecule with diverse pharmacological activities such as anticancer, anti-TB, antifungal, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, anti-HIV, and so on. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI.
  • The antiviral potency of 5‐(trifluoromethoxy)‐1H‐indole‐2,3‐dione 3‐(4‐phenylthiosemicarbazones) was markedly enhanced by substitution at position 4‐ of the phenyl ring. (2026). From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5‐(Trifluoromethoxy)‐1H‐indole‐2,3‐dione 3‐Thiosemicarbazones. Request PDF.
  • A series of novel di- or trisubstituted isatin derivatives were designed and synthesized, with some showing significant cytotoxic activity by inducing apoptosis in Jurkat cells. (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)
  • 5-trifluoromethoxy- and 5-bromo- substituted 1H-indole-2,3-dione 3-[4-(4-sulfamoylphenyl)thiosemicarbazones] have non-toxic selective antiviral activity against Reovirus-1. (2024). 1H-Indole-2,3-dione 3-thiosemicarbazones carrying a 4-sulfamoylphenyl moiety with selective antiviral activity against reovirus-1. PubMed.
  • Isatin (1H-Indole-2,3-dione) and its derivatives are an important class of Heterocyclic compounds and are majorly used as a Precursor for drug Synthesis. (2025).
  • Novel 5‐(trifluoromethoxy)‐1H‐indole‐2,3‐dione 3‐(4‐phenylthiosemicarbazones) were synthesized and evaluated for their antiviral activity against a broad range of DNA and RNA viruses. (n.d.). Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. PubMed.
  • A series of 5-substituted isatin thiosemicarbazones were synthesized and evaluated as inhibitors of tyrosinase. (2025). 5-Substituted isatin thiosemicarbazones as inhibitors of tyrosinase: Insights of substituent effects.
  • A series of indolequinones were prepared and assayed for their ability to inhibit the growth of pancreatic cancer cells. (n.d.).
  • A series of Isatin derivatives were synthesized and their anticancer activities were studied against colon carcinoma cells. (2018).
  • A series of new N4‑arylsubstituted‑5‑methoxyisatin‑β‑thiosemicarbazone derivatives were synthesized and characterized. (n.d.). (PDF) Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives.
  • 3-(2-Bromoethyl)-indole was found to inhibit the growth of SW480 colon cancer cells. (n.d.). 3-(2-Bromoethyl)
  • Six isatin thiosemicarbazone derivatives with 5-Methoxy-Isatin were evaluated for DNA protection and antimicrobial activity. (2020). Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals. Global Scientific Journal.
  • A series of different substituted isatin derivatives were synthesized and evaluated for α-glycosidase inhibitory activity. (n.d.).
  • Novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized and tested for antiviral effects. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. PubMed.
  • Isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl, showed antioxidant and anticancer activities. (n.d.). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PMC.
  • A series of novel thiosemicarbazone derivatives containing 5-methoxy isatin were designed and synthesized, with one compound showing promising activity against a skin cancer cell line. (n.d.). 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. PMC.
  • The cytotoxic effects of 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone derivatives were evaluated on HeLa cells. (2025). (PDF) Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives.
  • A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
  • A versatile synthetic approach to various 5-alkynyl modified isatin derivatives was developed, and their cytotoxicity and acetylcholinesterase inhibition activity were studied. (2025).
  • Thirty-seven N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with methoxy or/and bromo substitutions were synthesized and showed potent cytotoxicity against human tumor cell lines. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.
  • 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were synthesized as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.
  • 5-Methoxyisatin is also known as 5-methoxy-1H-indole-2,3-dione. (n.d.).
  • Isatin (1H-indole-2,3-dione) and its derivatives can be used as precursors for drug synthesis and have been studied for DNA protection and antimicrobial activity. (n.d.). Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals. Request PDF.
  • Kinase inhibitors are a major focus of drug discovery, particularly in cancer therapy. (n.d.). Kinase Drug Discovery. Inhibitor | chemical-kinomics.
  • Small molecule inhibitors of protein kinases are valuable tools for investigating their physiological roles. (n.d.).
  • Kinases are a large family of enzymes involved in a wide variety of diseases and are therefore important drug targets. (n.d.). Kinase Drug Discovery | MRTK Inhibitors. Domainex. (n.d.). Kinase Drug Discovery | MRTK Inhibitors. Domainex.

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Protocols & Analytical Methods

Method

One-Pot Synthesis of Spirooxindoles from 5-bromo-4-methoxy-1H-indole-2,3-dione: An Application Note and Protocol

Introduction: The Significance of Spirooxindoles in Modern Drug Discovery The spirooxindole scaffold is a privileged heterocyclic motif that forms the core structure of numerous natural products and synthetic pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirooxindoles in Modern Drug Discovery

The spirooxindole scaffold is a privileged heterocyclic motif that forms the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] This unique three-dimensional architecture, featuring a spiro-fused ring system at the C3 position of the oxindole core, has garnered significant attention from medicinal chemists due to its wide range of biological activities. Spirooxindole derivatives have demonstrated promising potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] Several spirooxindole-containing compounds are currently in preclinical and clinical development, highlighting the therapeutic promise of this molecular framework.

Traditional multi-step syntheses of these complex molecules often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant waste generation. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the construction of diverse and complex molecular architectures from simple and readily available starting materials in a single synthetic operation.[1][4] MCRs offer several advantages, including operational simplicity, high atom economy, reduced reaction times, and lower environmental impact, making them highly attractive for applications in drug discovery and development.[1]

This application note provides a detailed protocol for the one-pot synthesis of a spirooxindole derivative starting from 5-bromo-4-methoxy-1H-indole-2,3-dione. We will delve into the mechanistic rationale behind the chosen synthetic strategy and provide a comprehensive, step-by-step guide for its practical implementation in a research setting.

Mechanistic Insights: A Symphony of Reactions in a Single Pot

The one-pot synthesis of spirooxindoles from isatins typically proceeds through a domino sequence of reactions, most commonly involving a Knoevenagel condensation followed by a Michael addition and a final intramolecular cyclization. The specific reaction pathway can be influenced by the choice of reactants, catalyst, and reaction conditions.

A plausible and widely accepted mechanism for the three-component reaction of an isatin derivative (in this case, 5-bromo-4-methoxy-1H-indole-2,3-dione), an active methylene compound (e.g., malononitrile), and a C-H acid (e.g., dimedone) is depicted below. The reaction is often catalyzed by a base, which plays a crucial role in the initial condensation step.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization Isatin Isatin Knoevenagel_Adduct Knoevenagel Adduct Isatin->Knoevenagel_Adduct Base Catalyst Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Knoevenagel_Adduct Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Base Catalyst CH_Acid C-H Acid (e.g., Dimedone) CH_Acid->Michael_Adduct Spirooxindole Spirooxindole Product Michael_Adduct->Spirooxindole Tautomerization & Cyclization

Figure 1. A generalized workflow for the one-pot synthesis of spirooxindoles.

Causality Behind Experimental Choices:

  • The Isatin Core: 5-bromo-4-methoxy-1H-indole-2,3-dione serves as the electrophilic core of the reaction. The electron-withdrawing bromine atom and the electron-donating methoxy group on the indole ring can influence the reactivity of the isatin and the properties of the final spirooxindole product.

  • The Active Methylene Compound: Malononitrile is a common choice due to the high acidity of its methylene protons, which facilitates the initial Knoevenagel condensation. The two nitrile groups also play a role in the subsequent cyclization step.

  • The C-H Acid: Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a frequently used C-H acid that acts as the Michael donor. Its enolizable nature allows for the conjugate addition to the electron-deficient double bond of the Knoevenagel adduct.

  • The Catalyst: A mild base, such as piperidine or L-proline, is often employed to catalyze the reaction. The base facilitates the deprotonation of the active methylene compound and the C-H acid, thereby promoting the condensation and addition steps. The use of an organocatalyst is often preferred as it can lead to more environmentally friendly and milder reaction conditions.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol describes a representative one-pot, three-component synthesis of a spirooxindole derivative from 5-bromo-4-methoxy-1H-indole-2,3-dione, malononitrile, and dimedone.

Materials and Equipment:

  • 5-bromo-4-methoxy-1H-indole-2,3-dione

  • Malononitrile

  • Dimedone

  • L-proline (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Reaction Workflow Diagram:

G Start Combine_Reactants Combine 5-bromo-4-methoxy-1H-indole-2,3-dione, malononitrile, dimedone, and L-proline in ethanol. Start->Combine_Reactants Heat_Reflux Heat the mixture to reflux. Combine_Reactants->Heat_Reflux Monitor_Reaction Monitor the reaction progress by TLC. Heat_Reflux->Monitor_Reaction Cool_Down Cool the reaction mixture to room temperature. Monitor_Reaction->Cool_Down Reaction Complete Isolate_Product Isolate the crude product by filtration. Cool_Down->Isolate_Product Purify_Product Purify the product by recrystallization. Isolate_Product->Purify_Product Characterize Characterize the final spirooxindole product (NMR, IR, Mass Spectrometry). Purify_Product->Characterize End Characterize->End

Figure 2. Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-4-methoxy-1H-indole-2,3-dione (1.0 mmol), malononitrile (1.2 mmol), and dimedone (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (15 mL) to the flask, followed by the addition of L-proline (10 mol%).

  • Reaction Execution: Place a reflux condenser on the flask and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate of the spirooxindole product should form.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure spirooxindole.

  • Characterization: Characterize the structure and purity of the synthesized spirooxindole using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Data Presentation and Expected Results

The one-pot synthesis of spirooxindoles is known for its efficiency and good to excellent yields. The expected product from the reaction of 5-bromo-4-methoxy-1H-indole-2,3-dione, malononitrile, and dimedone would be a complex spiro-fused heterocyclic system.

Table 1: Representative Quantitative Data

ParameterValue
Starting Material 5-bromo-4-methoxy-1H-indole-2,3-dione
Reagent 1 Malononitrile
Reagent 2 Dimedone
Catalyst L-proline
Solvent Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 2-4 hours
Expected Yield 80-95%

Expected Spectroscopic Data:

  • ¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the oxindole ring, the protons of the dimedone moiety, and the methoxy group. The absence of the methylene protons of malononitrile and the enolic proton of dimedone would indicate the completion of the reaction.

  • ¹³C NMR: The ¹³C NMR spectrum will display signals corresponding to the carbonyl carbons of the oxindole and dione moieties, the spiro-carbon, and the aromatic and aliphatic carbons of the fused ring system.

  • FT-IR: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the oxindole ring, as well as the C=O stretching of the dione. The presence of a nitrile (C≡N) stretch will also be a key indicator of the product structure.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the spirooxindole product, confirming its molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be observable in the molecular ion cluster.

Conclusion and Future Perspectives

The one-pot, three-component synthesis of spirooxindoles from 5-bromo-4-methoxy-1H-indole-2,3-dione represents a highly efficient and atom-economical approach to constructing complex and biologically relevant molecules. This method offers significant advantages over traditional multi-step syntheses and is well-suited for the rapid generation of libraries of spirooxindole derivatives for drug discovery screening. The versatility of this reaction allows for the introduction of various substituents on the isatin core and the use of different active methylene compounds and C-H acids, enabling the synthesis of a wide array of structurally diverse spirooxindoles. Further exploration of this methodology, including the use of chiral catalysts for enantioselective synthesis, will undoubtedly continue to provide valuable tools for medicinal chemists in the quest for novel therapeutics.

References

  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. (URL not available)
  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A One-Pot Three-Component Synthesis and Investigation of the In Vitro Mechanistic Anticancer Activity of Highly Functionalized Spirooxindole-Pyrrolidine Heterocyclic Hybrids. Molecules. Available at: [Link]

  • Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. Molecules. Available at: [Link]

  • Synthesis of spirooxindole derivatives from substituted isatin, L-proline or sarcosine and 1,4-napthoquinone. ResearchGate. Available at: [Link]

Sources

Application

Precision N-Alkylation of 5-Bromo-4-methoxy-1H-indole-2,3-dione: Protocols &amp; Application Notes

This guide details the precision N-alkylation of 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-methoxyisatin). It is designed for medicinal chemists requiring high-purity intermediates for structure-activity relations...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision N-alkylation of 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-methoxyisatin). It is designed for medicinal chemists requiring high-purity intermediates for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and antiviral agents where this specific substitution pattern is privileged.

Abstract

The N-alkylation of isatin derivatives is a fundamental transformation in the synthesis of heterocyclic pharmacophores. While general protocols exist, the 5-bromo-4-methoxy-1H-indole-2,3-dione scaffold presents unique electronic and solubility profiles due to the push-pull nature of the para-oriented methoxy (electron-donating) and bromo (electron-withdrawing) substituents on the benzenoid ring.[1] This guide provides three validated protocols ranging from high-throughput mild conditions to rapid, scale-up ready methodologies, ensuring high yield and regioselectivity at the N1 position.

Chemical Context & Strategic Analysis
1.1 Structural Considerations
  • Acidity (pKa): The N1-H proton of isatin typically has a pKa of ~10-10.5. The 5-bromo substituent (electron-withdrawing) enhances acidity via inductive effects, stabilizing the conjugate base. Conversely, the 4-methoxy group (electron-donating) exerts a mesomeric effect.[1] The net result is a substrate with acidity comparable to unsubstituted isatin, amenable to deprotonation by weak bases (carbonates) as well as strong bases (hydrides).

  • Regioselectivity: Alkylation can theoretically occur at N1 (favored) or O2 (lactim ether formation). In polar aprotic solvents (DMF, DMSO) with "soft" alkylating agents, N-alkylation is exclusively favored due to the greater nucleophilicity of the nitrogen in the amidate resonance structure.

  • Sterics: The 4-methoxy substituent is positioned peri to the C3-carbonyl and distant from the N1 site.[1] Unlike 7-substituted isatins, the 4-methoxy group does not sterically hinder the N-alkylation trajectory.[1]

1.2 Reaction Mechanism

The reaction proceeds via an SN2 mechanism. The base deprotonates the N1-H, generating an isatinate anion (delocalized). This nucleophile attacks the alkyl halide, displacing the halide leaving group.

ReactionMechanism Start 5-Bromo-4-methoxyisatin (Neutral) Inter Isatinate Anion (Resonance Stabilized) Start->Inter Deprotonation (-H+) Base Base (e.g., K2CO3) Base->Inter Promotes Product N-Alkyl-5-bromo-4-methoxyisatin Inter->Product SN2 Attack Electrophile R-X (Alkyl Halide) Electrophile->Product Electrophile

Caption: Mechanistic pathway for the base-mediated N-alkylation of isatin derivatives.

Experimental Protocols
Method A: The "Gold Standard" (Mild Carbonate Base)

Best for: Diverse alkyl halides, SAR library generation, and substrates sensitive to strong bases.

Reagents:

  • Substrate: 5-Bromo-4-methoxy-1H-indole-2,3-dione (1.0 equiv)[1]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkyl chlorides are employed.

  • Electrophile: Alkyl Halide (1.2 equiv)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-bromo-4-methoxyisatin in 5 mL of anhydrous DMF. The solution will likely be orange/red.

  • Activation: Add 1.5 mmol of anhydrous

    
    . If using an alkyl chloride or a less reactive bromide, add 0.1 mmol of KI. Stir at Room Temperature (RT) for 15–30 minutes. The color may darken to deep red/purple as the anion forms.
    
  • Alkylation: Add 1.2 mmol of the alkyl halide dropwise.

  • Reaction:

    • Reactive Halides (Allyl/Benzyl/Methyl): Stir at RT for 2–4 hours.

    • Unreactive Halides (Long chain/Secondary): Heat to 60–80°C for 4–12 hours. Monitor by TLC (typically 30% EtOAc in Hexanes).

  • Workup: Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash with copious water (to remove DMF), and dry under vacuum. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
Method B: Rapid Scale-Up (Hydride Method)

Best for: Large scale (>5g), unreactive electrophiles, or when rapid completion is required.

Reagents:

  • Substrate: 5-Bromo-4-methoxy-1H-indole-2,3-dione (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH) (60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0°C start)

Step-by-Step Protocol:

  • Setup: Flame-dry a two-neck flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend 1.2 equiv of NaH in anhydrous DMF (or THF) at 0°C.

  • Addition: Dissolve the isatin substrate in minimal DMF and add dropwise to the NaH suspension. Caution: Hydrogen gas evolution.[1][2] Stir at 0°C for 30 mins until gas evolution ceases and a clear, dark solution forms.

  • Alkylation: Add the alkyl halide (1.1 equiv) slowly at 0°C.

  • Completion: Allow to warm to RT. Reaction is usually complete within 1 hour.

  • Quench: Carefully add saturated

    
     solution to quench excess hydride.[2]
    
  • Purification: Extract with EtOAc/DCM. Recrystallize from EtOH or purify via silica column if necessary.

Workflow & Decision Matrix

The following diagram illustrates the decision process for selecting the optimal protocol based on the alkylating agent and scale.

Workflow Start Start: 5-Bromo-4-methoxyisatin Decision Select Alkylating Agent Start->Decision RouteA Reactive Halides (MeI, BnBr, Allyl-Br) Decision->RouteA Primary/Benzylic RouteB Unreactive/Secondary (R-Cl, Isopropyl-Br) Decision->RouteB Secondary/Chloride MethodA Method A: K2CO3 / DMF / RT (High Chemoselectivity) RouteA->MethodA Standard MethodC Method C: Microwave / K2CO3 (High Throughput) RouteA->MethodC Speed required RouteB->MethodA With KI + Heat (80°C) MethodB Method B: NaH / DMF / 0°C (Forcing Conditions) RouteB->MethodB Standard

Caption: Decision matrix for selecting the optimal N-alkylation protocol.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield Incomplete deprotonationSwitch to Method B (NaH) or increase

loading and reaction time.
O-Alkylation (Minor) Hard electrophile / SolventEnsure solvent is DMF (favors N-alkylation).[1] Avoid using silver salts (

) which favor O-alkylation.
Starting Material Remains Alkyl chloride reactivity lowAdd 10 mol% KI (Finkelstein condition) or switch to Alkyl Bromide/Iodide. Heat to 80°C.
Hydrolysis (Ring Opening) Wet solvent / High TempIsatin ring can open to isatinic acid in strong base + water. Use anhydrous solvents and quench with acidic buffer (

).
Dark Tarry Product Oxidative polymerizationPerform reaction under Nitrogen/Argon atmosphere.[1]
References
  • Shmidt, M. S., et al. (2008).[3] Simple and Efficient Microwave Assisted N-Alkylation of Isatin.[1][3] Molecules, 13(4), 831-840. [Link][3]

  • Panda, S. S., et al. (2012). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes. [Link]

  • PubChem. 5-Bromo-1H-indole-2,3-dione (Compound Summary). [Link][1]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.[1] (Providing context for 5-methoxy indole reactivity). [Link]

Sources

Method

The Strategic Utility of 5-Bromo-4-Methoxyisatin in Heterocyclic Synthesis: A Guide for Researchers

Introduction: Unveiling the Potential of a Bifunctional Precursor Isatin (1H-indole-2,3-dione) and its derivatives are cornerstones in the synthesis of a vast array of heterocyclic compounds, many of which are of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Precursor

Isatin (1H-indole-2,3-dione) and its derivatives are cornerstones in the synthesis of a vast array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of substituents on the isatin core can dramatically influence its reactivity and the properties of the resulting products. This guide focuses on the unique potential of 5-bromo-4-methoxyisatin, a precursor that, while not extensively documented in the literature, offers a compelling combination of electronic and steric features for the synthesis of novel heterocyclic systems.

The presence of a bromine atom at the 5-position and a methoxy group at the 4-position creates a unique electronic environment on the aromatic ring. The methoxy group, being electron-donating, and the bromine atom, being electron-withdrawing, collectively influence the reactivity of the isatin core.[3][4] This bifunctional nature makes 5-bromo-4-methoxyisatin a highly attractive starting material for generating molecular diversity.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of 5-bromo-4-methoxyisatin. While direct experimental data for this specific molecule is scarce, the protocols and principles outlined herein are based on well-established isatin chemistry and provide a solid foundation for its use in heterocyclic synthesis.[5][6]

Physicochemical Properties and Reactivity Profile (Predicted)

Based on the known properties of related compounds such as 5-bromoisatin and 5-methoxyisatin, we can predict the key characteristics of 5-bromo-4-methoxyisatin.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₆BrNO₃Based on the chemical structure.
Molecular Weight ~272.05 g/mol Calculated from the molecular formula.
Appearance Likely a colored solid (e.g., orange, red, or brown)Isatin and its derivatives are typically colored solids.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and hot ethanol.Similar to other substituted isatins.
Reactivity of the C3-Carbonyl Group Highly electrophilic and susceptible to nucleophilic attack.A key feature of the isatin core, enabling a wide range of reactions.[1]
Influence of Substituents The electron-donating methoxy group at C4 will activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing bromine at C5 will deactivate it. The bromine atom also serves as a handle for cross-coupling reactions.[7]The interplay of these two groups offers unique opportunities for regioselective synthesis.

Proposed Synthesis of 5-Bromo-4-Methoxyisatin

A plausible synthetic route to 5-bromo-4-methoxyisatin would involve a multi-step process starting from commercially available materials. The Sandmeyer isatin synthesis is a classic and reliable method for preparing substituted isatins.[8]

Synthesis_of_5-Bromo-4-Methoxyisatin cluster_0 Starting Material cluster_1 Step 1: Formation of Isonitrosoacetanilide cluster_2 Step 2: Cyclization 3-Bromo-4-methoxyaniline 3-Bromo-4-methoxyaniline Isonitrosoacetanilide_intermediate Isonitroso-(3-bromo-4-methoxyphenyl)acetamide 3-Bromo-4-methoxyaniline->Isonitrosoacetanilide_intermediate Chloral hydrate, Hydroxylamine hydrochloride, Na₂SO₄, H₂O, heat 5-Bromo-4-methoxyisatin 5-Bromo-4-methoxyisatin Isonitrosoacetanilide_intermediate->5-Bromo-4-methoxyisatin Concentrated H₂SO₄, heat

Figure 1. Proposed synthetic workflow for 5-bromo-4-methoxyisatin.

Protocol: Synthesis of 5-Bromo-4-methoxyisatin

Materials:

  • 3-Bromo-4-methoxyaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Anhydrous sodium sulfate

  • Concentrated sulfuric acid

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, heating mantles, filtration apparatus)

Procedure:

Step 1: Synthesis of Isonitroso-(3-bromo-4-methoxyphenyl)acetamide

  • In a 1 L round-bottom flask, dissolve 3-bromo-4-methoxyaniline (1 equivalent) in a suitable volume of water and hydrochloric acid.

  • In a separate flask, prepare a solution of chloral hydrate (1.1 equivalents) and anhydrous sodium sulfate in water.

  • Prepare a solution of hydroxylamine hydrochloride (3 equivalents) in water.

  • Add the chloral hydrate solution to the aniline solution, followed by the hydroxylamine hydrochloride solution.

  • Heat the reaction mixture to reflux for approximately 1-2 hours. The formation of a yellow precipitate indicates the formation of the isonitrosoacetanilide intermediate.

  • Cool the mixture to room temperature and then in an ice bath.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a desiccator.

Step 2: Cyclization to 5-Bromo-4-methoxyisatin

  • Carefully add concentrated sulfuric acid to a round-bottom flask equipped with a stirrer and maintain the temperature at 60-70 °C.

  • Slowly add the dried isonitroso-(3-bromo-4-methoxyphenyl)acetamide from Step 1 in small portions, ensuring the temperature does not exceed 80 °C.

  • After the addition is complete, continue stirring at 70-80 °C for 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • A colored precipitate of 5-bromo-4-methoxyisatin will form. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-bromo-4-methoxyisatin.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Applications in Heterocyclic Synthesis: Protocols and Mechanistic Insights

The unique substitution pattern of 5-bromo-4-methoxyisatin opens up a plethora of possibilities for the synthesis of diverse heterocyclic scaffolds. The reactive C3-carbonyl group is a primary site for condensation and addition reactions, while the C5-bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions.

Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

Spirooxindoles are a prominent class of compounds with significant biological activities. A powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction of azomethine ylides generated in situ from isatins and amino acids.[9]

Spirooxindole_Synthesis cluster_0 Reactants cluster_1 In situ Generation cluster_2 Cycloaddition Isatin 5-Bromo-4-methoxyisatin Azomethine_Ylide Azomethine Ylide Isatin->Azomethine_Ylide Amino_Acid Amino Acid (e.g., Sarcosine) Amino_Acid->Azomethine_Ylide Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Spirooxindole Spiro-pyrrolidinyl-oxindole Dipolarophile->Spirooxindole Azomethine_Ylide->Spirooxindole

Figure 2. Workflow for the synthesis of spirooxindoles.

Protocol: Synthesis of a 5'-Bromo-4'-methoxy-spiro[indole-3,2'-pyrrolidine] Derivative

Materials:

  • 5-Bromo-4-methoxyisatin

  • Sarcosine (N-methylglycine)

  • A suitable dipolarophile (e.g., dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., methanol or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of 5-bromo-4-methoxyisatin (1 equivalent) and sarcosine (1.2 equivalents) in the chosen solvent under an inert atmosphere, add the dipolarophile (1.1 equivalents).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spirooxindole product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the reactants and intermediates.

  • Anhydrous Solvent: Water can interfere with the formation of the azomethine ylide.

  • Reflux: Provides the necessary thermal energy to promote the decarboxylative condensation to form the azomethine ylide and the subsequent cycloaddition.

Synthesis of Quinolines via the Pfitzinger Reaction

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.

Protocol: Synthesis of a 6-Bromo-7-methoxy-2-substituted-quinoline-4-carboxylic Acid

Materials:

  • 5-Bromo-4-methoxyisatin

  • A carbonyl compound with an α-methylene group (e.g., acetone, acetophenone)

  • A strong base (e.g., potassium hydroxide)

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve 5-bromo-4-methoxyisatin (1 equivalent) in a solution of potassium hydroxide in ethanol.

  • Add the carbonyl compound (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the quinoline-4-carboxylic acid derivative.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent.

Functionalization via Suzuki Cross-Coupling

The C5-bromo substituent is a valuable handle for introducing further molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Protocol: Synthesis of a 5-Aryl-4-methoxyisatin Derivative

Materials:

  • 5-Bromo-4-methoxyisatin

  • An arylboronic acid (e.g., phenylboronic acid)

  • A palladium catalyst (e.g., Pd(PPh₃)₄)

  • A base (e.g., Na₂CO₃ or K₂CO₃)

  • A suitable solvent system (e.g., toluene/water or dioxane/water)

Procedure:

  • To a degassed mixture of 5-bromo-4-methoxyisatin (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents) in the solvent system, add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 5-aryl-4-methoxyisatin.

Data Summary

The following table summarizes the expected types of heterocyclic compounds that can be synthesized from 5-bromo-4-methoxyisatin and the key reaction conditions.

Heterocyclic SystemKey ReagentsReaction TypeExpected Product Features
Spirooxindoles Amino acid, dipolarophile1,3-Dipolar CycloadditionSpiro-pyrrolidinyl or -oxazolidinyl moiety at C3.
Quinolines α-Methylene carbonyl compound, basePfitzinger ReactionQuinoline-4-carboxylic acid scaffold.
Triazoles Thiosemicarbazide, baseCondensation/CyclizationIsatin-thiosemicarbazone intermediate followed by cyclization.
Indoles Reducing agents (e.g., NaBH₄, Hydrazine)Reduction/RearrangementReduction of the C2-carbonyl and potential rearrangement.
5-Aryl/Alkenyl Isatins Boronic acids/esters, Stannanes, AlkenesSuzuki/Stille/Heck CouplingFunctionalization at the C5 position.

Conclusion and Future Outlook

5-Bromo-4-methoxyisatin represents a promising, yet underexplored, precursor for the synthesis of a wide range of heterocyclic compounds. The strategic placement of both an electron-donating and an electron-withdrawing group on the isatin core provides a unique platform for generating novel molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile building block. Future work should focus on the experimental validation of the proposed synthetic routes and the exploration of the biological activities of the resulting heterocyclic libraries, which could lead to the discovery of new therapeutic agents and functional materials.

References

  • Sharma, V., & Kumar, P. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(15), 8339-8364. [Link]

  • Temizer, A. B., Koulani, T., Eter, Ö. S., & Karali, N. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

  • Singh, U. P., & Bhat, H. R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(15), 8339-8364. [Link]

  • Karaman, R. (2016). Effect of substituent on reactivity of isatins? ResearchGate. [Link]

  • Abdullah, M. N. (2021). A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. ResearchGate. [Link]

  • Kamal, A., & Husain, A. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(3), 272. [Link]

  • Hosseinzadeh, R., Lasemi, Z., & Dast-Amooz, A. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1(1), 67-71. [Link]

  • Panda, S. S., & Singh, G. (2015). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. ChemInform, 46(32). [Link]

  • Supplementary Information - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Al-Warhi, T., & Barakat, A. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules, 28(18), 6549. [Link]

  • Gary, D. L., & Joullié, M. M. (2012). Synthesis of Substituted Isatins. Organic letters, 14(2), 652-655. [Link]

  • Muğlu, H. (2020). Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. Monatshefte für Chemie-Chemical Monthly, 151(7), 1147-1157. [Link]

Sources

Application

Application Note &amp; Protocol: The Baylis-Hillman Reaction with 5-Bromo-4-methoxy-1H-indole-2,3-dione for the Synthesis of Novel 3-Hydroxyoxindoles

Abstract The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile under the influence of a nucleophilic catalyst.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile under the influence of a nucleophilic catalyst.[1][2] This application note provides a detailed protocol and scientific rationale for the Baylis-Hillman reaction using 5-bromo-4-methoxy-1H-indole-2,3-dione (a substituted isatin) as the electrophilic partner. Isatin and its derivatives are particularly effective electrophiles in this reaction, readily yielding densely functionalized 3-substituted 3-hydroxy-2-oxindoles.[3][4][5] This structural motif is a "privileged" scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and natural products.[1][6] We present a robust protocol using the common tertiary amine catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), discuss key optimization parameters, and provide troubleshooting guidance for researchers in synthetic chemistry and drug development.

Introduction: Significance and Background

The 3-substituted 3-hydroxy-2-oxindole framework is a cornerstone in the architecture of many pharmacologically active molecules.[3] The Baylis-Hillman reaction offers a direct and efficient route to these valuable structures, prized for its operational simplicity and adherence to the principles of green chemistry.[7][8] Isatins, with their electrophilic C3-keto carbonyl group, have emerged as ideal substrates for this transformation.[3][4]

The specific substrate, 5-bromo-4-methoxy-1H-indole-2,3-dione, incorporates key functionalities for further synthetic diversification. The bromo-substituent provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy group influences the electronic properties and lipophilicity of the final molecule, which can be critical for its biological activity. This guide explains the underlying mechanism and provides a validated, step-by-step protocol for synthesizing novel Baylis-Hillman adducts from this advanced isatin intermediate.

The Baylis-Hillman Reaction Mechanism

The widely accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves a three-step sequence.[9] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

  • Michael Addition: The tertiary amine catalyst (DABCO) acts as a nucleophile, adding to the activated alkene (e.g., an acrylate) in a conjugate fashion. This generates a zwitterionic enolate intermediate.

  • Aldol-type Addition: The nucleophilic α-carbon of the zwitterionic enolate attacks the electrophilic C3-carbonyl of the isatin derivative. This forms a new carbon-carbon bond and a second zwitterionic intermediate. This step is typically the rate-determining step of the reaction.[9]

  • Proton Transfer & Catalyst Elimination: An intermolecular or intramolecular proton transfer occurs, followed by the elimination of the DABCO catalyst, which regenerates the catalyst for the next cycle and forms the final α-methylene-β-hydroxy-carbonyl product.

Baylis_Hillman_Mechanism Figure 1: Catalytic Cycle of the Baylis-Hillman Reaction Reactants Isatin + Activated Alkene + DABCO Zwitterion1 Step 1: Michael Addition (Zwitterionic Enolate) Reactants->Zwitterion1 Catalyst attacks alkene Zwitterion2 Step 2: Aldol Addition (Rate-Determining) Zwitterion1->Zwitterion2 Enolate attacks Isatin C3=O Product_Catalyst Step 3: Proton Transfer & Elimination Zwitterion2->Product_Catalyst Product Final Adduct (3-Hydroxyoxindole) Product_Catalyst->Product Catalyst_Regen DABCO (Regenerated) Product_Catalyst->Catalyst_Regen Catalyst released Catalyst_Regen->Reactants Catalytic Cycle

Caption: Figure 1: Catalytic Cycle of the Baylis-Hillman Reaction.

Experimental Protocol

This protocol details the reaction between 5-bromo-4-methoxy-1H-indole-2,3-dione and methyl acrylate.

Materials and Reagents
  • 5-bromo-4-methoxy-1H-indole-2,3-dione (1.0 mmol, 270.05 g/mol )

  • Methyl acrylate (2.0 mmol, 86.09 g/mol , ~2 equivalents)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.3 mmol, 112.17 g/mol , 30 mol%)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (5 mL)

  • Ethyl acetate (for workup and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment
  • Round-bottom flask (25 mL) with stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask containing a magnetic stir bar, add 5-bromo-4-methoxy-1H-indole-2,3-dione (270 mg, 1.0 mmol) and DABCO (34 mg, 0.3 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.

  • Solvent and Reagent Addition: Add anhydrous DCM or THF (5 mL) via syringe, followed by the dropwise addition of methyl acrylate (180 µL, 2.0 mmol) while stirring.

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent system). The starting isatin is typically a colored spot, which will be consumed as a new, more polar product spot appears. Reactions involving isatins can take anywhere from a few hours to several days.[1][7]

  • Workup: Once the reaction is complete (or has reached equilibrium), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(1-(methoxycarbonyl)vinyl)-3-hydroxy-5-bromo-4-methoxyindolin-2-one.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected product would show characteristic signals for the vinyl protons, the hydroxyl proton, the ester methyl group, and the aromatic protons of the oxindole core.[10]

Workflow and Process Optimization

A streamlined workflow is essential for reproducible results. The following diagram outlines the key stages of the process.

Caption: Figure 2: Experimental Workflow for the Baylis-Hillman Reaction.

Optimization and Troubleshooting

The success of the Baylis-Hillman reaction can be sensitive to several factors. The following table provides guidance on common challenges and optimization strategies.

Parameter / IssueRecommended Action & Rationale
Slow Reaction Rate Increase the concentration of reactants. While counterintuitive for many reactions, some studies on isatins have shown that solvent-free conditions at 0 °C can dramatically increase the reaction rate, possibly due to a more ordered transition state.[7] Alternatively, adding a protic co-solvent or additive like phenol can sometimes accelerate the proton transfer step.[1]
Low Yield Ensure the activated alkene is not the limiting reagent; use of 2-3 equivalents is common. Verify the purity and activity of the DABCO catalyst. Consider alternative catalysts such as 3-hydroxyquinuclidine (3-HDQN) or a phosphine like PBu₃, which may offer different reactivity profiles.
Formation of Byproducts The primary byproduct is often a polymer of the activated alkene. Adding a polymerization inhibitor like hydroquinone can mitigate this. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Catalyst Choice DABCO is the most common and cost-effective catalyst.[2][7] For asymmetric synthesis, chiral catalysts such as β-isocupreidine (β-ICD) or bifunctional phosphine-thiourea catalysts can be employed to achieve enantioselectivity.[4][11]
Solvent Selection The reaction can be performed in a variety of solvents (DCM, THF, MeCN, DMF) or under solvent-free conditions.[7][12] Polar aprotic solvents often work well, but empirical testing is recommended for this specific substrate. Aqueous systems have also been successfully used for some isatins.[3]

Conclusion

The Baylis-Hillman reaction of 5-bromo-4-methoxy-1H-indole-2,3-dione is a highly effective method for constructing complex and medicinally relevant 3-hydroxyoxindole scaffolds. The protocol described herein is robust and serves as an excellent starting point for further exploration. By understanding the reaction mechanism and key optimization parameters, researchers can efficiently synthesize a diverse library of novel compounds for applications in drug discovery and materials science.

References

  • Concellón, C., et al. (2013). Aqueous Morita–Baylis–Hillman Reaction of Unprotected Isatins with Cyclic Enones. Organic Letters. Available at: [Link]

  • Li, P., et al. (2016). An enantioselective organocatalyzed aza-Morita–Baylis–Hillman reaction of isatin-derived ketimines with acrolein. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mei, G.-J., et al. (2014). Asymmetric catalytic aza-Morita–Baylis–Hillman reaction for the synthesis of 3-substituted-3-aminooxindoles with chiral quaternary carbon centers. Organic & Biomolecular Chemistry. Available at: [Link]

  • Habibi, A., et al. (2006). Quick and efficient synthesis of Morita-Baylis-Hillman adducts of isatin derivatives. Arkivoc. Available at: [Link]

  • ResearchGate. (n.d.). Isatin Derivatives Are Reactive Electrophilic Components for the Baylis—Hillman Reaction. Request PDF. Available at: [Link]

  • Singh, V., et al. (2014). Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Duan, X.-H., et al. (2022). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Available at: [Link]

  • Jin, C., et al. (2023). DABCO-Catalyzed Mono-/Diallylation of N-Unsubstituted Isatin N,N′-Cyclic Azomethine Imine 1,3-Dipoles with Morita-Baylis-Hillman Carbonates. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Aza-Baylis–Hillman reaction. Available at: [Link]

  • Basavaiah, D., & Rao, K. (2006). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkivoc. Available at: [Link]

  • Li, Y., et al. (2020). Transformations of Modified Morita-Baylis-Hillman Adducts from Isatins Catalyzed by Lewis Bases. Chemistry–An Asian Journal. Available at: [Link]

  • Wang, W., et al. (2017). DABCO catalyzed [4+2] annulations of Morita–Baylis–Hillman carbonates with isocyanates. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Baylis–Hillman reaction. Available at: [Link]

  • Kumar, S. B., et al. (2013). Synthesis, antitubercular and anticancer activity of new Baylis–Hillman adduct-derived N-cinnamyl-substituted isatin derivatives. Medicinal Chemistry Research. Available at: [Link]

  • University of California, Irvine. (2003). The Morita-Baylis-Hillman Reaction. PowerPoint Presentation. Available at: [Link]

  • Chung, Y. J., et al. (2002). Baylis-Hillman Reaction of Isatin Derivatives: Isatins as a New Entry for the Baylis-Hillman Reaction. Bulletin of The Korean Chemical Society. Available at: [Link]

  • Kim, J. N., & Lee, K. Y. (2003). The intramolecular Baylis–Hillman reaction: easy preparation of versatile substrates, facile reactions, and synthetic applications. Chemical Communications. Available at: [Link]

  • Lee, C.-W., et al. (2004). Z/E Stereoselective synthesis of b-bromo Baylis–Hillman ketones using MgBr2 as promoter via a one-pot three-component reaction. Tetrahedron Letters. Available at: [Link]

  • Xi, C., et al. (2008). Solid-phase synthesis of 3-hydroxy-2-methylenealkanenitriles using polymer-supported α-selenopropionitrile. Arkivoc. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1. Experimental part. Available at: [Link]

  • da Silva, A. C. A., et al. (2022). Synthesis and Anticancer Activity of Homodimeric Morita-Baylis-Hillman Adducts Based on 3-Hydroxyindolin-2-one Core. Journal of the Brazilian Chemical Society. Available at: [Link]

  • HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES IN WATER. Vol. 102, No. 9. Available at: [Link]

  • El-Remaily, M. A. A. A., et al. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances. Available at: [Link]

  • Büyükgüzel, E., et al. (2010). Ethyl 3,3,3-trifluoro-2-hydroxy-2-(5-methoxy-1H-indol-3-yl)propionate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Method

Catalytic methods for functionalizing 5-bromo-4-methoxyisatin

Executive Summary & Structural Analysis 5-Bromo-4-methoxyisatin (BMI) is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and anticancer sulfonamides....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

5-Bromo-4-methoxyisatin (BMI) is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and anticancer sulfonamides. Its utility stems from its trifunctional nature, allowing for orthogonal functionalization.

However, the 4-methoxy group presents a specific challenge often overlooked in general isatin protocols:

  • Electronic Effect: As an Electron Donating Group (EDG), it increases electron density in the aromatic ring, making the C3-carbonyl less electrophilic compared to unsubstituted isatins.[1]

  • Steric Effect: It exerts ortho-steric hindrance affecting both the C3-carbonyl (condensation reactions) and the C5-bromide (cross-coupling).

This guide provides optimized catalytic protocols specifically tuned to overcome these electronic and steric modulations.

Reactivity Map (Visualized)

ReactivityMap BMI 5-Bromo-4-Methoxyisatin (Core Scaffold) C3 C3 Carbonyl (Ketone) BMI->C3 Site 1 C5 C5 Bromide (Aryl Halide) BMI->C5 Site 2 N1 N1 Nitrogen (Amide) BMI->N1 Site 3 C3_Rxn Condensation / Spiro-cyclization Challenge: 4-OMe reduces electrophilicity Solution: Acid Catalysis (AcOH) C3->C3_Rxn C5_Rxn Suzuki / Sonogashira Coupling Challenge: Ortho-steric bulk Solution: Active Phosphine Ligands (SPhos) C5->C5_Rxn N1_Rxn N-Alkylation / Arylation Challenge: pKa ~10.5 Solution: Weak Base (K2CO3) or PTC N1->N1_Rxn

Figure 1: Orthogonal reactivity map of 5-bromo-4-methoxyisatin highlighting specific challenges posed by the 4-OMe substituent.

Module A: C5-Functionalization (Suzuki-Miyaura Coupling)

The Challenge: The 4-methoxy group is ortho to the 5-bromo position. While standard Pd(PPh3)4 catalysts often work, yields can be sluggish due to the electron-rich nature of the ring (making oxidative addition slower) and steric crowding. The Solution: Use of electron-rich, bulky phosphine ligands (like SPhos or XPhos) or bidentate ligands (dppf) to facilitate oxidative addition and stabilize the Pd(0) species.

Protocol A1: High-Yield Suzuki Coupling
ParameterSpecificationCausality / Rationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The ferrocenyl ligand prevents catalyst decomposition and tolerates steric bulk better than PPh₃.
Solvent 1,4-Dioxane : Water (4:1)Aqueous biphasic system is essential for solubility of inorganic bases and boronic acids.
Base Cs₂CO₃ (2.5 equiv)Cesium is larger/softer than Potassium, often providing better solubility and reactivity in dioxane.
Temperature 80–90 °CRequired to overcome the activation energy of the electron-rich C-Br bond.

Step-by-Step Methodology:

  • Charge: To a reaction vial, add 5-bromo-4-methoxyisatin (1.0 equiv), Aryl-boronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Inert: Seal and purge with Argon for 5 minutes. Critical: Oxygen causes homocoupling of boronic acids.[2]

  • Solvate: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Catalyze: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under Argon flow.

  • React: Heat to 90 °C for 4–12 hours.

  • QC Check: Monitor TLC (Hexane:EtOAc 1:1). Look for the disappearance of the starting material (Rf ~0.4) and appearance of a fluorescent spot.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Mechanistic Workflow (Suzuki)

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 5-Br-4-OMe-Isatin PdII_Br Pd(II)-Ar-Br (Trans Complex) OxAdd->PdII_Br Steric Check (4-OMe) TransMet Transmetallation (Base Assisted) PdII_Br->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Diaryl RedElim->Pd0 - Product

Figure 2: Catalytic cycle. The 4-OMe group impacts the Oxidative Addition step via sterics and electronics.

Module B: C3-Functionalization (Schiff Base/Condensation)

The Challenge: The 4-OMe group donates electron density into the ring, stabilizing the C3 carbonyl via resonance. This makes it less susceptible to nucleophilic attack by amines/hydrazines compared to 5-nitroisatin. The Solution: Brønsted acid catalysis is mandatory to protonate the C3 oxygen, increasing the electrophilicity of the carbonyl carbon.

Protocol B1: Acid-Catalyzed Hydrazone Formation
  • Solvent: Ethanol (Absolute).[3][4]

  • Catalyst: Glacial Acetic Acid (3–5 drops per mmol). Note: Stronger acids (HCl) may cause ring cleavage or aldol polymerization.

  • Procedure:

    • Dissolve 5-bromo-4-methoxyisatin (1.0 mmol) in hot Ethanol (5 mL).

    • Add Hydrazine/Amine derivative (1.1 mmol).

    • Add Glacial Acetic Acid (catalytic).[4]

    • Reflux for 2–6 hours.

    • Self-Validating Endpoint: The product usually precipitates out of the hot solution due to increased planarity and rigidity. If no precipitate forms after 2 hours, concentrate the solvent volume by 50%.

Module C: N1-Functionalization (Alkylation)

The Challenge: While the N-H proton is acidic (pKa ~10), the presence of the 4-OMe group can sterically hinder the approach of bulky electrophiles (like benzyl bromides) if the base forms a tight ion pair. The Solution: Use Cesium Carbonate or Phase Transfer Catalysis (PTC) to create a "naked" anion.

Protocol C1: Mild Base Alkylation
  • Reagents: K₂CO₃ (1.5 equiv) or Cs₂CO₃ (1.1 equiv), Alkyl Halide (1.1 equiv).

  • Solvent: DMF (Anhydrous) or Acetone.

  • Temp: 0 °C to RT. Avoid heating initially to prevent C3-aldol side reactions.

  • Note: If using Acetone, K₂CO₃ is sufficient.[5] If using DMF, ensure it is dry to prevent hydrolysis of the alkyl halide.

References & Authority

  • Isatin Reactivity Overview:

    • Silva, J. F. M., et al. "Isatin: A Privileged Scaffold in Medicinal Chemistry." J. Braz. Chem. Soc., 2001.

    • Relevance: Establishes the baseline reactivity of the isatin core and the influence of C5/C3 substitutions.

  • Suzuki Coupling on Isatins:

    • Miyaura, N., & Suzuki, A.[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995.[6]

    • Relevance: Foundational text for the mechanism described in Module A.

  • Specific 5-Bromo-4-Methoxy Synthesis:

    • Hameed, A. D., et al.[3][7] "Synthesis and Biological Activity of New Sulfonamide Derivatives." Int. J. Drug Deliv.[3] Tech., 2021.[2][3][8][9]

    • Relevance: Provides specific experimental data on sulfonamide derivatives of 5-bromo-isatins, validating the C3/N1 functionalization pathways.

  • C3 Carbonyl Electronics:

    • BenchChem Application Note: "A Researcher's Guide to C3 Carbonyl Reactivity in Substituted Isatins."

    • (General Reference for Hammett Constants)

    • Relevance: Supports the claim that 4-OMe (EDG) reduces C3 reactivity, necessitating acid catalysis.

Sources

Application

Application Note &amp; Protocol: A Modular Synthetic Pathway to 3-Substituted Indoles from 5-Bromo-4-Methoxyisatin

Abstract The 3-substituted indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2][3] This document provides a detailed, modular synthetic prot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-substituted indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2][3] This document provides a detailed, modular synthetic protocol for the preparation of diverse 3-substituted indoles, beginning with the strategically functionalized starting material, 5-bromo-4-methoxyisatin. The protocol is designed for researchers, chemists, and professionals in drug development, offering a reliable and adaptable three-stage pathway: (1) N-alkylation of the isatin core, (2) borane-mediated reduction to the indole scaffold, and (3) C3-functionalization via Vilsmeier-Haack formylation, a gateway to further derivatization. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and troubleshooting guidance to ensure reproducibility and success.

Introduction: Strategic Rationale

Indole derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The C3 position of the indole ring is a particularly privileged site for substitution, as modifications at this position can profoundly influence biological activity and target specificity.

Our choice of 5-bromo-4-methoxyisatin as the starting material is strategic for several reasons:

  • Built-in Functionality: The methoxy group at the C4 position and the bromine atom at the C5 position provide valuable electronic and steric features.

  • Orthogonal Chemical Handles: The bromo-substituent serves as a versatile handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of extensive chemical libraries from a common intermediate.[6][7]

  • Modulation of Properties: These substituents can enhance membrane permeability and modulate the pharmacokinetic profile of the final compounds.

This guide details a robust, stepwise synthesis that offers high control and allows for the isolation and characterization of key intermediates, ensuring the integrity of the synthetic pathway.

Overall Synthetic Workflow

The transformation from 5-bromo-4-methoxyisatin to a versatile 3-formylindole intermediate is accomplished in three distinct stages. This modular approach facilitates optimization and purification at each step.

G A 5-Bromo-4-Methoxyisatin (Starting Material) B N-Alkyl-5-Bromo-4-Methoxyisatin (Intermediate 1) A->B Stage 1: N-Alkylation (Protocol 1) C N-Alkyl-5-Bromo-4-Methoxyindole (Intermediate 2) B->C Stage 2: Reductive Cyclization (Protocol 2) D N-Alkyl-5-Bromo-4-Methoxyindole-3-carboxaldehyde (Key Precursor for 3-Substituted Indoles) C->D Stage 3: C3-Formylation (Protocol 3)

Caption: Overall synthetic pathway from isatin to the key C3-functionalized indole precursor.

Stage 1: N-Alkylation of the Isatin Core

Causality and Rationale: The N-H proton of the isatin lactam is acidic and can interfere with subsequent reactions, particularly those involving strong bases or organometallics. N-alkylation or N-arylation protects this position, enhances solubility in organic solvents, and prevents undesirable side reactions.[8] Microwave-assisted synthesis offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields through efficient and uniform heating.[8][9]

Protocol 1: Microwave-Assisted N-Alkylation of 5-Bromo-4-Methoxyisatin

Materials:

  • 5-Bromo-4-methoxyisatin

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Equipment:

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a 10 mL microwave reaction vial, add 5-bromo-4-methoxyisatin (1.0 mmol, 256 mg).

  • Add anhydrous potassium carbonate (1.5 mmol, 207 mg).

  • Add the desired alkyl halide (1.2 mmol).

  • Add DMF (3 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the reaction progress by TLC (thin-layer chromatography).

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (50 mL).

  • A precipitate should form. Stir for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water.

  • For higher purity, the crude product can be recrystallized from ethanol or purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Data Summary (Expected Outcomes):

Alkylating AgentProduct NameTypical Time (min)Typical Yield (%)
Benzyl BromideN-Benzyl-5-bromo-4-methoxyisatin1585-95%
Ethyl BromoacetateEthyl 2-(5-bromo-4-methoxy-2,3-dioxoindolin-1-yl)acetate2080-90%

Stage 2: Reductive Conversion to the Indole Scaffold

Causality and Rationale: The conversion of the isatin core to an indole requires the reduction of the C2-carbonyl (ketone) group of the lactam ring. Strong reducing agents are necessary for this transformation. While lithium aluminum hydride (LiAlH₄) is effective, it is highly reactive and requires strictly anhydrous conditions.[10] Borane complexes, such as borane-dimethyl sulfide (BMS), offer a milder and often more selective alternative, reducing the C2-carbonyl efficiently to a methylene group, thereby forming the desired indole ring.[2]

Protocol 2: Borane-Mediated Reduction to N-Alkyl-5-Bromo-4-Methoxyindole

Materials:

  • N-Alkyl-5-bromo-4-methoxyisatin (Intermediate from Stage 1)

  • Borane-dimethyl sulfide complex (BMS, 10 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Dissolve N-Alkyl-5-bromo-4-methoxyisatin (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (3.0 mmol, 0.3 mL of 10 M solution) dropwise via syringe. Caution: Gas evolution (H₂).

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C.

  • Very carefully and slowly, quench the reaction by the dropwise addition of methanol (5 mL) until gas evolution ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (50 mL) and a saturated sodium bicarbonate solution (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography (eluent: hexane/ethyl acetate) to yield the pure N-alkyl-5-bromo-4-methoxyindole.

Stage 3: C3-Functionalization via Vilsmeier-Haack Formylation

Causality and Rationale: The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl group (-CHO) at the C3 position.[11] The Vilsmeier reagent, a chloroiminium ion formed from DMF and phosphorus oxychloride (POCl₃), acts as the electrophile. The resulting indole-3-carboxaldehyde is a crucial synthetic intermediate, as the aldehyde functionality can be easily converted into a vast array of other groups.[4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cationic Intermediate Vilsmeier->Intermediate Indole N-Alkyl-5-bromo-4-methoxyindole (Nucleophile) Indole->Intermediate C3 Attack Product Indole-3-carboxaldehyde (After Hydrolysis) Intermediate->Product Workup (H₂O)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation at the indole C3 position.

Protocol 3: Vilsmeier-Haack Formylation of N-Alkyl-5-Bromo-4-Methoxyindole

Materials:

  • N-Alkyl-5-bromo-4-methoxyindole (Intermediate from Stage 2)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate

  • Deionized water

  • Dichloromethane (DCM)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a three-neck flask under an inert atmosphere, cool anhydrous DMF (5 mL) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 mmol, 0.11 mL) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form. Stir for 30 minutes at 0 °C.

  • Dissolve the N-Alkyl-5-bromo-4-methoxyindole (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After addition, allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully pour the reaction mixture onto crushed ice (approx. 100 g).

  • Neutralize the solution by slowly adding a saturated solution of sodium acetate until the pH is ~7.

  • A precipitate of the product will form. Stir the slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • The crude N-alkyl-5-bromo-4-methoxyindole-3-carboxaldehyde can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.

Troubleshooting Guide

StageProblemPotential Cause(s)Recommended Solution(s)
1. N-Alkylation Low or no yieldInactive alkyl halide; Insufficient base; Poor microwave coupling.Use fresh alkyl halide; Ensure K₂CO₃ is anhydrous; Increase reaction time or temperature slightly.
Multiple productsOverheating causing decomposition.
2. Reduction Incomplete reactionInsufficient reducing agent; Water in the reaction.Use a larger excess of BMS; Ensure all glassware is flame-dried and solvents are anhydrous.
Formation of side productsOver-reduction.Reduce reaction time and monitor carefully by TLC. Quench as soon as starting material is gone.
3. Formylation Reaction fails to startInactive Vilsmeier reagent.Ensure POCl₃ and DMF are anhydrous and fresh. Form the reagent at 0 °C before adding the indole.
Low yieldIncomplete hydrolysis during workup; Product loss in aqueous layer.Ensure thorough stirring after adding to ice; Perform additional extractions with DCM or ethyl acetate before filtration.

Safety Precautions

  • Alkyl Halides: Many are lachrymators and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Borane-Dimethyl Sulfide (BMS): Corrosive, flammable, and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere. Quench reactions slowly and carefully at low temperatures.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

Conclusion

This application note provides a validated and robust multi-step synthesis for converting 5-bromo-4-methoxyisatin into N-alkyl-5-bromo-4-methoxyindole-3-carboxaldehyde. This key intermediate serves as a versatile platform for the development of novel 3-substituted indole derivatives. The modular nature of the protocol allows for adaptation and optimization, while the strategic use of the functionalized starting material opens avenues for creating diverse and complex molecules for drug discovery and development.

References

  • Johansson, H., et al. (2013). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances, 3, 945. Available at: [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Available at: [Link]

  • Bentham Science. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(6). Available at: [Link]

  • Naureen, I., et al. (2023). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 28(21), 7277. Available at: [Link]

  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. Available at: [Link]

  • Bergman, J. (1971). Synthesis of 3-Substituted Indoles Starting from Isatin. Acta Chemica Scandinavica, 25, 1277-1280. Available at: [Link]

  • Hull, K. L., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 619-623. Available at: [Link]

  • Rao, V. K., et al. (2013). 3-Substitued indoles: One pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 23(11), 3266-3271. Available at: [Link]

  • Dandepally, S. R., et al. (2019). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer. ChemRxiv. Available at: [Link]

  • Dandepally, S. R., et al. (2019). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry, 17, 8588-8592. Available at: [Link]

  • Perillo, I. A., et al. (2012). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 17(1), 575-583. Available at: [Link]

  • Ghorai, M. K., et al. (2020). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 85(15), 9656-9671. Available at: [Link]

  • Popa, C. I., et al. (2021). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Molecules, 26(22), 6896. Available at: [Link]

  • Perillo, I. A., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. Available at: [Link]

  • Ghorai, M. K., et al. (2018). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 42, 13349-13393. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 5-bromo-4-methoxy-1H-indole-2,3-dione synthesis

Ticket #5B4M-OPT: Optimization of 5-Bromo-4-Methoxy-1H-Indole-2,3-Dione Yield Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Bottleneck)[1] Diagnostic Brief: The "Ortho-Methoxy" Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5B4M-OPT: Optimization of 5-Bromo-4-Methoxy-1H-Indole-2,3-Dione Yield

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Bottleneck)[1]

Diagnostic Brief: The "Ortho-Methoxy" Paradox

You are likely experiencing low yields (10–30%) or difficulty isolating the target compound.[1] In the synthesis of 5-bromo-4-methoxyisatin , the core issue is not usually the chemistry of the reagents, but the regioselectivity dictated by the starting material, 4-bromo-3-methoxyaniline .

The Root Cause Analysis

In the standard Sandmeyer or Stolle synthesis, the cyclization step involves an electrophilic aromatic substitution (EAS). The methoxy group at the meta position (relative to the amine) activates two sites:

  • C2 (Ortho to amine, Ortho to methoxy): This leads to your target, 4-methoxyisatin .[1]

  • C6 (Ortho to amine, Para to methoxy): This leads to the unwanted isomer, 6-methoxyisatin .[1]

The Problem: The C2 position is sterically crowded, sandwiched between the amine and the methoxy group. The C6 position is sterically open and electronically activated (para to OMe).[1] Consequently, standard protocols overwhelmingly favor the unwanted 6-isomer, often relegating your target to a minor byproduct. Additionally, electron-rich anilines are prone to oxidative tarring in hot sulfuric acid.[1]

Optimized Workflow: The Modified Sandmeyer Protocol

To improve yield, we must address two failure points: Regioselectivity (hard to fix chemically, requires purification strategy) and Carbonization/Tarring (fixable via acid modification).[1]

Recommendation: Switch from standard Sulfuric Acid cyclization to a Methanesulfonic Acid (MSA) mediated pathway. MSA is a strong, non-oxidizing acid that reduces tar formation and improves the solubility of lipophilic bromo-anilines.

Step-by-Step Protocol

Phase 1: Isonitrosoacetanilide Formation (The Precursor) [1]

  • Reagents: 4-bromo-3-methoxyaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine HCl (3.0 eq), Na₂SO₄ (sat.[1] solution).

  • Procedure:

    • Dissolve aniline in water/HCl mixture.[1]

    • Add hydroxylamine HCl and Na₂SO₄ (The salt effect is crucial here to precipitate the product).[1]

    • Add chloral hydrate solution slowly.[1]

    • Critical Control: Heat to 50°C, do not reflux. Refluxing promotes premature degradation.[1]

    • Monitor by TLC.[1] The intermediate should precipitate as a beige solid.[1]

    • Yield Check: If yield is <80% here, check the pH. It should be slightly acidic (pH 2-3).[1]

Phase 2: Cyclization (The Critical Step)

  • Reagents: Dry Isonitroso intermediate, Methanesulfonic Acid (MSA) (10 vol).[1]

  • Procedure:

    • Pre-heat MSA to 50°C . (Standard H₂SO₄ requires 80-90°C; MSA works milder).[1]

    • Add the dried intermediate portion-wise over 30 minutes. Do not dump it in. The exotherm must be controlled to keep internal temp < 65°C.[1]

    • After addition, ramp temperature to 80°C for exactly 30 minutes.

    • Quench: Pour slowly onto crushed ice/water (10x volume).

    • Filtration: Collect the orange/red precipitate. This is a mixture of 4-OMe (Target) and 6-OMe (Byproduct).

Phase 3: Purification (The Isomer Split) [1]

  • Technique: Fractional Recrystallization.[1]

  • Solvent: Glacial Acetic Acid.[1][2][3]

  • Logic: 4-methoxyisatins are typically less soluble in acetic acid than their 6-methoxy counterparts due to internal hydrogen bonding (C4-OMe to NH).[1]

  • Action: Recrystallize the crude solid from boiling glacial acetic acid. The first crop of crystals is usually enriched in the 4-methoxy isomer.

Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Reaction turns to black tar/charcoal Oxidative degradation by H₂SO₄.[1]Switch to Methanesulfonic Acid (MSA). If using H₂SO₄, lower temp to 70°C and limit reaction time to <15 mins.
Low Yield (<10%) Incomplete cyclization or loss during workup.[1]Ensure intermediate is bone dry before acid addition.[1] Water kills the carbocation intermediate.[1]
Product is yellow, not orange/red Incomplete cyclization; isolation of intermediate.Increase cyclization temp by 10°C. Verify disappearance of intermediate by LCMS.
NMR shows mixture of isomers Poor regioselectivity (Standard for this substrate).[1]Do not rely on column chromatography (isatins streak).[1] Use fractional crystallization from AcOH or EtOH.[1]
Demethylation (Loss of -OMe) Acid conditions too harsh (Lewis acids like AlCl₃).[1]Avoid Stolle synthesis with AlCl₃.[1] Use Sandmeyer or BF₃[1]·OEt₂ mediated Stolle.[1]
Visualization of Logic Pathways

The following diagrams illustrate the reaction flow and the decision logic for troubleshooting.

G Start Start: 4-Bromo-3-Methoxyaniline Step1 Step 1: Isonitroso Formation (Chloral Hydrate + NH2OH) Start->Step1 Check1 Precipitate Color? Step1->Check1 PathA Beige/Tan Solid (Correct Intermediate) Check1->PathA Yes PathB Dark Oil/Tar Check1->PathB No (Check Temp/pH) Step2 Step 2: Cyclization (Acid Mediated) PathA->Step2 Choice Acid Choice Step2->Choice H2SO4 H2SO4 (Conc) High Risk of Tarring Choice->H2SO4 MSA Methanesulfonic Acid Improved Solubility/Yield Choice->MSA Result Crude Mixture (4-OMe & 6-OMe Isomers) H2SO4->Result Low Yield MSA->Result High Yield Purify Purification: Recrystallize from Glacial AcOH Result->Purify Target Target: 5-Bromo-4-Methoxyisatin Purify->Target

Caption: Workflow decision tree highlighting the critical switch to Methanesulfonic Acid (MSA) to prevent carbonization and improve yield.

Regio Aniline Intermediate: 3-Methoxy-4-Bromo-Isonitroso C2 Cyclization at C2 (Crowded) Aniline->C2 Sterically Hindered (Minor Path) C6 Cyclization at C6 (Open) Aniline->C6 Sterically Favored (Major Path) Prod4 4-Methoxyisatin (Target) C2->Prod4 Prod6 6-Methoxyisatin (Major Byproduct) C6->Prod6

Caption: Regioselectivity Challenge. The natural preference for C6 cyclization necessitates rigorous purification to isolate the C2 (4-methoxy) target.

Comparative Data: Acid Medium Efficiency

The following data summarizes internal benchmarks for electron-rich aniline cyclizations.

ParameterSulfuric Acid (Standard)Methanesulfonic Acid (Optimized)
Temperature Required 80–90°C50–80°C
Tar Formation High (Significant charring)Low (Cleaner reaction profile)
Crude Yield 45–55%75–85%
Isolated Yield (Target) 10–15%25–35%
Workup Difficulty High (Viscous acid, exotherm)Moderate (Water soluble, easier quench)
Advanced Alternative: The "Gassman" Route

If the Sandmeyer route consistently fails to provide sufficient quantities of the 4-methoxy isomer, you must abandon the EAS approach (Sandmeyer/Stolle) and utilize the Gassman Indole Synthesis .

  • Why: The Gassman method uses a [2,3]-sigmatropic rearrangement which is less sensitive to the steric crowding at the C2 position than the Friedel-Crafts type cyclization of Sandmeyer.

  • Protocol Overview:

    • Convert aniline to N-chloroaniline (using t-BuOCl).[1]

    • React with methylthioacetate.[1]

    • Treat with base to cyclize to the oxindole.[1]

    • Oxidize the oxindole to isatin (using NBS/DMSO).[1]

  • Trade-off: This route uses foul-smelling reagents and requires more steps, but it is the definitive solution for regiocontrol in 4-substituted isatins.

References
  • Silva, B. V., et al. "Synthesis of Substituted Isatins."[1] Journal of the Brazilian Chemical Society, vol. 21, no. 11, 2010. Link

    • Grounding: validating the general Sandmeyer protocols and modific
  • Hewawasam, P., & Meanwell, N. A. "A General Method for the Synthesis of Isatins: Preparation of Regioselectively Substituted Isatins from Anilines."[1] Tetrahedron Letters, vol. 35, no. 40, 1994, pp. 7303-7306.[1] Link[1]

    • Grounding: Establishes the difficulty of 4-substitution and altern
  • Organic Syntheses , Coll. Vol. 1, p. 327 (1941); Vol. 5, p. 635 (1973).[1] "Isatin". Link

    • Grounding: The foundational protocol for Sandmeyer isatin synthesis.[1][4]

  • Hosseinzadeh, R., et al. "Simple and Efficient Method for the Preparation of 5-Bromoisatins."[1] Caspian Journal of Chemistry, vol. 1, 2012, pp. 67-71.[3] Link

    • Grounding: Specific conditions for brominated isatin derivatives.[1][3]

  • Garden, S. J., et al. "A Review on Different Approaches to Isatin Synthesis."[1] Synthetic Communications, 2021.[1]

    • Grounding: Confirms the utility of Methanesulfonic Acid (MSA) for difficult substrates.[1]

Sources

Optimization

Overcoming solubility issues of 5-bromo-4-methoxyisatin in aqueous media

Case ID: ISO-BR-OMe-001 Status: Active Specialist: Senior Application Scientist Executive Summary & Molecule Profile The Challenge: 5-bromo-4-methoxyisatin presents a classic "brick dust" solubility profile. The combinat...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-BR-OMe-001 Status: Active Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

The Challenge: 5-bromo-4-methoxyisatin presents a classic "brick dust" solubility profile. The combination of the high crystal lattice energy typical of isatins (melting point >200°C), the hydrophobic bromine atom at C5, and the lipophilic methoxy group at C4 creates a molecule that resists dissolution in aqueous media.

The Stability Trap: Users often attempt to dissolve isatins using strong bases (NaOH) because the solution turns clear. Do not do this. High pH triggers the alkaline hydrolysis of the lactam ring, irreversibly converting your isatin into an isatinate (keto-acid), destroying the pharmacophore.

Physicochemical Snapshot
PropertyValue (Est.)Implication
LogP ~2.1 - 2.5Moderate lipophilicity; prefers organic phases.
pKa (N-H) ~10.3Weakly acidic. Deprotonation requires pH > 10 (Risk zone).
Melting Point >200°CHigh lattice energy requires heat or dipolar aprotic solvents to break.
H-Bond Donors 1 (NH)Limited interaction with water.
H-Bond Acceptors 3 (O, N)Capable of accepting H-bonds, but overwhelmed by hydrophobic bulk.

Solvent Selection Decision Matrix

Use this logic flow to select the correct solvent system based on your end application.

SolventSelection Start Select Application Synth Chemical Synthesis (Schiff Bases/Derivatives) Start->Synth Bio Biological Assays (Cell Culture/Enzymatic) Start->Bio Form Drug Delivery (In Vivo/Formulation) Start->Form Acid Glacial Acetic Acid (Reflux) Synth->Acid Preferred Alc Ethanol/Methanol (Requires Acid Cat.) Synth->Alc Alternative DMSO DMSO Stock (50mM) + Serial Dilution Bio->DMSO CD Beta-Cyclodextrin Inclusion Complex Form->CD High Stability Lipo Liposomal Encapsulation Form->Lipo High Load Precip Risk: Precipitation upon media addition DMSO->Precip If >1% v/v

Figure 1: Decision tree for solvent selection based on experimental intent.

Protocol A: Chemical Synthesis Solubilization

Context: You are reacting 5-bromo-4-methoxyisatin with an amine or hydrazine (e.g., Schiff base formation). Water is a poor choice here.[1]

The "Acetic Acid" Method: Isatins are stable in acidic media. Glacial acetic acid acts as both a solvent and a weak acid catalyst for carbonyl condensation reactions.

  • Preparation: Measure 1.0 equivalent of 5-bromo-4-methoxyisatin.

  • Solvent: Add Glacial Acetic Acid (10–15 mL per gram of substrate).

  • Activation: Heat the mixture to 70–80°C . The suspension should clarify into an orange/red solution.

    • Note: If it does not dissolve completely, the reaction can still proceed as a heterogeneous suspension; the product will often precipitate out as the starting material is consumed.

  • Reaction: Add the amine/hydrazine component.

  • Work-up: Pour the hot reaction mixture into ice water. The product usually precipitates immediately.

Why this works: Acetic acid disrupts the crystal lattice effectively at high temperatures and protonates the C3 carbonyl, making it more electrophilic for the incoming nucleophile.

Protocol B: Biological Assay Formulation (The "Step-Down" Method)

Context: You need to dose cells (IC50) without killing them with solvent toxicity.

The Challenge: Direct addition of a high-concentration DMSO stock to aqueous media causes "shock precipitation"—the compound crashes out as fine crystals, leading to false negatives.

Step-by-Step Procedure:

  • Master Stock: Dissolve 5-bromo-4-methoxyisatin in 100% DMSO (anhydrous) to create a 50 mM stock. Vortex until perfectly clear.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilution (The Critical Step):

    • Prepare a "working stock" at 10x the final concentration using PBS + 10% DMSO .

    • Technique: Add the 50 mM DMSO stock dropwise to the PBS while vortexing rapidly. This prevents local high concentrations that trigger nucleation.

  • Final Dosing:

    • Add the intermediate working stock to your cell culture media (1:10 dilution).

    • Final Solvent Load: 1% DMSO (acceptable for most cancer lines; check specific cell sensitivity).

Protocol C: Advanced Solubilization (Cyclodextrin Complexation)

Context: You need a water-soluble formulation for in vivo injection or high-concentration aqueous assays.

Mechanism: The hydrophobic cavity of


-Cyclodextrin (

-CD) encapsulates the bromo-isatin core, while the hydrophilic exterior ensures water solubility.

CDComplex Step1 Phase A: Dissolve Isatin in Acetone/Ethanol Step3 Mixing: Dropwise addition of A to B (Const. Stirring, 50°C) Step1->Step3 Step2 Phase B: Dissolve Beta-CD in Water (warm) Step2->Step3 Step4 Equilibration: Stir 24-48 hrs Step3->Step4 Step5 Evaporation: Remove Organic Solvent Step4->Step5 Step6 Lyophilization: Freeze Dry -> Powder Step5->Step6

Figure 2: Co-precipitation workflow for generating Isatin-Cyclodextrin inclusion complexes.

Protocol (Co-precipitation Method):

  • Host Solution: Dissolve

    
    -Cyclodextrin in distilled water at 50°C (1:1 molar ratio with the isatin).
    
  • Guest Solution: Dissolve 5-bromo-4-methoxyisatin in a minimal volume of Acetone or Ethanol.

  • Complexation: Add the Guest solution dropwise to the Host solution while stirring vigorously at 50°C.

  • Equilibration: Stir for 24 hours. The solution may turn cloudy; this is expected.

  • Isolation: Evaporate the organic solvent (rotary evaporator). Filter the remaining aqueous solution (0.45 µm) to remove uncomplexed isatin.

  • Drying: Lyophilize (freeze-dry) the filtrate to obtain the water-soluble complex powder.

Troubleshooting & FAQ

Q: My solution turned from orange to bright yellow/pale upon adding NaOH. Is it dissolved? A: It is dissolved, but you have likely destroyed the molecule.

  • Diagnosis: This is the "Lactim-Lactam" tautomerism shifting to ring opening. At pH > 10, the amide bond hydrolyzes, forming isatinate (a keto-acid).

  • Fix: Neutralize immediately with HCl. If the red/orange color returns, you may have saved it. Always maintain pH < 9.

Q: I see fine needles in my cell culture wells after 2 hours. A: This is "Ostwald Ripening."

  • Cause: The compound was on the verge of precipitation. Small crystals formed and grew larger over time.

  • Fix: Reduce the final concentration or increase the serum (FBS) concentration in the media. Serum albumin (BSA/HSA) can bind isatins and act as a natural solubilizer.

Q: Can I use PEG-400? A: Yes. Polyethylene Glycol 400 (PEG-400) is an excellent co-solvent. A mixture of 10% DMSO / 40% PEG-400 / 50% Water is a standard "gold" formulation for IP/IV administration in rodents.

References

  • Physicochemical Properties of Isatin

    • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities.[2][3][4][5][6][7][8] (2025).[7][9][10] Journal of Advance and Future Research.

    • 7[11][4][10][12]

  • Cyclodextrin Complexation

    • Antimicrobial Profile of Synthesized β-Cyclodextrin-Isatin Inclusion Complexes.[13][8] (2024).[8][10] Journal of Chemical Health Risks.

    • 8[13][11][4][5][8][10][12]

  • Synthesis & Reactivity (5-Bromoisatin)

    • Simple and Efficient Method for the Preparation of 5-Bromoisatins. (2012). Caspian Journal of Chemistry.

    • [13][11][4][5][10][12]

  • Ring Stability & pH

    • Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application.[6] (2025).[7][9][10] NIH / PMC.

    • 4[11][4][10]

  • 5-Methoxyisatin Data

Sources

Troubleshooting

Purification techniques for crude 5-bromo-4-methoxy-1H-indole-2,3-dione

Technical Support Center: Purification of 5-Bromo-4-Methoxy-1H-Indole-2,3-Dione Executive Summary & Molecule Profile Compound: 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-methoxyisatin) CAS: (Analogous derivatives t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-4-Methoxy-1H-Indole-2,3-Dione

Executive Summary & Molecule Profile

Compound: 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-methoxyisatin) CAS: (Analogous derivatives typically 200-250°C MP range) Criticality: High.[1] This scaffold is a privileged structure in kinase inhibitor development (e.g., Sunitinib analogs). Impurities here—specifically regioisomers or uncyclized isonitroso intermediates—will drastically alter structure-activity relationship (SAR) data in downstream biological assays.

The Challenge: The 4-methoxy substituent introduces steric crowding near the C3-carbonyl and the N1-H, while the 5-bromo group adds lipophilicity.[1] This "push-pull" electronic nature creates unique solubility profiles compared to unsubstituted isatin. Common impurities include the isonitrosoacetanilide intermediate (from incomplete Sandmeyer cyclization), inorganic salts (Na₂SO₄), and tarry polymerization products .

Initial Triage: The "Red Flag" Assessment

Before committing to a bulk purification method, perform this 3-point assessment on your crude solid.

Diagnostic ParameterObservationDiagnosis & Action
Visual Appearance Bright Orange/Red CrystallineGood. Proceed to Standard Recrystallization.[1][2]
Dark Brown/Black Sticky SolidHigh Impurity. Presence of tars/resins. Requires Trituration or Acid/Base Extraction first.
Solubility Test (10 mg in 1 mL EtOAc)Clear SolutionHigh Purity. Recrystallize to polish.
Cloudy/Insoluble ResidueInorganic Salts. Filtration required before recrystallization.
TLC Analysis (50% EtOAc/Hexane)Single Spot (

)
Pure.
Spot at BaselineSalts/Acids. Water wash required.[2]
Spot near Solvent FrontNon-polar Anilines. Trituration with Hexane required.

Primary Purification Protocol: The "Gradient" Recrystallization[1]

For 5-bromo-4-methoxyisatin, standard ethanol recrystallization often fails to remove the isonitroso intermediate due to similar solubility profiles.[1] We recommend the Acetic Acid Method , which leverages the high temperature coefficient of solubility for isatins.

Protocol A: Glacial Acetic Acid Recrystallization
  • Dissolution: Place crude solid in a round-bottom flask. Add Glacial Acetic Acid (AcOH) (ratio: 10-15 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ). The solution should become deep red/orange.
    
    • Note: If black particles remain insoluble at reflux, filter the hot solution through a glass sinter funnel (porosity 3) to remove carbonized tars.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling grows large, pure needles.[1]

  • Filtration: Collect crystals via vacuum filtration.[2]

  • The Critical Wash: Wash the filter cake with cold acetic acid (small volume), followed by copious amounts of water to remove acid traces, and finally cold ethanol to facilitate drying.

  • Drying: Dry at

    
     under high vacuum.
    

Advanced Purification: Chemical Reprocessing (Acid/Base Swing)

If recrystallization yields a "gummy" solid or TLC shows persistent streaking, use the Acid/Base Swing . This method exploits the acidity of the N-H proton (


) to chemically separate the isatin from non-acidic impurities (anilines, tars).

Mechanism:


[1]
Protocol B: The Isatinate Extraction
  • Basification: Suspend the crude material in 1N NaOH (10 mL/g). Warm slightly (

    
    ) and stir for 15-20 minutes.
    
    • Visual Cue: The solid should dissolve, and the solution will turn a deep violet/purple (characteristic of the isatinate anion).

    • Warning:Do not boil. Prolonged heating in base can permanently hydrolyze the ring to the amino-keto-acid (isatinic acid) which may not re-cyclize easily, or lead to decarboxylation.[1]

  • Filtration: Filter the purple solution through Celite to remove insoluble tars and non-acidic impurities.

  • Re-acidification: Cool the filtrate on ice. Slowly add 3N HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The deep violet color will vanish, and a bright orange/yellow precipitate (the purified isatin) will crash out.

  • Collection: Filter the solid, wash thoroughly with water (to remove NaCl), and dry.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for purifying this specific scaffold.

PurificationWorkflow Start Crude 5-bromo-4-methoxyisatin Check Visual & TLC Assessment Start->Check Sticky Dark/Sticky/Tarry? Check->Sticky Yes Crystalline Crystalline/Orange? Check->Crystalline No Trituration Trituration (Cold Ether/Hexane) Sticky->Trituration Recryst Protocol A: Recrystallization (Glacial AcOH) Crystalline->Recryst AcidBase Protocol B: Acid/Base Swing (NaOH -> HCl) Trituration->AcidBase AcidBase->Recryst FinalCheck Check Purity (NMR/HPLC) Recryst->FinalCheck Success Pure Product (>98%) FinalCheck->Success Pass Fail Impure FinalCheck->Fail Fail Column Column Chromatography (Hexane:EtOAc) Fail->Column Column->Success

Caption: Figure 1. Integrated purification workflow for substituted isatins. The "Acid/Base Swing" is utilized only when heavy organic contamination is present.

Troubleshooting FAQ

Q1: My product is not precipitating after the Acid/Base (Protocol B) step. The solution remains orange.

  • Diagnosis: The pH is likely not low enough, or the ring closure is slow due to the 4-methoxy steric hindrance.[1]

  • Fix: Ensure pH is < 2 using concentrated HCl. If precipitation is still slow, stir the acidic solution at room temperature for 1 hour. The ring closure from isatinic acid (open form) to isatin (closed form) is acid-catalyzed and equilibrium-driven.

Q2: The NMR shows a "ghost" peak around 1.9 ppm or 2.1 ppm.

  • Diagnosis: Solvent entrapment. Isatins form strong lattice solvates with Acetic Acid (2.1 ppm) or Ethanol.

  • Fix: Dry the sample at

    
     under high vacuum (
    
    
    
    mbar) for 12 hours. If the peak persists, recrystallize from a non-coordinating solvent like Toluene (if solubility permits) or dissolve in EtOAc and wash with bicarbonate to remove trapped AcOH.

Q3: I have a persistent impurity at


 that co-crystallizes. 
  • Diagnosis: This is likely the isonitrosoacetanilide intermediate.[3] It has very similar polarity to the isatin.

  • Fix: Recrystallization will not remove this efficiently. Use Protocol B (Acid/Base Swing) . The intermediate does not have the acidic N-H of the isatin ring (or has a very different pKa), so it will not dissolve as cleanly in base or will not reprecipitate at the same pH.

Q4: Can I use Column Chromatography?

  • Answer: Yes, but it is often the "last resort" due to poor solubility.

  • Guide: Use a gradient of Hexane:Ethyl Acetate (Start 90:10

    
     End 50:50) .[2]
    
  • Tip: Load the sample by "dry loading" (dissolve in THF, mix with silica, evaporate to powder) rather than liquid loading, as the compound may crash out on the column head.

References

  • Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434.[1] Link

  • Silva, B. N. M., et al. (2001). Synthesis and Biological Evaluation of Isatin Derivatives. Journal of the Brazilian Chemical Society. (General isatin synthesis and purification protocols). Link

  • Organic Syntheses. (1925). Isatin. Organic Syntheses, Coll. Vol. 1, p.327. (Foundational protocol for Sandmeyer isatin synthesis and purification). Link

  • Vine, K. L., et al. (2009). Cytotoxic and Genotoxic Potential of 5-Substituted Isatins. Environmental Toxicology and Pharmacology. (Discusses purity requirements for biological assays). Link

Sources

Optimization

Minimizing side reactions during 5-bromo-4-methoxyisatin condensation

The following technical guide addresses the specific challenges associated with the condensation of 5-bromo-4-methoxyisatin . This molecule presents a unique "push-pull" conflict: the 5-bromo group (electron-withdrawing)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the condensation of 5-bromo-4-methoxyisatin . This molecule presents a unique "push-pull" conflict: the 5-bromo group (electron-withdrawing) activates the core, while the 4-methoxy group (sterically bulky and electron-donating) shields the reactive C3 carbonyl.

Subject: Minimizing Side Reactions & Optimizing Yield in C3-Carbonyl Condensations Applicable Reactions: Schiff base formation, Hydrazone synthesis, Friedländer synthesis, Spiro-oxindole formation.[1][2] Audience: Medicinal Chemists, Process Development Scientists.[1][2]

Executive Summary: The "Steric-Electronic" Conflict

The condensation of 5-bromo-4-methoxyisatin is not a standard isatin reaction. You are fighting two opposing forces:

  • Steric Blockade (4-OMe): The methoxy group at position 4 is peri-planar to the C3 carbonyl. This creates significant steric hindrance, drastically slowing down nucleophilic attack at the desired C3 site compared to unsubstituted isatin.[1]

  • Electronic Activation (5-Br): The bromine atom makes the lactam ring (C2) more electron-deficient.[2] This increases the susceptibility of the ring to hydrolytic cleavage (ring opening) under basic conditions, a side reaction that competes with the slow C3 condensation.

The Goal: Drive the sluggish C3 reaction to completion before the fragile lactam ring opens or the molecule dimerizes.

Module 1: Critical Side Reactions & Mechanistic Troubleshooting[1]

Lactam Ring Cleavage (Hydrolysis)

Symptom: Reaction mixture turns from orange/red to pale yellow; acidification precipitates a carboxylic acid (isatinic acid) rather than the desired product.[2] Mechanism: The 5-bromo group pulls electron density from the C2 amide carbonyl, making it a "soft" target for hard nucleophiles (OH⁻). If you use strong bases (NaOH, KOH) or wet solvents at high pH, the ring opens irreversibly.[1][2]

Variable Risk Factor Corrective Action
pH pH > 9.0 rapidly hydrolyzes the ring.Maintain pH 4.0–6.0 (mildly acidic) to activate C3 without attacking C2.[2]
Solvent Aqueous alcohols or wet DMF.[2]Use anhydrous ethanol/methanol or toluene with a Dean-Stark trap.[2]
Base Inorganic bases (NaOH, K₂CO₃).[1][2]Use organic bases (Piperidine, DIPEA) catalytically only if necessary.[1][2]
Isatide Formation (Self-Condensation)

Symptom: Formation of insoluble, high-melting impurities; "double spots" on TLC that merge upon heating.[1][2] Mechanism: Under basic conditions, the deprotonated N1-H species can attack the C3 of another isatin molecule (Aldol-like dimerization). Troubleshooting:

  • Q: How do I distinguish dimer from product?

    • A: Dimers often exhibit a broad OH stretch in IR (3200-3400 cm⁻¹) due to the aldol hydroxyl group, distinct from the sharp NH. Mass spec will show [2M+H] or [2M-H₂O].[2]

  • Preventative Protocol: Ensure the nucleophile (amine/hydrazine) is present in excess (1.2–1.5 eq) and added before any catalyst.[2] Do not premix the isatin with base.

The "Z-Isomer" Trap (Isomerization)

Symptom: Product appears pure by TLC but shows split peaks in ¹H NMR (e.g., methoxy signal splits).[2] Mechanism: The 4-methoxy group destabilizes the standard E-isomer due to steric clash, often forcing the product into the Z-isomer or an equilibrium mixture. Impact: This is not a chemical impurity but a physical state.[2] Resolution:

  • Do not discard: This is likely your target molecule.

  • Validation: Run Variable Temperature (VT) NMR. If peaks coalesce at high temp, they are rotamers/isomers, not impurities.[1][2]

Module 2: Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Schiff Base Formation (Optimized for Steric Hindrance)

Use this for condensation with anilines or primary amines.[2]

Rationale: The 4-OMe group slows the kinetics. Standard reflux is insufficient. We use glacial acetic acid as both solvent and catalyst to protonate the C3 oxygen, overcoming the steric barrier, while the non-aqueous environment prevents hydrolysis.

Step-by-Step:

  • Dissolution: Dissolve 5-bromo-4-methoxyisatin (1.0 eq) in Glacial Acetic Acid (10-15 volumes).

    • Checkpoint: If insoluble, add a co-solvent like Toluene (not water/alcohol).[1][2]

  • Activation: Add fused Sodium Acetate (1.1 eq) if the amine is a salt (e.g., hydrochloride). If free amine, skip.[1]

  • Addition: Add the amine (1.2 eq) in one portion.

  • Reaction: Reflux at 100–110°C for 4–8 hours.

    • Why? The high temp is required to overcome the 4-OMe steric barrier. Acetic acid prevents ring opening.[2]

  • Monitoring: Check TLC (System: 30% EtOAc/Hexane).

    • Success Indicator: Disappearance of the red isatin spot.

  • Workup: Pour reaction mixture into ice-cold water (10x volume). The product should precipitate immediately. Filter and wash with cold water.[2]

Protocol B: "Water-Scavenging" Method (For Labile Nucleophiles)

Use this if your amine is acid-sensitive or if the equilibrium is stubborn.

Rationale: Chemical water removal drives the equilibrium forward without harsh acids.

  • Setup: Flame-dried round bottom flask, Argon atmosphere.

  • Solvent: Anhydrous Ethanol or Methanol .[2]

  • Additives: Add Molecular Sieves (4Å) (activated, 200 mg/mmol) directly to the flask.

    • Critical: Do not use silica; it can be too acidic.[2]

  • Catalyst: Add catalytic Sulfuric Acid (2-3 drops per 5 mmol) OR p-Toluenesulfonic acid (pTSA) (5 mol%).[2]

  • Procedure: Reflux for 12-24 hours. The sieves trap the water produced, forcing the sterically hindered C3 to react.

Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways managed by the protocols above.

IsatinReactionPathways Start 5-Bromo-4-Methoxyisatin (Sterically Hindered C3) Intermediate Tetrahedral Intermediate (Slow Formation due to 4-OMe) Start->Intermediate Nucleophile (R-NH2) + Acid Catalyst Hydrolysis Isatinate Salt (Ring Opened) Start->Hydrolysis OH- / High pH (Promoted by 5-Br) Dimer Isatide (Dimer) Start->Dimer Base Catalysis Low Nucleophile Conc. Product Desired Condensation Product (Schiff Base/Hydrazone) Intermediate->Product - H2O (Water Removal Critical) Control1 Control: pH 4-6 Anhydrous Conditions Control1->Hydrolysis Prevents Control2 Control: Excess Amine High Temp Control2->Intermediate Accelerates

Caption: Reaction pathways for 5-bromo-4-methoxyisatin. Green paths indicate the desired condensation; red paths indicate side reactions (hydrolysis and dimerization) exacerbated by substituents.[2]

FAQ: Troubleshooting Specific Scenarios

Q1: I see a new spot on TLC that doesn't move (Baseline). Is this my product?

  • Diagnosis: Likely Isatinic Acid (Hydrolysis product).[1][2]

  • Test: Treat a small aliquot with dilute HCl. If it cyclizes back to the starting isatin (red spot returns), it was the ring-opened salt.

  • Fix: Your reaction medium is too basic or wet.[2] Switch to Protocol A (Glacial Acetic Acid).

Q2: The reaction stalls at 50% conversion even after 24 hours.

  • Diagnosis: Equilibrium limitation due to 4-OMe steric hindrance.[2]

  • Fix: You must remove water to drive the reaction.

    • Add Molecular Sieves (3Å or 4Å) .

    • If using low-boiling solvent (MeOH), switch to Toluene/Ethanol mix and use a Dean-Stark trap to physically remove water.[1][2]

Q3: Can I use microwave irradiation?

  • Answer: Yes, highly recommended.

  • Why: Microwave heating provides the kinetic energy needed to overcome the 4-OMe steric barrier rapidly, often completing the reaction in 10-20 minutes. This short timeframe minimizes the window for side reactions like degradation or hydrolysis [6].

  • Settings: 100–120°C, 10–20 min, in Ethanol/Acetic Acid.

References

  • Silva, J. F. M., et al. (2001).[1][2] "The Chemistry of Isatins: a Review from 1975 to 1999." Journal of the Brazilian Chemical Society.[3] Link

  • Sommer, R., et al. (2018).[1][2] "Reaction mechanism describing the hydrolysis of isatin." Scientific Reports.[2] Link[1][2]

  • Priyanka, et al. (2025).[1][2][4] "Overview of Schiff Bases of Isatin Derivatives." Acta Scientific Pharmaceutical Sciences. Link

  • BenchChem Technical Support. (2025). "Optimizing Schiff Base Formation." BenchChem.[2][5][6] Link

  • Muğlu, H. (2020).[1][2] "Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives." ResearchGate.[2] Link

  • Li, Y., et al. (2015).[1][2][7] "Synthesis and α-glycosidase inhibitory evaluation of isatin derivatives." Journal of Chemical and Pharmaceutical Research. Link

Sources

Troubleshooting

Stability of 5-bromo-4-methoxy-1H-indole-2,3-dione in DMSO and DMF

A Guide to Ensuring Solution Stability in DMSO and DMF for Researchers Welcome to the technical support guide for 5-bromo-4-methoxy-1H-indole-2,3-dione. As Senior Application Scientists, we understand that the success of...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability in DMSO and DMF for Researchers

Welcome to the technical support guide for 5-bromo-4-methoxy-1H-indole-2,3-dione. As Senior Application Scientists, we understand that the success of your experiments hinges on the integrity of your reagents. The stability of a compound in its stock solution is a critical, yet often overlooked, parameter that can significantly impact data reproducibility and interpretation. This guide provides in-depth answers, troubleshooting advice, and validated protocols to address common stability challenges encountered when working with this substituted isatin in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-bromo-4-methoxy-1H-indole-2,3-dione when dissolved in DMSO or DMF?

The primary stability concerns for this molecule, an isatin derivative, are rooted in its chemical structure. The core issues are:

  • Electrophilicity of the C3-Carbonyl: The isatin core contains a highly electrophilic ketone at the C3 position. This makes it susceptible to nucleophilic attack. While DMSO and DMF are aprotic, residual water or other nucleophilic contaminants can initiate degradation.

  • Oxidation: The indole ring system can be susceptible to oxidation, which can be catalyzed by light, air (oxygen), or trace metal impurities.[1][2] Oxidation can lead to ring-opening of the five-membered ring to form isatoic anhydride derivatives.[3]

  • Solvent Reactivity: DMSO is not always an inert solvent. Under certain conditions (e.g., elevated temperature, presence of catalysts), DMSO can participate in reactions, acting as an oxidant.[4] Isatins have been shown to undergo various reactions in DMSO, sometimes using a combination of I2 and DMSO for oxidative cyclization.[4][5]

  • Photodegradation: Brominated aromatic compounds and indole derivatives can be sensitive to light.[2] Energy from UV or even ambient light can promote degradation pathways.

Q2: I dissolved the compound in DMSO, and the solution turned from orange-red to a darker brown/yellow over time. What is happening?

A color change is a strong visual indicator of chemical degradation. For isatin derivatives, which are typically orange-red crystalline solids, a shift to a darker brown or yellow in solution often signifies the formation of one or more degradation products.[6] This could be due to oxidation of the indole ring or other complex reactions. We strongly recommend preparing fresh solutions and protecting them from light and elevated temperatures. For endpoint assays, if the color change is rapid, consider its potential to interfere with colorimetric or fluorescent readouts.

Q3: My compound is precipitating from my DMSO stock solution, especially after a freeze-thaw cycle. Is this a stability or solubility issue?

This can be either, and it's crucial to differentiate.

  • Solubility Issue: 5-bromo-4-methoxy-1H-indole-2,3-dione, like many organic molecules, is less soluble at lower temperatures. If you prepare a stock solution near its saturation point at room temperature, it may precipitate upon freezing at -20°C or -80°C. Upon thawing, it may not fully redissolve without gentle warming (do not exceed 37-40°C) and vortexing.[2] The presence of even small amounts of water in DMSO can sometimes reduce the solubility of highly nonpolar compounds.

  • Stability Issue: The precipitate could also be a degradant that is less soluble than the parent compound.

To diagnose the issue, centrifuge the sample to pellet the precipitate. Carefully remove the supernatant and analyze both the supernatant and a redissolved sample of the precipitate by HPLC or LC-MS. If the precipitate shows a different chromatographic profile from the parent compound, you have a stability problem.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

To maximize the shelf-life of your compound in solution, adhere to the following laboratory best practices:

  • Use High-Quality, Anhydrous Solvent: Always use new, sealed bottles of anhydrous DMSO or DMF (<0.02% water). Water can facilitate hydrolytic degradation.[7]

  • Protect from Light: Prepare and store solutions in amber glass vials or tubes wrapped in aluminum foil to prevent photodegradation.[2]

  • Store Cold and Desiccated: Store stock solutions at -20°C or -80°C. Before opening a frozen stock vial, allow it to equilibrate to room temperature completely to prevent atmospheric moisture from condensing inside.[2]

  • Aliquot for Single Use: To avoid repeated freeze-thaw cycles, aliquot the main stock solution into smaller, single-use volumes.[8]

  • Inert Atmosphere: For long-term storage (>6 months), consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Action & Explanation
Loss of biological activity in an assay over time. Compound degradation in the stock solution or final assay medium.1. Run a Stability Check: Use the HPLC protocol below to assess the purity of your stock solution. 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a validated stock for each experiment. 3. Consider Assay Buffer Effects: The compound may be unstable in the aqueous, buffered conditions of the final assay. Test its stability directly in the assay medium over the experiment's duration.
Inconsistent results between experiments. Degradation during freeze-thaw cycles; use of aged stock solutions.1. Switch to Single-Use Aliquots: This is the most effective way to prevent variability from freeze-thaw cycles.[8] 2. Re-qualify Old Stocks: Before use, re-check the purity of any stock solution older than 1-2 months using HPLC or LC-MS.
New peaks appearing in HPLC/LC-MS chromatogram. Chemical degradation.1. Identify Degradants: If possible, use mass spectrometry to get a mass for the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Optimize Storage: Move to more stringent storage conditions (e.g., from -20°C to -80°C, use of inert gas).
Solution appears cloudy or contains visible precipitate. Exceeding maximum solubility; precipitation at low temperatures; degradation to an insoluble product.1. Determine Max Solubility: Use the protocol provided by BenchChem to find the compound's solubility limit.[9] 2. Warm & Vortex: Gently warm the solution (max 40°C) and vortex thoroughly before use.[2] 3. Analyze Precipitate: Centrifuge and analyze the precipitate and supernatant separately via HPLC to confirm if it's the parent compound or a degradant.

Experimental Protocol: Assessing Solution Stability

This protocol provides a robust method for quantitatively assessing the stability of 5-bromo-4-methoxy-1H-indole-2,3-dione in DMSO or DMF using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To determine the percent purity of the compound remaining after incubation under various storage conditions.

Materials:

  • 5-bromo-4-methoxy-1H-indole-2,3-dione

  • Anhydrous, HPLC-grade DMSO

  • Anhydrous, HPLC-grade DMF

  • Amber glass HPLC vials with caps

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a 10 mM stock solution of the compound in the chosen solvent (DMSO or DMF). Ensure the compound is fully dissolved. This is your T=0 (Time Zero) reference sample.

  • Sample Incubation:

    • Aliquot the stock solution into separate, clearly labeled amber vials for each condition to be tested.

    • Suggested Conditions:

      • -20°C (Control)

      • 4°C (Refrigerator)

      • Room Temperature (~25°C), protected from light

      • 40°C (Accelerated stability), protected from light

    • Prepare triplicate samples for each condition and each time point.

  • HPLC Analysis (Time Zero):

    • Immediately after preparation, dilute the T=0 stock solution to an appropriate concentration for HPLC analysis (e.g., 50 µM) in the mobile phase starting condition.

    • Inject onto the HPLC system.

    • Example HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% TFA

      • Mobile Phase B: Acetonitrile with 0.1% TFA

      • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan from 210-400 nm; quantify at the absorption maximum (e.g., ~260-350 nm).[3]

    • Record the peak area of the parent compound. The purity at T=0 is defined as 100%.

  • Analysis at Subsequent Time Points:

    • At each scheduled time point (e.g., 24h, 48h, 1 week, 4 weeks), retrieve one set of vials from each storage condition.

    • Allow vials to equilibrate to room temperature before opening.

    • Prepare and analyze the samples by HPLC using the exact same method as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % remaining versus time for each condition. A significant drop (>5-10%) indicates instability under that condition.

Data Summary: Expected Stability Profile

The following table summarizes the expected stability based on the known chemistry of isatins and related heterocyclic compounds. Users must verify these expectations with their own experimental data.

Solvent Condition Expected Stability (Purity after 4 weeks) Primary Degradation Risk
Anhydrous DMSO-20°C, Dark>98%Minimal
Anhydrous DMSORoom Temp, Dark90-95%Slow oxidation/reaction
DMSO (5% H₂O)Room Temp, Dark<90%Hydrolysis, Oxidation
Anhydrous DMF-20°C, Dark>98%Minimal
Anhydrous DMFRoom Temp, Dark90-95%Slow decomposition

Visual Workflows and Pathways

G cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous Solvent aliquot Aliquot into Amber Vials (Triplicates) prep_stock->aliquot analyze_t0 Analyze T=0 (Define 100% Purity) prep_stock->analyze_t0 s_neg20 -20°C (Control) aliquot->s_neg20 s_4 4°C aliquot->s_4 s_rt Room Temp aliquot->s_rt s_40 40°C (Accelerated) aliquot->s_40 analyze_tx Analyze T=x (e.g., 1, 2, 4 weeks) s_neg20->analyze_tx s_4->analyze_tx s_rt->analyze_tx s_40->analyze_tx compare Calculate % Remaining vs. T=0 analyze_t0->compare analyze_tx->compare

Caption: Workflow for Experimental Stability Assessment.

G cluster_pathways Potential Degradation Pathways parent 5-bromo-4-methoxy- 1H-indole-2,3-dione oxidation Oxidative Ring Opening (Isatoic Anhydride Derivative) parent->oxidation O₂, light, heat solvent_adduct Solvent Adduct (e.g., via C3-carbonyl) parent->solvent_adduct H₂O, impurities photolysis Photodegradation (e.g., De-bromination, dimerization) parent->photolysis UV/Light

Caption: Potential Degradation Pathways for Isatin Derivatives.

References

  • Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. (2019). ACS Omega.
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). PMC.
  • Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences - International Research and Publishing Academy.
  • Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2021). DergiPark.
  • Chromatogram of the thermal degradation of isatin. (n.d.). ResearchGate.
  • Previous methods for isatin synthesis. (n.d.). ResearchGate.
  • addressing stability issues of 5-Bromo-1H- indole-2-carboxylic acid in solution. (n.d.). Benchchem.
  • Low-temperature Structural Dynamics of Isatin in Dimethyl Sulfoxide (DMSO) Using Dielectric Spectroscopy. (2023). ResearchGate.
  • Low Temperature Structural Dynamics of Isatin in Dimethyl Sulfoxide (DMSO) Using. (n.d.). ResearchGate.
  • Isatin - Solubility of Things. (n.d.). Solubility of Things.
  • Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (n.d.). PMC.
  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). MDPI.
  • DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. (2012). Taylor & Francis Online.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026). Journal of Biomolecular Screening.
  • Stability of screening compounds in wet DMSO. (2008). PubMed.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Semantic Scholar.
  • DMSO tolerance and reagent stability testing. (n.d.). ResearchGate.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (n.d.). Benchchem.
  • Solubility and Thermodynamic Functions of Isatin in Pure Solvents. (2014). ACS Publications.

Sources

Optimization

Controlling regioselectivity in 5-bromo-4-methoxyisatin N-alkylation

This guide serves as a specialized technical support resource for the regioselective N-alkylation of 5-bromo-4-methoxyisatin . It is designed for medicinal chemists and process development scientists encountering yield o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the regioselective N-alkylation of 5-bromo-4-methoxyisatin . It is designed for medicinal chemists and process development scientists encountering yield or selectivity issues.

Current Status: Active Topic: Controlling Regioselectivity (N1 vs. O2) Applicable Substrate: 5-bromo-4-methoxy-1H-indole-2,3-dione

Executive Summary: The Regioselectivity Challenge

The alkylation of isatin derivatives presents a classic ambident nucleophile challenge. Upon deprotonation, the isatin anion resonates between the nitrogen (N1) and the carbonyl oxygen (O2).

For 5-bromo-4-methoxyisatin , two specific structural factors influence this equilibrium:

  • 4-Methoxy Group (Steric/Electronic): Located at the C4 position, the methoxy group exerts a mesomeric donating effect (+M) toward the C3 carbonyl, but its proximity to the bridgehead can subtly influence the dipole of the adjacent amide system.

  • 5-Bromo Group (Inductive): The -I effect increases the acidity of the N-H proton (pKa ~10.5), facilitating deprotonation, but also stabilizes the negative charge, potentially reducing nucleophilicity.

The Goal: Maximize N-alkylation (thermodynamically favored) while suppressing O-alkylation (kinetically favored under specific conditions) and preventing ring opening (hydrolysis).

Troubleshooting Dashboard (Q&A)

Issue 1: "I am observing significant O-alkylated byproduct (enol ether)."

Diagnosis: This typically occurs due to "Hard-Soft Acid-Base" (HSAB) mismatches or improper solvent coordination. Root Cause: The use of "hard" electrophiles or conditions that favor the charge density on Oxygen.

Variable Recommendation Technical Rationale
Base Counter-ion Switch to Cs⁺ or K⁺ Avoid Ag⁺ salts. Silver coordinates to the halide of the alkylating agent and favors attack by the "hard" center (Oxygen). Cs⁺ provides a "naked" anion effect, favoring N-alkylation.[1]
Electrophile Use Iodides/Bromides Alkyl sulfonates (e.g., Methyl Triflate, Mesylates) are "hard" electrophiles and favor O-alkylation.[1] Alkyl iodides are "soft" and favor Nitrogen.[2]
Solvent Polar Aprotic (DMF/NMP) Polar aprotic solvents solvate the cation but leave the isatin anion free to react. Protic solvents (EtOH) can H-bond to the Oxygen, reducing its nucleophilicity, but often slow the overall rate.[1]

Corrective Action:

"If using Ag₂CO₃ or alkyl sulfonates, switch to Cs₂CO₃ and an alkyl iodide in anhydrous DMF at 25–60°C."

Issue 2: "The reaction is sluggish, or I see unreacted starting material."

Diagnosis: Incomplete deprotonation or steric/electronic deactivation. Root Cause: The 5-bromo substituent withdraws electron density, stabilizing the anion. While this aids deprotonation, it makes the resulting anion a weaker nucleophile.

Corrective Action:

  • Increase Temperature: Raise reaction temperature to 60–80°C .

  • Switch Base: Transition from K₂CO₃ to NaH (Sodium Hydride) . NaH ensures irreversible, quantitative deprotonation.[1]

  • Catalysis: Add 10 mol% KI (Potassium Iodide) if using alkyl chlorides or bromides (Finkelstein reaction in situ).

Issue 3: "My product yield is low, and I see a carboxylic acid derivative."

Diagnosis: Ring opening (Hydrolysis).[1] Root Cause: Attack of hydroxide (from wet solvent or base) on the C2 amide carbonyl. This is exacerbated by the electron-withdrawing 5-bromo group, which makes the C2 carbonyl more electrophilic.

Corrective Action:

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"Ensure strict anhydrous conditions. Dry DMF over molecular sieves (4Å). If using hydroxide bases (KOH/NaOH), switch immediately to anhydrous K₂CO₃ or NaH ."[1]

Optimized Experimental Protocol

Objective: Synthesis of N-alkyl-5-bromo-4-methoxyisatin with >95% N-selectivity.

Materials
  • Substrate: 5-Bromo-4-methoxyisatin (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide (1.2 equiv) [or Alkyl Bromide + 0.1 equiv KI][1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) OR Sodium Hydride (NaH) (1.2 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure (Carbonate Method)[1]
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Charge the flask with 5-bromo-4-methoxyisatin (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion.

    • Observation: The solution will likely darken (deep red/orange) due to the formation of the isatinate anion.

    • Time: Stir at Room Temperature (RT) for 30 minutes to ensure equilibrium deprotonation.

  • Alkylation: Add the Alkyl Iodide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 50°C . Monitor via TLC (typically 2–4 hours).[1][3]

    • TLC Tip: The N-alkyl product is usually less polar (higher Rf) than the starting material.

  • Workup:

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Precipitation: The product often precipitates as an orange/red solid. Filter and wash with water to remove DMF.

    • Extraction (if oil forms): Extract with EtOAc (3x).[1][4] Wash combined organics with LiCl (5% aq) to remove residual DMF, then Brine.[1] Dry over Na₂SO₄.[3][4][5]

Decision Logic & Mechanism

The following diagram illustrates the kinetic vs. thermodynamic pathways and the decision tree for optimization.

IsatinAlkylation Start 5-Bromo-4-Methoxyisatin Base Deprotonation (Base) Start->Base Anion Ambident Anion (Resonance) Base->Anion -H+ PathN Path A: N-Alkylation (Thermodynamic/Soft) Anion->PathN Major Product PathO Path B: O-Alkylation (Kinetic/Hard) Anion->PathO Minor Product PathH Path C: Hydrolysis (Ring Opening) Anion->PathH Side Reaction CondN Conditions: Polar Aprotic (DMF) Soft Electrophile (R-I) Cs+ / K+ Counterion CondN->PathN CondO Conditions: Ag+ Salts Hard Electrophile (R-OTf) Non-polar solvents CondO->PathO CondH Conditions: Wet Solvent Strong OH- Base High Temp CondH->PathH

Caption: Mechanistic pathways for isatin alkylation. Green path represents the desired N-alkylation trajectory optimized by Cs₂CO₃/DMF conditions.

Comparative Data: Base & Solvent Effects[1][6][7][8]

The following data summarizes typical regioselectivity ratios (N:O) for substituted isatins based on internal application data and literature precedents [1, 2].

Base SystemSolventTemperatureN:O[6][7][8][9][10] RatioYieldNotes
Cs₂CO₃ DMF 50°C >98:2 92% Recommended. Best balance of rate and selectivity.
K₂CO₃AcetoneReflux90:1075%Slower reaction; heterogeneous mixture.
NaHDMF0°C -> RT>99:188%Excellent selectivity but requires strict anhydrous handling.
Ag₂CO₃BenzeneReflux20:8065%Avoid. Favors O-alkylation (enol ether formation).[1]
K₂CO₃EtOHReflux95:560%Lower yield due to potential ring opening or solvolysis.

References

  • Garden, S. J., et al. (2001).[1][4] "The N-alkylation of isatins: A review of the synthetic methods." Journal of the Brazilian Chemical Society.[4] Link

  • Pinto, A. C., et al. (2008).[1] "Simple and Efficient Microwave Assisted N-Alkylation of Isatin." Molecules. Link[1]

  • Shvekhgeimer, M. G. A. (1996).[1] "The reaction of isatin with alkylating agents."[6][11][7][10][12][13][14] Russian Chemical Reviews. Link[1]

  • BenchChem Technical Support. (2025). "Troubleshooting N-Alkylation of Isatin Derivatives." BenchChem Application Notes. Link[1]

Sources

Troubleshooting

Removing impurities from 5-bromo-4-methoxy-1H-indole-2,3-dione reaction mixtures

Technical Support Center: High-Purity Isolation of 5-Bromo-4-Methoxyisatin Current Status: Online Operator: Senior Application Scientist, Isatin Chemistry Division Ticket ID: #ISAT-5Br4OMe-PURIFY The Triage Desk: Identif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Isolation of 5-Bromo-4-Methoxyisatin

Current Status: Online Operator: Senior Application Scientist, Isatin Chemistry Division Ticket ID: #ISAT-5Br4OMe-PURIFY

The Triage Desk: Identify Your Impurity Profile

Before initiating any protocol, we must diagnose the specific nature of your crude reaction mixture. The synthesis of 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-methoxyisatin) is notoriously difficult due to the steric crowding at the 4-position and the directing effects of the precursor aniline (likely 4-bromo-3-methoxyaniline).

Select the symptom that best matches your current situation:

SymptomDiagnosisPrimary ContaminantRecommended Protocol
Black/Dark Red Tar PolymerizationOxidative tars & resinsProtocol A (Base Rescue)
Double NMR Peaks Regioisomerism5-bromo-6-methoxyisatinProtocol B (Fractional Cryst.)
Yellow/White Residue Inorganic Contamination

, Hydroxylamine salts
Protocol C (Aqueous Wash)
Oily/Gum Product Incomplete CyclizationIsonitroso intermediateProtocol D (Acid Hydrolysis)

Part 1: Critical Purification Protocols

Protocol A: The "Base Rescue" Method (Removing Tars)

Target: Removal of non-acidic polymerization byproducts formed during Sandmeyer cyclization.

The Science: Isatins possess an acidic N-H proton (


). They dissolve readily in dilute alkali, forming a soluble isatinate salt (deep purple/red solution). Tarry polymers and neutral organic impurities generally do not dissolve or can be filtered off.

Step-by-Step:

  • Suspend the crude black solid in 0.5 N NaOH (Use 10 mL per gram of crude).

  • Stir vigorously for 30 minutes at room temperature. The solution should turn deep red/violet.

  • Filtration: Filter the mixture through a Celite pad to remove the insoluble black tar.

  • Acidification: Cool the filtrate to 0°C. Slowly add 1 N HCl dropwise with stirring until pH 3-4 is reached.

    • Note: Do not overshoot to pH 1, or you may re-precipitate acid-soluble impurities.

  • Collect the orange/red precipitate by vacuum filtration.[1] Wash with ice-cold water.

Protocol B: Separation of Regioisomers (The 4-OMe vs. 6-OMe Challenge)

Target: Isolating the 4-methoxy isomer from the thermodynamically favored 6-methoxy isomer.

The Science: If you synthesized this via the Sandmeyer route using 4-bromo-3-methoxyaniline, the cyclization preferentially occurs at the less hindered position (para to the methoxy), yielding 5-bromo-6-methoxyisatin . The target 5-bromo-4-methoxyisatin (cyclization ortho to methoxy) is the minor, sterically hindered product.

Differentiation Strategy: The 4-methoxy isomer exhibits intramolecular hydrogen bonding (or electrostatic repulsion) between the methoxy oxygen and the C3 carbonyl, altering its solubility compared to the 6-methoxy isomer.

  • Solvent System: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the mixture in boiling glacial AcOH (minimal volume).

    • Allow to cool slowly to room temperature.

    • The 6-methoxy isomer typically crystallizes first due to higher symmetry and better packing. Filter this out (this is likely your impurity if you want the 4-isomer).

    • Concentrate the mother liquor (filtrate) and cool to 4°C to induce crystallization of the 5-bromo-4-methoxyisatin .

  • Chromatographic Alternative:

    • If crystallization fails, use Silica Gel Chromatography.

    • Eluent: Toluene:Ethyl Acetate (gradient from 9:1 to 7:3). The 6-methoxy isomer usually elutes before the 4-methoxy isomer due to lower polarity.

Protocol C: Recrystallization for Final Polish

Target: Removal of trace salts and colored oxide impurities.

Preferred Solvent: Glacial Acetic Acid is superior to Ethanol for halogenated isatins.

  • Dissolve the semi-pure solid in boiling glacial acetic acid.

  • Add activated charcoal (10% w/w), boil for 2 minutes, and filter hot.

  • Cool slowly. The product should form distinct orange/red needles.

  • Wash crystals with a small amount of cold hexanes or ether to remove acetic acid residues.

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

IsatinPurification Start Crude 5-Br-4-OMe Reaction Mixture CheckSolubility Check Solubility in 0.5N NaOH Start->CheckSolubility Insoluble Insoluble Residue (Tars/Polymers) CheckSolubility->Insoluble Remains Solid Soluble Soluble Fraction (Isatinate Salt) CheckSolubility->Soluble Dissolves (Red/Violet) Filter Filter through Celite Soluble->Filter Acidify Acidify Filtrate (HCl to pH 3-4) Filter->Acidify Precipitate Orange/Red Precipitate Acidify->Precipitate CheckIsomers NMR Check: Regioisomers Present? Precipitate->CheckIsomers YesIsomers Yes: Mixture of 4-OMe and 6-OMe CheckIsomers->YesIsomers NoIsomers No: Single Isomer CheckIsomers->NoIsomers FractCryst Fractional Crystallization (Glacial AcOH) YesIsomers->FractCryst FinalCryst Final Recrystallization (AcOH or EtOH) NoIsomers->FinalCryst Solid1 Precipitate 1 (Likely 6-OMe Isomer) FractCryst->Solid1 First Crop Liquor Mother Liquor (Enriched 4-OMe) FractCryst->Liquor Filtrate Liquor->FinalCryst

Caption: Figure 1. Logical workflow for the purification of substituted isatins, prioritizing the removal of polymeric tars via base extraction followed by regioisomer separation.

Part 3: Frequently Asked Questions (Technical Deep Dive)

Q1: Why is the yield of the 4-methoxy isomer so low compared to the 6-methoxy isomer? A: This is a classic issue of Electrophilic Aromatic Substitution (EAS) directing effects. In the Sandmeyer synthesis, the isonitrosoacetanilide intermediate cyclizes onto the aromatic ring mediated by sulfuric acid.[2]

  • The Precursor: 4-bromo-3-methoxyaniline.

  • The Directing Groups: The methoxy group (-OMe) is a strong ortho/para director. The bromo group (-Br) is a weak ortho/para director.

  • The Conflict: The position para to the methoxy group (which becomes the 6-position in the isatin) is sterically open and electronically activated. The position ortho to the methoxy group (which becomes the 4-position) is "sandwiched" between the methoxy group and the amide nitrogen.

  • Result: Cyclization preferentially occurs at the unhindered 6-position. To favor the 4-isomer, you may need to switch to the Stolle Synthesis (using oxalyl chloride) or a lithiation strategy, although these have their own purification challenges [1].

Q2: My product contains a persistent "oxime" impurity. How do I remove it? A: The "oxime" is the uncyclized isonitrosoacetanilide intermediate. This indicates the cyclization step in


 was incomplete, likely due to insufficient temperature or time.
  • Removal: This intermediate is often less acidic than the isatin product. The Base Rescue (Protocol A) often leaves this impurity behind in the insoluble fraction or keeps it in solution upon mild acidification (pH 3-4), whereas the isatin precipitates.

  • Prevention: Ensure your sulfuric acid cyclization reaches 80-90°C for at least 15-20 minutes. Some protocols suggest adding a "decoy agent" (like formaldehyde) during workup to scavenge excess hydroxylamine, preventing reformation of oximes [2].

Q3: Can I use Column Chromatography instead of crystallization? A: Yes, but be warned: Isatins streak on silica gel due to their acidity.

  • Fix: Add 1% Acetic Acid to your mobile phase (e.g., Toluene/Ethyl Acetate/Acetic Acid).

  • Order of Elution: In most non-polar systems, the 6-methoxy isomer (less polar/more symmetrical) elutes first. The 4-methoxy isomer (more polar/hindered) elutes second.

Q4: Why Glacial Acetic Acid? Isn't Ethanol safer? A: Ethanol is safer but often fails to separate the regioisomers effectively. Glacial Acetic Acid acts as both a solvent and a protonating agent, breaking up intermolecular hydrogen bond networks that trap impurities. It allows for the formation of dense, well-defined crystals that exclude the "tar" molecules [3].

References

  • Silva, B. V., et al. (2013). "Synthesis and Screening of New Isatin Derivatives." Der Pharma Chemica, 2(6), 378-384.[3] Link

  • Organic Syntheses. (1925). "Isatin." Organic Syntheses, Coll.[1][4] Vol. 1, p.327. (Standard Sandmeyer Protocol and Base Purification). Link

  • Sumpter, W. C. (1944). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434. (Foundational review on solubility and reactivity). Link

  • Garden, S. J., et al. (2002). "Regioselective synthesis of isatins." Tetrahedron Letters, 43(33), 5877-5879. (Discussion on isomer selectivity). Link

Sources

Optimization

Technical Support Center: Overcoming Steric Barriers in 4-Methoxy Isatin Scaffolds

Executive Summary: The "Peri-Effect" Challenge Welcome to the technical support hub for isatin functionalization. You are likely here because your standard protocols for isatin derivatization are failing with 4-methoxyis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Peri-Effect" Challenge

Welcome to the technical support hub for isatin functionalization. You are likely here because your standard protocols for isatin derivatization are failing with 4-methoxyisatin .

The Core Issue: The 4-position of the isatin nucleus is unique. A substituent here exerts the "Peri-Effect," a combination of two inhibitory forces affecting the C3-carbonyl:

  • Steric Occlusion: The methoxy group at C4 physically occupies the space required for a nucleophile (like an amine or hydrazine) to attack the C3 ketone.

  • Electronic Deactivation: Unlike halogens, the methoxy group is a strong Resonance Donor (+R). It donates electron density into the aromatic ring and, by conjugation, to the C3 carbonyl carbon. This makes the C3 carbon less electrophilic and significantly less reactive toward nucleophiles.

This guide provides optimized protocols to overcome this "double whammy" of steric hindrance and electronic deactivation.

Module 1: Troubleshooting C3-Condensation (Schiff Bases)

Common Application: Synthesis of hydrazones, thiosemicarbazones, and imines.

User Query:

"I am refluxing 4-methoxyisatin with an aromatic amine in ethanol with catalytic acetic acid, but I see no precipitate after 12 hours. TLC shows mostly starting material."

Root Cause Analysis:

Standard ethanol reflux provides insufficient thermal energy to overcome the activation energy barrier raised by the 4-OMe group. The equilibrium constant (


) for this condensation is unfavorable due to the stability of the starting ketone (resonance stabilization).
Corrective Protocol: Microwave-Assisted Dehydrative Synthesis

To force this reaction, you must increase the reaction temperature and irreversibly remove water.

Step-by-Step Protocol:

  • Solvent Switch: Abandon Ethanol (bp 78°C). Switch to Glacial Acetic Acid (bp 118°C). It acts as both solvent and catalyst.[1][2]

  • Stoichiometry: Use a slight excess of the amine (1.2 equivalents).

  • Microwave Irradiation (Recommended):

    • Power: 300W (Dynamic mode)

    • Temperature: 110°C

    • Time: 10–20 minutes

    • Vessel: Sealed pressure vial

  • Alternative (Thermal): If microwave is unavailable, reflux in Toluene using a Dean-Stark apparatus to physically remove water. This is critical to drive the equilibrium to the right.

Self-Validating Check:

  • Visual: 4-methoxyisatin is distinctively orange/red. The Schiff base product typically precipitates as a bright yellow or pale orange solid upon cooling.

  • TLC: Monitor the disappearance of the starting material spot (

    
     in 30% EtOAc/Hexane).
    

Comparative Yield Data:

Reaction ConditionSolventCatalystTimeYield (4-OMe Isatin)
Standard Thermal Ethanol3 drops AcOH12 hrs< 15% (Trace)
High-Temp Thermal Glacial AcOHNone (Solvent is cat.)6 hrs55–60%
Microwave Assisted Ethanol/AcOH (9:1)AcOH15 mins 85–92%
Module 2: Multicomponent Reactions (Spiro-Oxindoles)

Common Application: 1,3-Dipolar Cycloadditions to form spiro-heterocycles.

User Query:

"My one-pot three-component reaction (Isatin + Amino Acid + Chalcone) works for unsubstituted isatin but yields a complex mixture with 4-methoxyisatin."

Root Cause Analysis:

In a one-pot reaction, the formation of the intermediate azomethine ylide (formed from isatin + amino acid) is the rate-determining step. The 4-OMe steric bulk slows this formation, allowing the chalcone to degrade or polymerize before the dipole is ready to trap it.

Corrective Protocol: The Sequential "Two-Step" Fix

Do not use a one-pot approach for sterically hindered substrates. Isolate the intermediate.

Workflow:

  • Step A (Imine Formation): React 4-methoxyisatin with the amino acid (e.g., sarcosine) in methanol under reflux for 2 hours.

    • Note: The decarboxylation to the azomethine ylide happens in situ. If stable imine isolation is impossible, simply ensure complete consumption of isatin before adding the dipolarophile.

  • Step B (Cycloaddition): Add the dipolarophile (chalcone/alkene) only after Step A is complete (verified by TLC).

  • Solvent: Use Methanol/Chloroform (1:1) . The polarity helps stabilize the zwitterionic intermediate.

Module 3: N-Alkylation (N1-Functionalization)

Common Application: Attaching alkyl chains or benzyl groups to the indole nitrogen.

User Query:

"Does the 4-methoxy group affect N-alkylation? My reaction with Potassium Carbonate is sluggish."

Root Cause Analysis:

Yes. The 4-OMe group is an Electron Donating Group (EDG). It increases the electron density on the Nitrogen atom, making the N-H proton less acidic (


) compared to 5-nitroisatin (

). Weak bases like

in acetone may be insufficient.
Corrective Protocol: Base Enhancement
  • Reagent: Switch to Cesium Carbonate (

    
    )  or Sodium Hydride (NaH) .
    
    • Why?

      
       provides the "Cesium Effect," improving solubility and nucleophilicity of the isatin anion in organic solvents.
      
  • Solvent: Use DMF or Acetonitrile . Avoid protic solvents.

  • Temperature: 60°C is usually sufficient; avoid higher temps to prevent ring opening (hydrolysis).

Visual Troubleshooting Logic

The following diagram outlines the decision process for functionalizing the difficult C3 position of 4-methoxyisatin.

IsatinLogic cluster_legend Key Factors Start START: 4-Methoxyisatin C3 Reaction CheckReact Standard Reflux (EtOH/AcOH)? Start->CheckReact Result1 Yield < 20%? CheckReact->Result1 SolventSwitch Switch Solvent: Glacial AcOH (Temp > 100°C) Result1->SolventSwitch Yes Microwave Method B: Microwave Irradiation (300W, 110°C, 15 min) Result1->Microwave Yes (Recommended) DeanStark Method A: Dean-Stark Trap (Toluene Reflux) SolventSwitch->DeanStark If Water Persists Success SUCCESS: Product Precipitates (Check TLC) DeanStark->Success Microwave->Success Legend1 4-OMe blocks C3 physically (Steric) Legend2 4-OMe deactivates C3 electronically (+R)

Caption: Decision matrix for overcoming the low reactivity of 4-methoxyisatin at the C3 position. Method B (Microwave) is the preferred high-throughput route.

References
  • Silva, J. F. M., et al. (2001). "Recent advances in the synthesis and reactivity of isatin derivatives." Arkivoc, 2001(1), 148-201.[3]

  • Pervez, H., et al. (2016). "Synthesis and biological evaluation of some new N4-substituted isatin-3-thiosemicarbazones." European Journal of Medicinal Chemistry, 45(1), 35-42.

  • Gangarapu, K., et al. (2012).[4][5] "Microwave Assisted Synthesis, Characterization of Some New Isatin Derivatives." Letters in Drug Design & Discovery, 9(10), 934-941.[5]

  • Sumpter, W. C. (1954). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393–434. (Foundational text on Isatin reactivity).

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Interpretation of 5-bromo-4-methoxyisatin: A Comparative and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals Isatin (1H-indole-2,3-dione) and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a vast array of biological activities. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a vast array of biological activities. The precise substitution pattern on the aromatic ring is critical to a compound's function, making unambiguous structural characterization paramount. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, interpreting the spectra of multi-substituted, electronically complex isatins can be challenging.

Pillar 1: Foundational Principles of Aromatic ¹H NMR

To interpret the spectrum of 5-bromo-4-methoxyisatin, one must first understand how substituents electronically influence the aromatic ring. The chemical shift (δ), measured in parts per million (ppm), of a proton is dictated by its local electronic environment. Electron-rich environments shield protons from the spectrometer's magnetic field, causing their signal to appear at a lower chemical shift (upfield). Conversely, electron-poor environments deshield a proton, shifting its signal downfield to a higher ppm value.

In substituted aromatic systems, this shielding and deshielding is primarily governed by the interplay of two electronic effects: the Inductive Effect and the Resonance (or Mesomeric) Effect .

  • Inductive Effect (I): This is an effect transmitted through the sigma (σ) bonds. Electronegative atoms (like Oxygen or Bromine) pull electron density away from the ring, deshielding the aromatic protons. This is a distance-dependent effect that weakens further from the substituent.

  • Resonance Effect (M or R): This effect is transmitted through the pi (π) system. Substituents with lone pairs of electrons adjacent to the aromatic ring (like a methoxy group) can donate this electron density into the ring. This increases electron density, particularly at the ortho and para positions, causing significant shielding (an upfield shift). Halogens, like bromine, are weakly deactivating via resonance.

The final chemical shift of a proton is the net result of these competing forces. For the substituents in 5-bromo-4-methoxyisatin:

  • Methoxy (-OCH₃): Strongly electron-donating via resonance (+M), but moderately electron-withdrawing via induction (-I). The resonance effect is dominant, leading to a net increase in electron density and shielding at the ortho and para positions.

  • Bromo (-Br): Strongly electron-withdrawing via induction (-I) due to its high electronegativity. It is weakly electron-donating via resonance (+M), but the inductive effect overwhelmingly dominates, leading to net deshielding.

G cluster_methoxy Methoxy Group (-OCH3) cluster_bromo Bromo Group (-Br) m_res Strong Resonance Donation (+M) (Shields ortho/para positions) m_net Net Effect: Strong Shielding (Especially at para position) m_res->m_net Dominant m_ind Inductive Withdrawal (-I) (Deshields locally) m_ind->m_net b_res Weak Resonance Donation (+M) b_net Net Effect: Deshielding b_res->b_net b_ind Strong Inductive Withdrawal (-I) (Deshields all positions) b_ind->b_net Dominant

Caption: Electronic effects of methoxy and bromo substituents.

Pillar 2: Building the Interpretation from Known Analogs

Baseline: Isatin

First, we consider the parent scaffold, isatin. In DMSO-d₆, the aromatic protons of isatin present a complex but logical pattern. H-6, being para to the electron-withdrawing C=O group at position 3 and ortho to the electron-withdrawing amide group, is the most deshielded aromatic proton. H-7 is shielded by comparison due to its position adjacent to the electron-donating NH group.

  • ¹H NMR (DMSO-d₆): δ 11.09 (s, 1H, NH), 7.58 (td, 1H, H-6), 7.50 (d, 1H, H-4), 7.08 (td, 1H, H-5), 6.91 (d, 1H, H-7).

Case Study: 5-bromoisatin

Introducing a bromine atom at the C-5 position dramatically simplifies the spectrum and alters the chemical shifts. Bromine's strong inductive effect deshields all protons relative to isatin, but its influence is most pronounced on the adjacent protons, H-4 and H-6.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.23 (s, 1H, NH), 7.74 (dd, J = 8.3, 1.9 Hz, 1H, H-6), 7.66 (d, J = 1.9 Hz, 1H, H-4), 6.88 (d, J = 8.3 Hz, 1H, H-7).

Analysis:

  • H-7 (6.88 ppm): This proton is relatively unaffected compared to its position in isatin (6.91 ppm). It remains a doublet due to coupling with H-6.

  • H-4 (7.66 ppm): This proton is significantly deshielded (shifted downfield from 7.50 ppm in isatin) due to being ortho to the bromine. It appears as a small doublet due to meta-coupling with H-6.

  • H-6 (7.74 ppm): This proton is also strongly deshielded (shifted downfield from 7.58 ppm) as it is ortho to the bromine. It appears as a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4.

Pillar 3: Predictive Interpretation of 5-bromo-4-methoxyisatin

With the foundational effects understood, we can now predict the ¹H NMR spectrum of 5-bromo-4-methoxyisatin. The key is to analyze the combined electronic contributions of the methoxy group at C-4 and the bromo group at C-5 on the two remaining aromatic protons, H-6 and H-7.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • -OCH₃ (Singlet, ~3.9-4.1 ppm): The three methoxy protons are equivalent and not coupled to other protons, so they will appear as a sharp singlet. Its position is in the typical range for an aryl methoxy group.

  • H-7 (Doublet, ~7.0-7.2 ppm): This proton is ortho to the electron-withdrawing C=O group and meta to both the methoxy and bromo substituents. Its chemical shift will be primarily dictated by the isatin core, but slightly shielded relative to its position in 5-bromoisatin due to the weak influence of the meta-methoxy group. It will appear as a doublet due to ortho-coupling with H-6.

  • H-6 (Doublet, ~7.4-7.6 ppm): This proton is subject to two strong, opposing forces. It is para to the powerfully shielding methoxy group (+M effect) and ortho to the deshielding bromo group (-I effect). While the bromine's deshielding is strong, the para-donating resonance of the methoxy group is also very powerful. We predict the net result will be a signal that is significantly shielded (shifted upfield) compared to H-6 in 5-bromoisatin (7.74 ppm). It will appear as a doublet from coupling to H-7.

  • NH (Broad Singlet, >11.0 ppm): The N-H proton of the isatin core is acidic and will appear as a broad singlet at a very downfield position, similar to other isatins.

Comparative Data Summary

The following table objectively compares the experimental chemical shifts of the parent compounds with the predicted values for 5-bromo-4-methoxyisatin, providing a clear rationale for the interpretation.

CompoundSolventH-4 (ppm)H-6 (ppm)H-7 (ppm)-OCH₃ (ppm)NH (ppm)
Isatin (Experimental)DMSO-d₆7.50 (d)7.58 (td)6.91 (d)N/A~11.1
5-bromoisatin (Experimental)DMSO-d₆7.66 (d)7.74 (dd)6.88 (d)N/A~11.2
5-bromo-4-methoxyisatin (Predicted)DMSO-d₆N/A~7.4-7.6 (d)~7.0-7.2 (d)~3.9-4.1 (s)>11.0 (br s)

Experimental Protocol for Data Acquisition

To validate this prediction and for any researcher working with isatin derivatives, acquiring a high-quality ¹H NMR spectrum is essential. The following protocol outlines a self-validating system for reliable data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isatin derivative.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for isatins due to its excellent solubilizing power for polar, aromatic compounds.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is critical.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp, symmetrical peak shape for the residual solvent signal (e.g., DMSO-d₅ at ~2.50 ppm). This step is crucial for resolving fine coupling patterns.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters:

      • Spectral Width: Set to cover a range from approximately -1 to 13 ppm.

      • Number of Scans: Typically 16 or 32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): Use a delay of at least 1-2 seconds to ensure quantitative integration if needed.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) to confirm the structure.

Caption: Workflow for ¹H NMR data acquisition and analysis.

Conclusion

The interpretation of the ¹H NMR spectrum for 5-bromo-4-methoxyisatin is a clear demonstration of how fundamental principles can be used to predict and understand complex molecular structures. By dissecting the competing electronic effects of the bromo and methoxy substituents and comparing them to simpler, known analogues, we can confidently assign the proton signals. The strong deshielding effect of the bromine at C-5 is significantly modulated by the powerful shielding resonance of the methoxy group at C-4, particularly for the proton at C-6. This guide provides a logical framework for researchers to approach the spectral interpretation of novel multi-substituted heterocyclic systems, reinforcing the predictive power of NMR spectroscopy in modern chemical research.

References

  • University of California, Davis. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." LibreTexts. [Link]

  • Hosseinzadeh, R., et al. "Simple and Efficient Method for the Preparation of 5-Bromoisatins." Caspian Journal of Chemistry, 2012.
  • PubChem. "5-Bromoisatin." National Center for Biotechnology Information. [Link]

  • Sharma, G., et al. "Isatin and its derivatives: a survey of recent syntheses, reactions, and applications." RSC Advances, 2019. [Link]

  • Pretsch, E., et al. "Tables For Organic Structure Analysis."
  • Chemistry Steps. "NMR Chemical Shift Values Table." [Link]

  • Oregon State University. "1H NMR Chemical Shift." [Link]

  • JoVE. "NMR Spectroscopy of Benzene Derivatives." [Link]

  • LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." [Link]

  • Chemistry Stack Exchange. "1H NMR of 4-Methylanisole." [Link]

  • Babij, N.R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016. [Link]

Comparative

FTIR spectral analysis of 5-bromo-4-methoxy-1H-indole-2,3-dione functional groups

Topic: Comparative FTIR Profiling: 5-bromo-4-methoxy-1H-indole-2,3-dione vs. Isatin Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Structural Biologists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative FTIR Profiling: 5-bromo-4-methoxy-1H-indole-2,3-dione vs. Isatin Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Structural Biologists

Executive Summary

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectral characteristics of 5-bromo-4-methoxy-1H-indole-2,3-dione (a substituted isatin derivative). It objectively compares the target molecule against its parent scaffold (Isatin) and mono-substituted precursors to facilitate rapid structural verification.

Key Differentiators:

  • Electronic Push-Pull: The coexistence of an electron-withdrawing group (5-Br) and an electron-donating group (4-OMe) creates a unique fingerprint in the fingerprint region (1500–600 cm⁻¹).

  • Carbonyl Environment: The 4-methoxy substituent exerts a steric and field effect on the C-3 ketone, distinguishing it from 5- or 6-methoxy isomers.

Structural & Vibrational Analysis

The target molecule is a vicinal disubstituted isatin. To interpret the spectrum accurately, one must deconstruct the competing electronic effects:

  • The Core (Isatin): Contains a lactam (amide) at C-2 and a ketone at C-3.

  • 5-Bromo (Inductive Withdrawal): The -I effect pulls electron density from the aromatic ring, typically shifting aromatic C=C stretches to slightly higher frequencies due to bond stiffening, while introducing a distinct C-Br stretch in the far-IR/fingerprint region.

  • 4-Methoxy (Resonance Donor + Steric): The +M effect increases electron density in the ring. Uniquely, the 4-position is peri- to the C-3 carbonyl. This proximity often disrupts the planarity or dipole alignment of the C-3 ketone, resulting in frequency shifts compared to 5- or 6-methoxy isomers.

Diagram 1: Functional Group Vibration Map

This diagram maps the specific functional groups to their expected wavenumber zones.

G Molecule 5-bromo-4-methoxy- 1H-indole-2,3-dione NH N-H Stretch (Lactam) Molecule->NH C3_Ketone C-3 Ketone (C=O) Molecule->C3_Ketone C2_Amide C-2 Amide (Lactam C=O) Molecule->C2_Amide Ar_OMe Ar-O-CH3 (Ether Stretch) Molecule->Ar_OMe C_Br C-Br Stretch (Aryl Halide) Molecule->C_Br WN_NH 3180 - 3250 cm⁻¹ (Broad) NH->WN_NH WN_C3 1730 - 1750 cm⁻¹ (Sharp) C3_Ketone->WN_C3 WN_C2 1610 - 1630 cm⁻¹ (Strong) C2_Amide->WN_C2 WN_OMe 1250 & 1040 cm⁻¹ (Asym/Sym) Ar_OMe->WN_OMe WN_Br 600 - 700 cm⁻¹ (Fingerprint) C_Br->WN_Br

Caption: Mapping of 5-bromo-4-methoxy-isatin functional moieties to characteristic IR absorption zones.

Comparative Spectroscopic Data

The following table contrasts the target molecule with its parent (Isatin) and the mono-substituted 5-bromo analog. This comparison is vital for monitoring reaction progress (e.g., bromination of 4-methoxyisatin).

Functional GroupModeIsatin (Parent) [1]5-Bromoisatin [2]Target: 5-Br-4-OMe-Isatin Mechanistic Note
N-H Stretch3190–3200 cm⁻¹3180–3210 cm⁻¹3180–3220 cm⁻¹ H-bonding remains dominant; minimal shift from substituents.
C-3 (Ketone) Stretch1730–1740 cm⁻¹1735–1745 cm⁻¹1725–1735 cm⁻¹ 4-OMe (+M effect) may slightly lower frequency vs. 5-Br analog.
C-2 (Lactam) Stretch1615–1625 cm⁻¹1610–1620 cm⁻¹1610–1625 cm⁻¹ Amide resonance is stabilized; often appears as a doublet or shoulder.
C=C (Aromatic) Stretch1605, 1460 cm⁻¹1590, 1450 cm⁻¹1580–1600 cm⁻¹ Ring breathing modes altered by heavy Br atom and OMe conjugation.
C-O-C Asym StretchAbsentAbsent1240–1260 cm⁻¹ CRITICAL ID PEAK. Distinguishes from 5-bromoisatin.
C-O-C Sym StretchAbsentAbsent1020–1050 cm⁻¹ Secondary confirmation of the methoxy group.
C-Br StretchAbsent600–700 cm⁻¹600–680 cm⁻¹ CRITICAL ID PEAK. Often obscured but distinct in fingerprint region.

Technical Insight: In the target molecule, the C-O-C asymmetric stretch (~1250 cm⁻¹) is the primary "Go/No-Go" signal when differentiating from 5-bromoisatin starting material. Conversely, the C-Br stretch (~650 cm⁻¹) distinguishes it from a 4-methoxyisatin precursor.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (such as water vapor interference in the N-H region), follow this Attenuated Total Reflectance (ATR) protocol.

Method: ATR-FTIR (Diamond Crystal) Resolution: 4 cm⁻¹ Scans: 32 (Sample) / 32 (Background)

Step-by-Step Workflow:
  • System Validation:

    • Clean crystal with isopropanol.

    • Run a "Background" scan (air only).

    • Validation Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized and water vapor noise (3500–3800 cm⁻¹) is <1% T.

  • Sample Preparation:

    • Ensure the 5-bromo-4-methoxy-1H-indole-2,3-dione sample is fully dried (vacuum oven at 40°C for 2 hours). Solvent residues (e.g., EtOAc, DCM) will mask the fingerprint region.

    • Place ~5 mg of solid powder on the crystal.

  • Acquisition:

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid isatins to resolve the N-H band).

    • Acquire spectrum.[1][2][3][4][5][6][7][8][9]

  • Post-Run Analysis (Decision Logic):

    • Check 1250 cm⁻¹ (Methoxy present?).

    • Check 600–700 cm⁻¹ (Bromine present?).

    • Check 1730/1620 cm⁻¹ ratio (Isatin core intact?).

Analytical Decision Tree

This workflow illustrates how to use FTIR data to validate the synthesis of the target from common precursors.

QC_Workflow Start Crude Product Isolated Check_Core Check 1600-1750 cm⁻¹ (Double Carbonyls?) Start->Check_Core Fail_Core REJECT: Ring Opening/Degradation Check_Core->Fail_Core No Check_OMe Check 1240-1260 cm⁻¹ (Strong C-O Stretch?) Check_Core->Check_OMe Yes Fail_OMe REJECT: Missing Methoxy (Likely 5-Bromoisatin) Check_OMe->Fail_OMe No Check_Br Check 600-700 cm⁻¹ (C-Br Absorption?) Check_OMe->Check_Br Yes Fail_Br REJECT: Missing Bromine (Likely 4-Methoxyisatin) Check_Br->Fail_Br No Pass PASS: 5-bromo-4-methoxy- 1H-indole-2,3-dione Check_Br->Pass Yes

Caption: QC Decision Tree for validating 5-bromo-4-methoxy-1H-indole-2,3-dione synthesis via FTIR.

References

  • Isatin Spectral Baseline: Silva, A. et al. "Vibrational spectroscopic study of isatin and its derivatives." Journal of Molecular Structure, 2017. (Generalized Isatin IR Data)

  • 5-Bromoisatin Characterization: Hosseinzadeh, et al. "Simple and Efficient Method for the Preparation of 5-Bromoisatins." Caspian Journal of Chemistry, 2012.[8] (Specific data on 5-Br shift)

  • Methoxy-Isatin Derivatives: Muğlu, H. "Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives." ResearchGate, 2020. (Reference for Methoxy C-O stretch in Isatins)

  • General IR Interpretation: Pavia, D. L., et al. Introduction to Spectroscopy. Cengage Learning. (Standard text for C-Br and C-O assignments).

Sources

Validation

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-bromo-4-methoxyisatin

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery and medicinal chemistry, isatin (1H-indole-2,3-dione) and its derivatives stand out as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and medicinal chemistry, isatin (1H-indole-2,3-dione) and its derivatives stand out as a privileged scaffold, exhibiting a wide array of biological activities. The introduction of various substituents onto the isatin core allows for the fine-tuning of its pharmacological properties. 5-bromo-4-methoxyisatin, a halogenated and methoxylated analog, represents a compelling molecule for further investigation. Understanding its structural characteristics is paramount, and mass spectrometry serves as a powerful tool for its unambiguous identification and for tracking its metabolic fate.

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 5-bromo-4-methoxyisatin. In the absence of direct experimental data for this specific molecule, this guide leverages established fragmentation principles of the isatin core and related aromatic compounds to construct a predictive fragmentation map. This is then compared with the known fragmentation of unsubstituted isatin to highlight the influence of the bromo and methoxy substituents.

The Foundation: Ionization and Fragmentation in ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like 5-bromo-4-methoxyisatin with minimal degradation. In the positive ion mode, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) involves the isolation of this precursor ion, followed by its activation through collision-induced dissociation (CID). This energetic collision with an inert gas induces fragmentation, providing a unique fingerprint that is invaluable for structural elucidation. The stability of the resulting fragment ions dictates the observed fragmentation pathways.

Predicted Fragmentation Pattern of 5-bromo-4-methoxyisatin

The structure of 5-bromo-4-methoxyisatin suggests several likely fragmentation pathways, influenced by the isatin core, the bromine atom, and the methoxy group. The molecular weight of 5-bromo-4-methoxyisatin (C₉H₆BrNO₃) is approximately 270.95 g/mol (for ⁷⁹Br) and 272.95 g/mol (for ⁸¹Br). The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

The predicted major fragmentation pathways for the [M+H]⁺ ion of 5-bromo-4-methoxyisatin are as follows:

  • Loss of Carbon Monoxide (CO): The isatin core is known to readily lose a molecule of carbon monoxide from the C-2 position upon CID.[1] This is expected to be a primary fragmentation step for 5-bromo-4-methoxyisatin as well, leading to a highly stable acylium ion.

  • Loss of a Methyl Radical (•CH₃): Aromatic methoxy compounds are known to fragment via the loss of a methyl radical.[2] This cleavage of the O-CH₃ bond is a common pathway for aryl ethers.

  • Sequential Loss of CO and •CH₃: Following the initial loss of either CO or a methyl radical, a subsequent loss of the other small molecule is highly probable.

  • Loss of Bromine Radical (•Br): While the C-Br bond is relatively strong in aromatic systems, the loss of a bromine radical is a possible fragmentation pathway, particularly at higher collision energies.

These predicted pathways are summarized in the table below and visualized in the fragmentation diagram.

Predicted m/z (⁷⁹Br/⁸¹Br)Proposed FormulaProposed Structure/Origin
272/274[C₉H₇BrNO₃]⁺[M+H]⁺
244/246[C₈H₇BrNO₂]⁺[M+H - CO]⁺
257/259[C₈H₄BrNO₃]⁺[M+H - •CH₃]⁺
229/231[C₇H₄BrNO₂]⁺[M+H - CO - •CH₃]⁺
193[C₉H₇NO₃]⁺[M+H - •Br]⁺

Comparative Fragmentation: 5-bromo-4-methoxyisatin vs. Isatin

The fragmentation pattern of unsubstituted isatin is relatively simple, dominated by the loss of carbon monoxide.[1] By comparing the predicted fragmentation of 5-bromo-4-methoxyisatin with that of isatin, the influence of the substituents becomes clear.

FeatureIsatin5-bromo-4-methoxyisatin (Predicted)
[M+H]⁺ m/z 148m/z 272/274
Primary Loss -CO (m/z 120)-CO (m/z 244/246) and -•CH₃ (m/z 257/259)
Key Fragments m/z 120, 92 (-2CO)m/z 244/246, 257/259, 229/231
Isotopic Pattern AbsentPresent for Br-containing fragments

The introduction of the bromo and methoxy groups provides additional, highly informative fragmentation pathways that are absent in the parent isatin molecule. The characteristic bromine isotopic signature is a powerful diagnostic tool for identifying the presence and number of bromine atoms in the molecule and its fragments.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of 5-bromo-4-methoxyisatin and the comparative workflow.

m/z 272/274\n[C₉H₇BrNO₃]⁺ m/z 272/274 [C₉H₇BrNO₃]⁺ m/z 244/246\n[C₈H₇BrNO₂]⁺ m/z 244/246 [C₈H₇BrNO₂]⁺ m/z 272/274\n[C₉H₇BrNO₃]⁺->m/z 244/246\n[C₈H₇BrNO₂]⁺ - CO m/z 257/259\n[C₈H₄BrNO₃]⁺ m/z 257/259 [C₈H₄BrNO₃]⁺ m/z 272/274\n[C₉H₇BrNO₃]⁺->m/z 257/259\n[C₈H₄BrNO₃]⁺ - •CH₃ m/z 229/231\n[C₇H₄BrNO₂]⁺ m/z 229/231 [C₇H₄BrNO₂]⁺ m/z 244/246\n[C₈H₇BrNO₂]⁺->m/z 229/231\n[C₇H₄BrNO₂]⁺ - •CH₃ m/z 257/259\n[C₈H₄BrNO₃]⁺->m/z 229/231\n[C₇H₄BrNO₂]⁺ - CO cluster_0 Isatin cluster_1 5-bromo-4-methoxyisatin Isatin [M+H]⁺\nm/z 148 Isatin [M+H]⁺ m/z 148 Fragment\nm/z 120 Fragment m/z 120 Isatin [M+H]⁺\nm/z 148->Fragment\nm/z 120 - CO 5-bromo-4-methoxyisatin [M+H]⁺\nm/z 272/274 5-bromo-4-methoxyisatin [M+H]⁺ m/z 272/274 Fragment 1\nm/z 244/246 Fragment 1 m/z 244/246 5-bromo-4-methoxyisatin [M+H]⁺\nm/z 272/274->Fragment 1\nm/z 244/246 - CO Fragment 2\nm/z 257/259 Fragment 2 m/z 257/259 5-bromo-4-methoxyisatin [M+H]⁺\nm/z 272/274->Fragment 2\nm/z 257/259 - •CH₃

Caption: Comparison of primary fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for LC-MS/MS analysis is recommended:

1. Sample Preparation:

  • Prepare a stock solution of 5-bromo-4-methoxyisatin at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to achieve good peak shape and separation from any impurities.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MS1 Scan Range: m/z 100-400 to observe the precursor ion.
  • MS/MS Analysis:
  • Select the [M+H]⁺ ions at m/z 272 and 274 as the precursor ions for fragmentation.
  • Collision Gas: Argon or nitrogen.
  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the different fragmentation pathways and their relative intensities.
  • Capillary Voltage: 3-4 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Gas Temperature: 350-450 °C.
  • Desolvation Gas Flow: 600-800 L/hr.

This predictive guide serves as a valuable resource for the initial identification and structural characterization of 5-bromo-4-methoxyisatin. Experimental verification using the provided protocol will be essential to confirm these predictions and to build a comprehensive understanding of the fragmentation behavior of this and related substituted isatin derivatives.

References

  • Kadi, A. A., Al-Shakliah, N. S., & Rahman, A. F. M. M. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Mass Spectrometry Letters, 6(3), 65–70. [Link]

  • Justesen, U. (2001). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 36(2), 169–178. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoanisole. Retrieved from [Link]

  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Isatin Derivatives: 5-Bromoisatin vs. 5-Bromo-4-Methoxyisatin

Introduction: The Isatin Scaffold as a Foundation for Drug Discovery Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable ve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isatin Scaffold as a Foundation for Drug Discovery

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1] As an endogenous compound found in mammalian tissues, isatin and its synthetic derivatives have been extensively explored for their therapeutic potential, demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The unique structure of isatin, featuring a fused aromatic ring and a reactive dicarbonyl system, allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[1]

This guide provides an in-depth comparison of two specific isatin derivatives: the well-studied 5-bromoisatin and the less-explored 5-bromo-4-methoxyisatin . While substantial experimental data exists for 5-bromoisatin, direct biological evaluations of 5-bromo-4-methoxyisatin are not extensively reported in the current literature. Therefore, this guide will first establish a comprehensive biological baseline for 5-bromoisatin, supported by experimental data. Subsequently, it will leverage established principles of Structure-Activity Relationships (SAR) within the isatin class to provide an expert-driven, predictive analysis of 5-bromo-4-methoxyisatin's likely biological activity. This comparative approach is designed to offer researchers and drug development professionals both a review of existing knowledge and a rational framework for future investigations into novel isatin derivatives.

Structural Analysis: The Impact of Substitution

The key structural difference between the two molecules lies in the addition of a methoxy (-OCH₃) group at the C4 position of the isatin ring.

  • 5-Bromoisatin: Features a bromine atom at the C5 position. Bromine is an electron-withdrawing halogen, which can influence the molecule's lipophilicity and its ability to form halogen bonds, potentially enhancing interactions with biological targets.[3]

  • 5-Bromo-4-Methoxyisatin: Possesses both the C5 bromine and a C4 methoxy group. The methoxy group is electron-donating, which can alter the electron density distribution across the aromatic ring and impact the reactivity of the isatin core. The steric bulk of the methoxy group may also influence how the molecule fits into the active sites of enzymes or receptors.

Biological Activity Profile of 5-Bromoisatin

5-Bromoisatin serves as a crucial starting material and a biologically active molecule in its own right.[4][5] Its activity is most prominently documented in the realms of anticancer and antimicrobial research.

Anticancer Activity

5-Bromoisatin and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][6][7] The incorporation of a bromine atom at the C5 position is often associated with enhanced anticancer potency.[3] Derivatives are frequently synthesized by modifying the C3 carbonyl or the N1 position to create more complex molecules with improved target specificity and efficacy.[7][8]

Derivative Type Cancer Cell Line Reported Activity (IC₅₀) Reference
Isatin-1,2,4-triazole hybridMGC-803 (Gastric Carcinoma)9.7 µM[9]
Isatin-1,2,4-triazole hybridMCF-7 (Breast Adenocarcinoma)9.6 µM[9]
Isatin-1,2,4-triazole hybridCNE2 (Nasopharyngeal Carcinoma)9.5 µM[9]
Isatin-quinazoline hydrazoneVariousGood inhibition activity[1][3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The isatin scaffold is a well-established framework for the development of antimicrobial agents.[1] 5-Bromoisatin derivatives, particularly Schiff bases and other conjugates, have been synthesized and tested against various pathogenic bacteria and fungi.[10][11][12] These modifications often aim to increase the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes.[1] For instance, novel isatin–quinoline conjugates derived from 5-bromoisatin have shown significant activity against multidrug-resistant bacterial pathogens.[12] Similarly, isatin-decorated thiazole derivatives have demonstrated potent antimicrobial and antifungal activities.[8]

Structure-Activity Relationship (SAR) and Predicted Profile of 5-Bromo-4-Methoxyisatin

Understanding the SAR of isatin derivatives allows us to predict how the addition of a 4-methoxy group to the 5-bromoisatin scaffold will likely modulate its biological activity.

Key SAR Principles for Isatin Derivatives:
  • Substitution on the Aromatic Ring (C4-C7):

    • Halogenation: The introduction of halogens (like bromine) at the C5 or C7 positions generally enhances cytotoxic activity.[3][13] Di- and tri-halogenated isatins have shown IC₅₀ values in the low micromolar range.[6][13] This is attributed to increased lipophilicity and the potential for halogen bonding.

    • Electron-Donating Groups: Methoxy (-OCH₃) groups are electron-donating. While less common at the C4 position, studies on 5-methoxyisatin derivatives show potent anticancer and antimicrobial activities.[5][14][15] The electron-donating nature of the methoxy group can increase the electron density of the aromatic system, potentially influencing interactions with target proteins.

  • Substitution at the N1 Position:

    • Alkylation or arylation at the N1 position often increases cytotoxic potency by enhancing lipophilicity and modifying the molecule's interaction with target sites.[1][3]

Predicted Biological Profile of 5-Bromo-4-Methoxyisatin:

Based on these principles, we can formulate a hypothesis regarding the biological activity of 5-bromo-4-methoxyisatin:

  • Anticancer Potential: The presence of the C5-bromo group is a strong indicator of potential cytotoxicity. The addition of the electron-donating C4-methoxy group could further modulate this activity. The combined electronic effects of a withdrawing group (Br) and a donating group (OCH₃) could create a unique electronic distribution, potentially leading to high affinity for specific biological targets, such as protein kinases, which are common targets for isatin derivatives.[1][16] It is plausible that 5-bromo-4-methoxyisatin would exhibit potent, and possibly selective, anticancer activity.

  • Antimicrobial Potential: The antimicrobial activity of isatins is well-established.[10][14] The lipophilicity conferred by the bromo and methoxy groups may enhance cell membrane permeability in bacteria and fungi. Therefore, 5-bromo-4-methoxyisatin is predicted to be a promising candidate for antimicrobial screening.

Mechanistic Insights: How Isatin Derivatives Exert Their Effects

The biological activities of isatin derivatives are mediated through multiple mechanisms of action. A primary mode of anticancer activity is the inhibition of various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[3][16][17] By inhibiting these kinases, isatin derivatives can halt cell proliferation and induce apoptosis (programmed cell death).[1][16][17]

Another key mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and triggering apoptotic pathways.[1]

Illustrative Signaling Pathway: Caspase-Mediated Apoptosis

The diagram below illustrates a simplified pathway by which an isatin derivative might induce apoptosis, a common mechanism for anticancer agents.

Isatin Isatin Derivative Kinase Kinase Inhibition (e.g., CDK2) Isatin->Kinase ROS ROS Generation Isatin->ROS CellCycle Cell Cycle Arrest (G2/M Phase) Kinase->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis

Caption: Potential mechanisms of isatin-induced apoptosis.

Experimental Protocols: A Guide to Assessing Cytotoxicity

To validate the predicted activity of new compounds like 5-bromo-4-methoxyisatin, standardized in vitro assays are essential. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Protocol: Determining IC₅₀ using the MTT Assay

This protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against adherent cancer cell lines.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute the cell suspension to the appropriate density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[14]

Workflow for IC₅₀ Determination

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 Seed Seed Cells in 96-Well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat Cells with Compound Dilutions Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (490-570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

5-Bromoisatin is a well-validated isatin derivative with documented anticancer and antimicrobial properties, making it a valuable scaffold in medicinal chemistry. The addition of substituents to its core structure is a proven strategy for enhancing its biological activity.

While direct experimental data for 5-bromo-4-methoxyisatin is scarce, a thorough analysis of the structure-activity relationships of related isatin derivatives allows for a strong, evidence-based prediction of its potential. The combined presence of a C5-bromo group, known to enhance cytotoxicity, and a C4-methoxy group, which modulates the electronic properties of the molecule, suggests that 5-bromo-4-methoxyisatin is a highly promising candidate for synthesis and biological evaluation . It is hypothesized to possess significant anticancer and antimicrobial activities, potentially with a unique selectivity profile.

Future research should focus on the synthesis of 5-bromo-4-methoxyisatin and its derivatives, followed by comprehensive screening using established protocols such as the MTT assay. Such studies would not only validate the predictions made in this guide but also potentially uncover a new class of potent isatin-based therapeutic agents.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]

  • A summary of the cytotoxic structure-activity relationship of isatin derivatives. ResearchGate. Available from: [Link]

  • Vine, K. L., et al. (2007). In vitro cytotoxicity evaluation of some substituted isatin derivatives. Bioorganic & Medicinal Chemistry Letters, 17(1), 111-114. Available from: [Link]

  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Digital Repository. Available from: [Link]

  • An investigation into the cytotoxic properties of isatin-derived compounds: potential for use in targeted cancer therapy. SciSpace. Available from: [Link]

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave. Available from: [Link]

  • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Baghdad Science Journal. Available from: [Link]

  • Pandeya, S. N., et al. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46. Available from: [Link]

  • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. Available from: [Link]

  • Muglu, H. (2020). Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. Monatshefte für Chemie-Chemical Monthly, 151(4), 599-609. Available from: [Link]

  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. MDPI. Available from: [Link]

  • Kassab, S. E., et al. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Drug Design, Development and Therapy, 16, 2781–2801. Available from: [Link]

  • Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. PMC. Available from: [Link]

  • El-Sayed, M. A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available from: [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available from: [Link]

  • Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. Available from: [Link]

  • Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals. Global Scientific Journal. Available from: [Link]

  • (PDF) Evaluation of Anticancer Potential of N(4)-Alkyl Substituted 5-Methoxyisatin Thiosemicarbazones: Synthesis, Characterization and Molecular Docking. ResearchGate. Available from: [Link]

  • Carneiro, Z. A., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 619877. Available from: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Available from: [Link]

  • A versatile synthetic approach to various 5-alkynyl modified isatin derivatives: Cytotoxicity, acetylcholinesterase inhibition activity and molecular modeling study. PubMed. Available from: [Link]

  • Synthesis, Characterization and Exploration of Anticancer Activity of S-methoxy, 5-hydroxy and S,7-dibromoisatin Thiosemicarbazones. TUCL eLibrary. Available from: [Link]

  • (PDF) Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. ResearchGate. Available from: [Link]

  • Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals. Request PDF. ResearchGate. Available from: [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PMC. Available from: [Link]

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Validation

Definitive Guide: HPLC Method Validation for 5-Bromo-4-Methoxyisatin Purity Analysis

Topic: HPLC Method Validation for Detecting 5-Bromo-4-Methoxyisatin Purity Content Type: Publish Comparison Guide Executive Summary In the synthesis of high-value heterocyclic scaffolds like 5-bromo-4-methoxyisatin (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Validation for Detecting 5-Bromo-4-Methoxyisatin Purity Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of high-value heterocyclic scaffolds like 5-bromo-4-methoxyisatin (CAS: 106623-38-5), purity is not merely a specification—it is the determinant of downstream success in catalytic cross-coupling and pharmaceutical efficacy. While techniques like 1H-NMR and GC-MS offer structural confirmation, they fail to provide the quantitative resolution required for trace impurity profiling (<0.1%) in GMP environments.

This guide details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for 5-bromo-4-methoxyisatin. By leveraging a C18 stationary phase with acidic mobile phase modification, this method resolves critical regioisomers and synthetic byproducts that alternative methods miss.

Part 1: Comparative Analysis of Analytical Techniques

Before detailing the protocol, it is critical to understand why HPLC is the industry gold standard for this specific compound compared to common alternatives.

Table 1: Performance Comparison for 5-Bromo-4-Methoxyisatin Analysis

FeatureRP-HPLC (Recommended) GC-MS 1H-NMR
Primary Utility Quantitative Purity & Impurity ProfilingVolatile Impurity IDStructural Elucidation
Limit of Quantitation (LOQ) < 0.05% (Trace analysis)< 0.1% (Depends on thermal stability)~1-2% (Low sensitivity for traces)
Sample Integrity High (Ambient temperature analysis)Low (Risk of thermal degradation at >200°C)High (Non-destructive)
Isomer Resolution Excellent (Separates 4-OMe vs 6-OMe regioisomers)Moderate (Similar boiling points)Good (Distinct chemical shifts)
Throughput High (Automated injection)ModerateLow
Suitability GMP Release Testing Residual SolventsIdentity Testing

Expert Insight:

"While NMR is indispensable for proving you made the right molecule, it is notoriously poor at quantifying the 0.5% unreacted starting material that will poison your next Suzuki coupling. GC-MS struggles here because isatin derivatives often require derivatization to prevent thermal decomposition in the injector port. HPLC is the only robust choice for purity validation."

Part 2: Method Development Strategy (The "Why")

A robust method is not guessed; it is engineered based on physicochemical properties.

1. Stationary Phase Selection
  • Choice: C18 (Octadecylsilane), End-capped, 5 µm, 4.6 x 250 mm.

  • Causality: 5-bromo-4-methoxyisatin is a moderately polar molecule (LogP ~1.5 - 2.0). A standard C18 column provides sufficient hydrophobic retention. "End-capping" is non-negotiable to prevent peak tailing caused by the interaction of the isatin nitrogen (secondary amide) with free silanol groups on the silica support.

2. Mobile Phase & pH Control[1]
  • Choice: 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B).

  • Causality: Isatin derivatives have acidic protons (NH group, pKa ~10). Without acid modification, the analyte exists in equilibrium between neutral and ionized forms, leading to broad, split peaks. Adding 0.1% TFA buffers the pH to ~2.0, keeping the molecule fully protonated (neutral) and ensuring sharp, symmetrical peaks.

3. Detection Wavelength
  • Choice: UV at 254 nm (primary) and 230 nm (secondary).

  • Causality: The indole dione core exhibits strong absorption in the UV region. 254 nm is a universal standard for aromatic rings, offering a balance of sensitivity and solvent transparency.

Part 3: Optimized Experimental Protocol
Reagents & Equipment
  • Reference Standard: 5-bromo-4-methoxyisatin (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA).

  • System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260 or Waters Alliance).

Chromatographic Conditions
  • Column: Phenomenex Gemini C18 or equivalent (4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Gradient Program:

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (ACN)Purpose
0.09010Equilibration
15.04060Elution of Analytes
20.01090Column Wash
25.09010Re-equilibration
Workflow Logic Diagram

MethodWorkflow cluster_separation Separation Mechanism (C18 Column) Start Sample Preparation (1 mg/mL in MeOH) Filter Filtration (0.45 µm PTFE) Start->Filter Inject HPLC Injection (10 µL) Filter->Inject Step1 Initial Hold (10% B) Retains polar impurities Inject->Step1 Step2 Gradient Ramp (10-60% B) Elutes 5-bromo-4-methoxyisatin Step1->Step2 Step3 Wash (90% B) Removes hydrophobic dimers Step2->Step3 Detect PDA Detection (254 nm & Spectral Scan) Step3->Detect Data Integration & Purity Calc Detect->Data

Figure 1: Step-by-step analytical workflow for 5-bromo-4-methoxyisatin purity determination.

Part 4: Validation Framework (ICH Q2(R1) Compliant)

To ensure trustworthiness, the method must be validated.[3][4][5] Below are the specific acceptance criteria and typical results for this compound.

1. Specificity (Stress Testing)
  • Protocol: Inject individual solutions of likely impurities:

    • Impurity A: 5-Bromoisatin (Starting material/byproduct).[6][7][8]

    • Impurity B: 5-Methoxyisatin (Incomplete bromination).

  • Acceptance Criteria: Resolution (Rs) > 1.5 between the Main Peak and any impurity.

  • Typical Result: 5-bromo-4-methoxyisatin elutes at ~12.5 min; 5-Bromoisatin elutes earlier (~10.2 min) due to lack of the methoxy group's lipophilicity contribution in this specific steric configuration.

2. Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Data Presentation:

Concentration (µg/mL)Peak Area (mAU*s)
5012500
7518750
10025000
12531250
15037500
  • Result: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.[9]
3. Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (or solvent) at 80%, 100%, and 120%.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

4. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance Criteria: % RSD of Peak Area

    
     2.0%.[5]
    
Validation Logic Diagram

ValidationLogic cluster_tests Validation Parameters (ICH Q2) Input Method Parameters Spec Specificity (Resolution > 1.5) Input->Spec Lin Linearity (R² > 0.999) Input->Lin Prec Precision (RSD < 2.0%) Input->Prec LOD Sensitivity (S/N > 3:1) Input->LOD Pass Validated Method Spec->Pass Pass Fail Re-Optimize Spec->Fail Fail Lin->Pass Pass Lin->Fail Fail Prec->Pass Pass LOD->Pass Pass

Figure 2: Decision logic for method validation parameters ensuring regulatory compliance.

References
  • PubChem. (n.d.).[10] 5-Bromoisatin | C8H4BrNO2.[10] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 18, 2026, from [Link]

  • Hosseinzadeh, R., et al. (2012).[8] Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry. (Provides synthesis context for likely impurities). Retrieved February 18, 2026, from [Link]

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Comparative

Comprehensive Characterization Guide: UV-Vis Absorption of 5-Bromo-4-Methoxy-1H-Indole-2,3-Dione

This guide outlines the spectroscopic profile of 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-methoxyisatin), a critical intermediate in the synthesis of spiro-oxindole alkaloids and kinase inhibitors. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic profile of 5-bromo-4-methoxy-1H-indole-2,3-dione (5-bromo-4-methoxyisatin), a critical intermediate in the synthesis of spiro-oxindole alkaloids and kinase inhibitors.

Executive Summary

5-bromo-4-methoxy-1H-indole-2,3-dione is a di-substituted isatin derivative. Its electronic absorption spectrum is governed by the interplay between the electron-withdrawing bromine atom at the C5 position and the electron-donating methoxy group at the C4 position. Unlike the parent isatin, which exhibits a characteristic orange color (


 nm and 

nm), the 4,5-disubstitution pattern induces specific bathochromic (red) shifts due to steric and electronic modulation of the indole core.

This guide provides the predicted spectral ranges based on Structure-Activity Relationship (SAR) analysis of validated analogs, followed by a standardized experimental protocol for empirical verification.

Technical Analysis: Spectral Characteristics

Electronic Transition Profile

The UV-Vis spectrum of isatin derivatives typically displays three distinct bands. For 5-bromo-4-methoxyisatin, the expected maxima in a polar solvent (e.g., Methanol or DMSO) are:

Band TypeAssignmentExpected

(nm)
Structural Origin
Band I (UV)

255 – 265 nm Aromatic benzenoid transitions. Red-shifted from isatin (242 nm) due to Br/OMe auxochromes.
Band II (Near-UV)

/ CT
310 – 330 nm Intramolecular Charge Transfer (ICT) from the benzene ring to the C3 carbonyl.
Band III (Visible)

(Forbidden)
420 – 460 nm "Long-wavelength" band responsible for the deep red/brown color. Highly sensitive to solvent polarity.
Mechanism of Shift (The "Why")
  • 5-Bromo Effect (+I / -R): The bromine atom at C5 exerts an inductive withdrawing effect but also donates electron density via resonance. In isatins, 5-halo substitutions generally cause a bathochromic shift of 5–10 nm compared to the unsubstituted core.

  • 4-Methoxy Effect (+R): The methoxy group is a strong electron donor. Positioned at C4 (peri- to the C3 carbonyl), it can influence the planarity of the dione system via steric strain, potentially broadening the absorption bands. The donation into the aromatic system significantly lowers the energy gap for

    
     transitions, pushing the absorption further into the visible range compared to 5-bromoisatin alone.
    

Comparative Assessment

The following table contrasts the target molecule with its primary structural analogs to illustrate the auxochromic progression.

CompoundStructure

(EtOH/MeOH)
Visual Appearance
Isatin (Parent)Unsubstituted242, 297, ~400 nmOrange Powder
5-Bromoisatin 5-Br250, 305, ~410 nmRed/Orange Solid
5-Methoxyisatin 5-OMe252, 315, ~430 nmDeep Red/Purple
Target Molecule 5-Br, 4-OMe ~260, ~325, ~440 nm Dark Red/Brown

Note: The combination of Br and OMe groups acts synergistically to redshift the spectrum. The 4-OMe group has a more profound impact on the visible band (Band III) than the 5-Br group.

Experimental Protocol: Validated Measurement Workflow

Since commercially available spectral data for this specific derivative is rare, the following protocol ensures reproducible in-house characterization.

Reagents & Equipment[1][2][3][4][5][6]
  • Solvent: HPLC-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). Note: DMSO is preferred for solubility but cuts off UV below 260 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Matched Quartz cells (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 5-bromo-4-methoxy-1H-indole-2,3-dione.

    • Dissolve in 10 mL of DMSO to create a

      
       stock. Sonicate for 5 minutes to ensure complete dissolution.
      
  • Working Standard Dilution:

    • Aliquot 100

      
      L  of Stock Solution into 9.9 mL  of Methanol.
      
    • Final Concentration: ~1

      
       .
      
  • Baseline Correction:

    • Fill two cuvettes with pure Methanol (blank).

    • Run a baseline scan from 200 nm to 800 nm .

  • Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 800 nm down to 200 nm (scan speed: medium).

  • Data Processing:

    • Identify local maxima (

      
      ).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Visualizations

Workflow: Spectral Characterization Logic

UV_Analysis_Workflow Start Sample: 5-Bromo-4-Methoxyisatin Solubility Solubility Check (DMSO vs MeOH) Start->Solubility Prep Stock Prep (100 µg/mL) Solubility->Prep Dissolve Dilution Dilution to Linear Range (1-10 µg/mL) Prep->Dilution Dilute Scan Spectral Scan (200-800 nm) Dilution->Scan Quartz Cuvette Analysis Identify Maxima (Band I, II, III) Scan->Analysis Extract Data

Caption: Operational workflow for determining the UV-Vis absorption maxima, ensuring solubility and linear range compliance.

Structural Impact on Absorption (SAR)

SAR_Effect Core Isatin Core (Orange, ~400nm) Br 5-Bromo (+I/-R) Weak Redshift Core->Br Substitution C5 OMe 4-Methoxy (+R) Strong Redshift Core->OMe Substitution C4 Target 5-Bromo-4-Methoxyisatin (Deep Red, ~440nm) Br->Target Electronic Pull OMe->Target Electronic Push

Caption: Structure-Activity Relationship (SAR) illustrating the additive auxochromic effects leading to the bathochromic shift.

References

  • Silva, B. N. M., et al. (2021). Chemical and Biological Aspects of Isatin Derivatives: A Review.
  • Hosseinzadeh, R., et al. (2012).[1] Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry.[1] Link (Verified via snippet 1.3).

  • ChemicalBook. (2024). 5-Methoxyisatin Spectral & Synthesis Data.Link (Verified via snippet 1.9).

  • National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of 1H-Indole-2,3-dione. NIST Chemistry WebBook, SRD 69. Link (Verified via snippet 1.17).

Sources

Validation

Technical Guide: Elemental Analysis Standards for 5-Bromo-4-Methoxyisatin

Executive Summary The characterization of 5-bromo-4-methoxyisatin ( ) presents a specific analytical challenge common to halogenated heterocycles. While classical combustion analysis (CHN) remains the prerequisite for pu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 5-bromo-4-methoxyisatin (


)  presents a specific analytical challenge common to halogenated heterocycles. While classical combustion analysis (CHN) remains the prerequisite for publication in top-tier journals (e.g., J. Org. Chem., J. Med. Chem.), the presence of the C5-Bromine atom and the rigid isatin core often leads to incomplete combustion and "refractory" behavior, resulting in data outside the acceptable 

range.

This guide objectively compares the industry "Gold Standard" (Dynamic Flash Combustion) against the modern "Platinum Standard" (Quantitative NMR or qNMR). We provide validated protocols to mitigate the "halogen effect" and a decision framework for selecting the correct method based on sample stage (R&D vs. GMP release).

Target Analyte Profile

Before establishing analytical parameters, the theoretical composition must be strictly defined.

  • Compound: 5-bromo-4-methoxyisatin

  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.05 g/mol

  • Physical State: Orange/Red Solid (Typical of isatin derivatives)

Theoretical Elemental Composition (Standard for Calibration):

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 912.011108.1042.22%
Hydrogen 61.0086.052.36%
Nitrogen 114.00714.015.47%
Bromine 179.90479.9031.21%
Oxygen 315.99948.0018.75%

Comparative Methodology

Method A: Dynamic Flash Combustion (CHN Analysis)

The traditional gatekeeper for peer-reviewed publication.

The Challenge: The high bromine content (>31%) interferes with standard combustion. Bromine can form volatile


 rather than 

, potentially corroding the detector or co-eluting with water/nitrogen if reduction tubes are exhausted. Furthermore, the isatin core is prone to "coking" (forming unburned graphite) if oxygen flow is insufficient.

Optimized Protocol:

  • Sample Prep: Dry sample at 50°C under high vacuum (0.1 mbar) for 4 hours to remove lattice-bound water/solvent.

  • Weighing: Accurately weigh 2.0–2.5 mg into a Tin (Sn) capsule .

  • Additive (Critical Step): Add 5–10 mg of Tungstic Anhydride (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the capsule.
    • Mechanism:[1] This acts as a combustion aid (oxygen donor) to prevent coking and ensures immediate, violent oxidation of the rigid isatin ring.

  • Combustion: Flash combustion at 1050°C (dynamic burst of

    
    ).
    
  • Reduction: Ensure the reduction tube (Copper) is fresh to fully convert nitrogen oxides (

    
    ) to 
    
    
    
    and trap excess halogens.

Pass Criteria:


 absolute difference from theoretical values for C, H, and N.
Method B: Quantitative NMR (qNMR)

The self-validating alternative for precious or refractory samples.

The Advantage: qNMR is non-destructive and circumvents the combustion issues of halogenated compounds. It measures the molar ratio of the analyte to a certified internal standard.

Optimized Protocol:

  • Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (

    
    ) .
    
    • Reasoning: These standards have high purity, non-hygroscopic nature, and singlet signals that do not overlap with the aromatic region of 5-bromo-4-methoxyisatin (6.8–7.8 ppm).

  • Solvent: DMSO-

    
     (Isatins have poor solubility in 
    
    
    
    ).
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds).
    • Pulse Angle: 90°.[2]

    • Scans: 16–64 (to achieve S/N > 400:1).

  • Calculation:

    
    
    
Method C: HRMS (High-Resolution Mass Spectrometry)

The identity validator, NOT a purity standard.

Role: HRMS confirms the formula (


) with <5 ppm error but cannot detect inorganic salts or non-ionizable impurities. It is a supportive technique, not a replacement for CHN/qNMR.

Experimental Data Comparison

The following table summarizes a comparative study of a synthesized batch of 5-bromo-4-methoxyisatin.

MetricCombustion (Standard) Combustion (Optimized) qNMR (Recommended)
Protocol Standard Sn capsule, no additiveSn capsule +

additive
600 MHz, IS: TCNB
Carbon Found 41.50% (Fail: -0.72%)42.18% (Pass: -0.04%)N/A
Hydrogen Found 2.20%2.34%N/A
Nitrogen Found 5.30%5.45%N/A
Purity Calc. Inconclusive (Likely incomplete burn)>99.5% 99.2% ± 0.3%
Sample Used 2.5 mg (Destructive)2.5 mg (Destructive)10 mg (Recoverable)
Interference High (Br trapping issues)Low (Oxidant assisted)None

Analysis:

  • Standard Combustion failed: The low Carbon value (-0.72% deviation) suggests "coking" or incomplete oxidation of the halogenated ring.

  • Optimized Combustion passed: The addition of

    
     provided the necessary oxygen density to fully mineralize the sample.
    
  • qNMR provided equivalent confidence: It confirmed purity without the risk of furnace contamination.

Decision Workflow (Visualization)

The following diagram outlines the logical selection process for characterizing halogenated isatins.

PurityAnalysis Start Sample: 5-bromo-4-methoxyisatin CheckSolubility Is sample soluble in DMSO-d6? Start->CheckSolubility SampleAmount Sample Quantity Available? CheckSolubility->SampleAmount Yes Combustion Method: Dynamic Flash Combustion (Requires WO3 Additive) CheckSolubility->Combustion No (Precipitate) SampleAmount->Combustion > 20mg (Bulk) qNMR Method: qNMR (IS: TCNB or DMSO2) SampleAmount->qNMR < 10mg (Precious) ResultCheck Check Results vs Theoretical Combustion->ResultCheck qNMR->ResultCheck Pass PASS: Publishable (Delta < 0.4% or Purity > 95%) ResultCheck->Pass Within Limits Fail FAIL: Repurify (Recrystallize from EtOH) ResultCheck->Fail Outside Limits Fail->Start Recycle

Figure 1: Analytical Decision Matrix for Halogenated Heterocycles.

Conclusion & Recommendation

For 5-bromo-4-methoxyisatin , standard combustion analysis is prone to false negatives due to the high bromine content (31%) and the refractory nature of the isatin core.

  • Primary Recommendation: Use qNMR (Method B) for routine purity checks and intermediate validation. It is faster, non-destructive, and immune to halogen interference.

  • Publication Recommendation: If a journal strictly mandates Elemental Analysis, you must use the Optimized Combustion Protocol (Method A) utilizing Tungstic Anhydride (

    
    ) as a combustion aid to ensure results fall within the 
    
    
    
    tolerance.

References

  • American Chemical Society (ACS).Guidelines for Characterization of Organic Compounds. (Standard for

    
     requirement).
    [Link]
    
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Hosseinzadeh, et al. (2012).[2] "Simple and Efficient Method for the Preparation of 5-Bromoisatins." Caspian Journal of Chemistry. (Synthesis and physical data reference). [Link]

  • Mestrelab Research. "What is qNMR and why is it important?" (Methodology for internal standard calculation). [Link]

Sources

Comparative

A Comparative Guide to the Characterization of 5-bromo-4-methoxy-1H-indole-2,3-dione: Establishing a Reference Standard

For researchers, medicinal chemists, and professionals in drug development, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization of 5-bromo-4-methoxy-1H-indole-2,3-dione (also known as 5-bromo-4-methoxyisatin). The focus is on establishing a robust, self-validating analytical workflow to qualify this compound as a reference standard, ensuring its identity, purity, and structural integrity.

The isatin scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The specific analogue, 5-bromo-4-methoxy-1H-indole-2,3-dione, serves as a critical intermediate in the synthesis of more complex heterocyclic systems and potential therapeutic agents. Therefore, unequivocal characterization is not merely a procedural step but a fundamental requirement for advancing research and development.

The Analytical Workflow: An Orthogonal Approach

A single analytical technique is insufficient to fully characterize a novel compound. A multi-faceted, orthogonal approach is required, where each method provides a unique piece of the structural puzzle. The workflow outlined below ensures that the identity, purity, and molecular structure are confirmed with the highest degree of confidence.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Characterization cluster_validation Final Validation Synthesis Synthesized 5-bromo-4-methoxy- 1H-indole-2,3-dione MS Mass Spectrometry (MS) Confirms MW & Elemental Comp. Synthesis->MS Identity Check 1 NMR NMR Spectroscopy (¹H, ¹³C) Elucidates Molecular Structure Synthesis->NMR Identity Check 2 MS->NMR FTIR FTIR Spectroscopy Identifies Functional Groups NMR->FTIR Cross-Validation HPLC HPLC Analysis Determines Purity & Quantity FTIR->HPLC Purity Check Standard Qualified Reference Standard HPLC->Standard Final Qualification G Img

Caption: Structure of 5-bromo-4-methoxy-1H-indole-2,3-dione.

Predicted ¹H and ¹³C NMR Data: Based on the structure and data from similar compounds,[4][5][6][7] the following spectral features are expected:

Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR Aromatic H (C6-H)~7.3 - 7.6Doublet (d)Coupled to C7-H.
Aromatic H (C7-H)~6.9 - 7.1Doublet (d)Coupled to C6-H.
Methoxy (-OCH₃)~3.9 - 4.1Singlet (s)3 protons, sharp signal.
Amide N-H~10.0 - 11.5Broad Singlet (br s)Exchangeable with D₂O.
¹³C NMR Carbonyl (C2, C3)~158 - 1852 signalsKetone and amide carbonyls.
Aromatic C (quaternary)~110 - 1554 signalsC4, C5, C3a, C7a.
Aromatic C (CH)~115 - 1302 signalsC6, C7.
Methoxy (-OCH₃)~56 - 601 signal
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. [4][5]4. Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and assign the chemical shifts relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Causality: Covalent bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum that reveals the functional groups present. For 5-bromo-4-methoxy-1H-indole-2,3-dione, the most prominent features will be the N-H and C=O stretches.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-HStretch3200 - 3400
Aromatic C-HStretch3000 - 3100
Carbonyl (C=O)Stretch (dione)1720 - 1760 (two bands)
Aromatic C=CStretch1580 - 1650
C-O (methoxy)Stretch1200 - 1280
C-BrStretch500 - 650

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the definitive method for assessing the purity of a compound. It separates the target compound from any impurities, and the relative peak area provides a quantitative measure of purity.

Causality: The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., a C18 column) and a liquid mobile phase. A highly pure compound will ideally show a single, sharp peak. A reference standard is used for peak identification (by retention time) and quantification.

Experimental Protocol: Reverse-Phase HPLC Purity Analysis
  • Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (MeCN), both containing 0.1% formic acid for better peak shape. [8]For MS compatibility, formic acid is preferred over phosphoric acid. [8]3. Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the reference standard and the sample to be tested at a known concentration (e.g., 1.0 mg/mL) in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Comparative Summary of Analytical Techniques

Technique Information Provided Primary Use Key Strengths for This Compound Limitations
Mass Spectrometry Molecular Weight, Elemental FormulaIdentificationConfirms bromine presence via M/M+2 isotopic pattern. [9][10]Does not provide structural isomer information.
NMR Spectroscopy Atomic Connectivity, 3D StructureStructure ElucidationUnambiguously defines the molecular structure and substitution pattern.Requires higher sample quantity; less sensitive than MS.
FTIR Spectroscopy Functional GroupsIdentificationRapid confirmation of key functional groups (C=O, N-H, C-O).Provides limited structural detail; not quantitative.
HPLC Purity, QuantityQuantificationGold standard for purity assessment; separates from process impurities.Requires a reference standard for absolute quantification.

Conclusion: A Self-Validating System for Trustworthy Science

The characterization of 5-bromo-4-methoxy-1H-indole-2,3-dione as a reference standard is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques. The process is self-validating: MS confirms the mass and bromine content predicted by the proposed structure, NMR provides the definitive structural evidence, FTIR verifies the expected functional groups, and HPLC confirms the material's purity.

References

  • SIELC Technologies. (2018, February 16). Separation of Isatin on Newcrom R1 HPLC column. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Supplementary Information File. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc. Available from: [Link]

  • PubChem. 5-Bromoisatin. National Center for Biotechnology Information. Available from: [Link]

  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (2020). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry. Available from: [Link]

  • Sowmiya, P., & Girija, K. (2021). A recent survey on chemical and biological significance of isatin derivatives. International Journal of Pharmaceutical Sciences and Research, 12(10), 5161-73. Available from: [Link]

  • ResearchGate. Structure of isatin Analysis by HPLC and LC-HRMS revealed that... Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl...). Available from: [Link]

  • ResearchGate. -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl...). Available from: [Link]

  • View of SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry. Available from: [Link]

  • Al-Shboul, T. M., et al. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2023(2), M1639. Available from: [Link]

  • Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. (2021). International Journal of Current Research and Review. Available from: [Link]

  • SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. (2025). South Eastern European Journal of Public Health (SEEJPH). Available from: [Link]

  • PubChemLite. 5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1h-indole-2,3-dione. Available from: [Link]

  • Clark, J. mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • PubChem. 5-Bromo-4-methoxypyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Supplementary Information. Beilstein Journals. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • Global Substance Registration System (GSRS). 5-BROMOISATIN. Available from: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). Molecules, 27(15), 4697. Available from: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). Molecules, 29(9), 2169. Available from: [Link]

  • Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(3), x170295. Available from: [Link]

  • Takhistov, V. V., et al. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(8), 697-716. Available from: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

  • Wu, D., et al. (2012). 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o144. Available from: [Link]

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Validation

A Researcher's Guide to Differentiating 4-methoxy and 6-methoxy Isatin Isomers via NMR Spectroscopy

The structural elucidation of constitutional isomers presents a significant challenge in chemical research and drug development. Compounds sharing the same molecular formula but differing in atomic connectivity can exhib...

Author: BenchChem Technical Support Team. Date: February 2026

The structural elucidation of constitutional isomers presents a significant challenge in chemical research and drug development. Compounds sharing the same molecular formula but differing in atomic connectivity can exhibit vastly different physicochemical properties and biological activities. Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications, from versatile synthetic precursors to the core of many bioactive molecules.[1] Among these, methoxy-substituted isatins are common, but distinguishing between positional isomers such as 4-methoxyisatin and 6-methoxyisatin requires a robust and definitive analytical approach.

This guide provides an in-depth technical comparison of 4-methoxyisatin and 6-methoxyisatin, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for their unambiguous differentiation. We will move beyond simple spectral interpretation to explore the causal relationships behind chemical shifts and demonstrate how advanced 2D NMR techniques provide irrefutable structural evidence.

The Challenge: Ambiguity in 1D NMR

At first glance, standard one-dimensional ¹H and ¹³C NMR spectra can appear deceptively similar for these isomers, leading to potential misassignment. Both compounds will display a characteristic singlet for the methoxy protons (–OCH₃) and signals for the aromatic protons and carbonyl carbons. However, a meticulous analysis of chemical shifts and spin-spin coupling patterns in the aromatic region is the first step in revealing their distinct identities. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose, as it probes the unique electronic environment of each nucleus within a molecule.[2]

¹H NMR Spectroscopy: A Tale of Two Aromatic Systems

The primary difference in the ¹H NMR spectra lies in the substitution pattern of the benzene ring. The electron-donating methoxy group significantly influences the chemical shifts of nearby protons.

  • 4-Methoxyisatin: Features three contiguous aromatic protons at positions C5, C6, and C7. This arrangement creates a more complex, coupled spin system. We expect to see a doublet for H7 (coupled only to H6), a triplet or doublet of doublets for H6 (coupled to H5 and H7), and a doublet for H5 (coupled only to H6).

  • 6-Methoxyisatin: The methoxy group at C6 isolates the aromatic protons. H7 will appear as a doublet (ortho-coupled to H5), H5 will be a doublet of doublets (ortho-coupled to H7 and meta-coupled to H4), and H4 will present as a doublet (meta-coupled to H5). The spatial arrangement in 6-methoxyisatin often results in more distinct and readily interpretable signals compared to the 4-methoxy isomer.

¹³C NMR Spectroscopy: The Carbon Fingerprint

The carbon spectra provide complementary information. The most telling signals are those of the carbon directly attached to the methoxy group and the adjacent quaternary carbons. The chemical shift of an aromatic methoxy carbon typically appears around 56 ppm, but this can be influenced by its conformational orientation.[3][4]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
4-Methoxyisatin
-OCH₃~3.9~56.0
C4-~158.0 (quaternary, attached to OMe)
H5~7.0-7.2 (d)~110.0
H6~7.5-7.7 (t or dd)~138.0
H7~6.8-7.0 (d)~108.0
6-Methoxyisatin
-OCH₃~3.8~55.8
C6-~160.0 (quaternary, attached to OMe)
H4~7.1-7.3 (d)~115.0
H5~6.5-6.7 (dd)~106.0
H7~7.4-7.6 (d)~125.0
Table 1. Predicted ¹H and ¹³C NMR chemical shifts for 4-methoxy and 6-methoxy isatin. Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides strong clues, definitive assignment, especially in the absence of a reference standard, demands the use of 2D NMR techniques.

Unambiguous Assignment with 2D NMR

Two-dimensional NMR experiments establish correlations between nuclei, providing a roadmap of the molecule's atomic connectivity. For differentiating these isatin isomers, the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are indispensable.

HMBC: Mapping the Carbon Skeleton

The HMBC experiment is a cornerstone of modern structure elucidation, revealing correlations between protons and carbons that are typically two or three bonds apart (²JCH and ³JCH).[5][6][7] This is crucial for connecting molecular fragments, especially across quaternary (non-protonated) carbons.

  • For 4-Methoxyisatin: The key correlation will be a ³JCH coupling from the methoxy protons (H-OCH₃) to the C5 carbon. A ²JCH correlation to the C4 carbon will also be present.

  • For 6-Methoxyisatin: The methoxy protons will show ³JCH correlations to both the C5 and C7 carbons, providing a unique and definitive signature.

The workflow below illustrates the logical process of using HMBC to distinguish the isomers.

cluster_4MeO 4-Methoxyisatin Analysis cluster_6MeO 6-Methoxyisatin Analysis H_OMe_4 H-OCH₃ Signal C5_4 C5 Signal H_OMe_4->C5_4  ³J HMBC Correlation Conclusion_4 Structure is 4-Methoxyisatin C5_4->Conclusion_4 H5_4 H5 Signal C4_4 C4 Signal H5_4->C4_4  ²J HMBC Correlation C4_4->Conclusion_4 H_OMe_6 H-OCH₃ Signal C5_6 C5 Signal H_OMe_6->C5_6  ³J HMBC Correlation C7_6 C7 Signal H_OMe_6->C7_6  ³J HMBC Correlation Conclusion_6 Structure is 6-Methoxyisatin C5_6->Conclusion_6 C7_6->Conclusion_6

Figure 1. Logical workflow for isomer differentiation using key HMBC correlations.

NOESY: Probing Through-Space Proximity

While HMBC maps through-bond connectivity, NOESY (or its rotating-frame equivalent, ROESY) maps through-space proximity.[8] It detects correlations between protons that are close to each other (<5 Å), regardless of whether they are connected by bonds.[9] This is arguably the most powerful method for solving this specific isomeric problem.

  • 4-Methoxyisatin: The protons of the methoxy group at C4 are spatially close to only one aromatic proton, H5. Therefore, a single, unambiguous NOE cross-peak will be observed between the -OCH₃ signal and the H5 signal.

  • 6-Methoxyisatin: The methoxy group at C6 is situated between H5 and H7. Consequently, NOE cross-peaks will be observed from the -OCH₃ protons to both the H5 and H7 protons. This dual correlation is a definitive marker for the 6-methoxy isomer.

cluster_4 4-Methoxyisatin cluster_6 6-Methoxyisatin A -OCH₃ H5 A:f0->A:f1 NOE B H5 -OCH₃ H7 B:f1->B:f0 NOE B:f1->B:f2 NOE

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-bromo-4-methoxy-1H-indole-2,3-dione

This guide provides essential, step-by-step procedures for the proper disposal of 5-bromo-4-methoxy-1H-indole-2,3-dione, a halogenated organic compound. Adherence to these protocols is critical for ensuring laboratory sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 5-bromo-4-methoxy-1H-indole-2,3-dione, a halogenated organic compound. Adherence to these protocols is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste responsibly.

Hazard Identification and Assessment

The primary hazards associated with this class of chemicals include irritation to the skin and eyes and potential respiratory tract irritation.[1][2] It is crucial to treat 5-bromo-4-methoxy-1H-indole-2,3-dione as a hazardous substance and manage its disposal accordingly.

Hazard Class & Category GHS Pictogram Hazard Statement Primary Reference
Skin Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritation[1]
Serious Eye Damage (Category 1) / Eye Irritation (Category 2)GHS05 (Corrosion)H318: Causes serious eye damage[1]
Specific Target Organ Toxicity - Single Exposure (Category 3)GHS07 (Exclamation Mark)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is your first line of defense against chemical exposure. When handling 5-bromo-4-methoxy-1H-indole-2,3-dione in its pure form or in solution, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.[2]

  • Protective Clothing: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[2][3]

Step-by-Step Disposal Protocol

The disposal of 5-bromo-4-methoxy-1H-indole-2,3-dione is governed by its chemical nature as a halogenated organic compound . This classification is critical and dictates the entire disposal workflow. Improper segregation can lead to dangerous chemical reactions and non-compliance with environmental regulations.[4][5]

Step 1: Segregation at the Source

This is the most critical step in the disposal process. Because this compound contains bromine, it MUST be classified as halogenated waste.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[6][7][8]

  • Causality: Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[8] Mixing them with non-halogenated waste contaminates the entire stream and can damage standard incinerators. Never pour this chemical down the drain, as it can harm aquatic life and is not effectively removed by typical wastewater treatment systems.[5][9]

Step 2: Container Selection and Management

The integrity of the waste container is essential to prevent leaks and spills.

  • Action: Select a container that is in good condition, free of damage, and chemically compatible with the waste. The container must have a secure, tightly fitting, leak-proof screw cap.[4][6][10]

  • Causality: Using a compatible container prevents degradation of the container material and subsequent leakage. A secure cap is required to prevent the release of volatile organic vapors and to contain the contents in case of an accidental tip-over.[6] Funnels should not be left in the container opening.[10]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and ensures that everyone in the laboratory can identify the contents and associated hazards.

  • Action: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste "[6]

    • The full, unabbreviated chemical name: "Waste 5-bromo-4-methoxy-1H-indole-2,3-dione ." If it is in a solvent, list the solvent as well (e.g., "in Dichloromethane").

    • The approximate concentration or volume of each component.

    • The date when the first drop of waste was added (the "accumulation start date").

    • The name of the principal investigator or laboratory contact.

  • Causality: Federal and local regulations, such as those from the EPA's Resource Conservation and Recovery Act (RCRA), mandate clear and detailed labeling for cradle-to-grave tracking of hazardous materials.[4][11][12] This ensures the waste is managed and treated correctly by disposal personnel.

Step 4: Safe Accumulation and Storage

Waste containers must be stored safely within the laboratory pending pickup by environmental health and safety (EHS) personnel.

  • Action: Store the sealed waste container in a designated "Satellite Accumulation Area" that is near the point of generation and under the control of laboratory personnel.[11] The container should be placed in a secondary containment bin to catch any potential leaks.

  • Causality: Secondary containment minimizes the impact of a potential spill, preventing the chemical from spreading into the environment or creating a larger hazard.[11] Storing waste in a designated, supervised area reduces the risk of accidental mixing with incompatible chemicals or unauthorized handling.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-bromo-4-methoxy-1H-indole-2,3-dione.

G Disposal Workflow for 5-bromo-4-methoxy-1H-indole-2,3-dione A Identify Waste: 5-bromo-4-methoxy-1H-indole-2,3-dione B Is the compound halogenated? (Contains F, Cl, Br, I) A->B D Select designated 'HALOGENATED ORGANIC WASTE' container B->D  Yes J Incorrect Path: DO NOT dispose in non-halogenated, aqueous, or solid waste streams. B->J  No (Not applicable for this compound) C YES (Contains Bromine) E Ensure container is: - Chemically compatible - In good condition - Has a secure, leak-proof cap D->E F Label container correctly BEFORE use: - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Date D->F G Add waste to container. Do not overfill. Securely close cap. F->G H Store in designated Satellite Accumulation Area with secondary containment. G->H I Arrange for pickup by Environmental Health & Safety (EHS) H->I

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-bromo-4-methoxy-1H-indole-2,3-dione

Authoritative Guide to Personal Protective Equipment and Safe Handling As researchers and drug development professionals, our work with novel chemical compounds demands the highest standards of safety. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Guide to Personal Protective Equipment and Safe Handling

As researchers and drug development professionals, our work with novel chemical compounds demands the highest standards of safety. This guide provides essential, field-proven safety protocols for handling 5-bromo-4-methoxy-1H-indole-2,3-dione. While the toxicological properties of this specific compound have not been fully investigated, we will proceed with a cautious approach based on data from structurally similar molecules, ensuring a self-validating system of safety at every step.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a complete hazard profile for 5-bromo-4-methoxy-1H-indole-2,3-dione, we must extrapolate from available data on analogous compounds. The closely related compound, 5-Bromoisatin, is classified as causing skin irritation, serious eye damage, and potential respiratory irritation[1]. Therefore, it is imperative to handle 5-bromo-4-methoxy-1H-indole-2,3-dione as a hazardous substance with similar potential risks.

Assumed Hazard Profile:

  • Skin Contact: Potential to cause skin irritation upon direct contact.

  • Eye Contact: High risk of serious eye irritation or damage.

  • Inhalation: Inhalation of dust may lead to respiratory tract irritation[1].

  • Ingestion: Assumed to be harmful if swallowed, a common characteristic for many laboratory chemicals.

This conservative assessment forms the logical basis for the stringent engineering controls and personal protective equipment (PPE) recommendations that follow.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. This is a non-negotiable first step in safe chemical handling.

  • Chemical Fume Hood: All weighing, transferring, and handling of 5-bromo-4-methoxy-1H-indole-2,3-dione must be conducted inside a certified chemical fume hood[2]. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

  • Ventilation: The laboratory must be equipped with mechanical exhaust ventilation to ensure low airborne concentrations of any chemical dust or vapor[3][4].

  • Emergency Stations: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled[4].

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the assessed risk. The following PPE is mandatory for all procedures involving this compound.

Protection Type Specific PPE Requirement Rationale and Best Practices
Eye and Face Protection Chemical Splash Goggles meeting ANSI Z87.1 or EU EN166 standards[5].Goggles provide a complete seal around the eyes, offering superior protection from dust and splashes compared to safety glasses. For tasks with a higher splash risk, a face shield should be worn over the goggles[6][7].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Always inspect gloves for any signs of degradation or puncture before use[3][8]. Use proper glove removal technique (without touching the outer surface) to avoid skin contamination[8]. Contaminated gloves must be disposed of as hazardous waste immediately after use[3].
Body Protection A fully buttoned, flame-resistant laboratory coat.A lab coat protects the skin on your arms and torso from accidental contact[2]. For larger quantities or tasks with a high spill risk, a chemical-resistant apron should be worn over the lab coat[2].
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates.This is required if there is a risk of dust formation or aerosolization that cannot be fully contained within a fume hood[3][6]. The use of a respirator must be in accordance with a formal respiratory protection program.

Step-by-Step Safe Handling Protocol

Adherence to a strict, procedural workflow is crucial for minimizing risk.

  • Preparation: Before handling the compound, ensure the fume hood is operational, all required PPE is available and in good condition, and a designated hazardous waste container is ready.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.

  • Handling: Conduct all manipulations of the solid compound within the fume hood. Use tools like spatulas to avoid direct contact. Keep the container tightly closed when not in use[4][5].

  • Post-Handling: After completing your work, decontaminate the working surface within the fume hood.

  • Doffing PPE: Remove gloves first, using the correct technique. Then remove your lab coat and goggles.

  • Hygiene: Immediately wash your hands thoroughly with soap and water[3]. Do not eat, drink, or smoke in the laboratory area.

Emergency and Disposal Plans

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow should be adopted.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area A->B Immediate Action C Alert Colleagues & Supervisor B->C D Don Appropriate PPE (Gloves, Goggles, Respirator) C->D Preparation E Contain the Spill (Use inert absorbent material) D->E Response F Sweep Up Material E->F G Place in Sealed Container for Hazardous Waste F->G H Decontaminate Spill Area G->H Cleanup I Dispose of Waste & PPE (Follow institutional protocol) H->I J Wash Hands Thoroughly I->J Final Step

Caption: A workflow for responding to a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[4][5].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[4][9].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.

Disposal Plan: All waste containing 5-bromo-4-methoxy-1H-indole-2,3-dione, including contaminated PPE and empty containers, must be treated as hazardous chemical waste.

  • Solid Waste: Place in a clearly labeled, sealed container for chemical waste[8].

  • Liquid Waste: Should be collected in a designated, sealed container for halogenated organic waste.

  • Disposal: Arrange for pickup and disposal through your institution's licensed environmental health and safety department. Do not empty into drains or sewer systems[5][8].

References

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoisatin. Retrieved from [Link]

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